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Foundational

SGC-0946: A Technical Guide to its Mechanism of Action as a Potent and Selective DOT1L Inhibitor

This guide provides an in-depth technical overview of SGC-0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of SGC-0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action of SGC-0946, from its direct molecular interactions to its downstream cellular consequences. We will explore the critical role of its target, DOT1L, in normal and disease states, and provide detailed, field-proven protocols for investigating the inhibitor's activity.

Introduction: The Epigenetic Landscape and the Significance of DOT1L

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Histone modifications are a cornerstone of this regulation, with enzymes that add or remove these marks acting as critical mediators of chromatin structure and gene expression. Among these, protein methyltransferases (PMTs) have emerged as key players and promising therapeutic targets, particularly in oncology.[1]

DOT1L (Disruptor of Telomeric Silencing 1-Like) is a unique PMT. It is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a mark predominantly associated with active transcription.[1][2] Unlike the majority of histone lysine methyltransferases that possess a SET domain, DOT1L has a distinct catalytic domain.[3] This structural uniqueness provides an opportunity for the development of highly selective inhibitors.

DOT1L-mediated H3K79 methylation is crucial for a variety of fundamental cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[2][4][5] Its misregulation, however, is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[4][6][7][8] In these aggressive malignancies, MLL fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the subsequent overexpression of oncogenes such as HOXA9 and MEIS1.[6][9][10] This direct causal link makes DOT1L a compelling therapeutic target. SGC-0946 was developed as a potent and selective chemical probe to interrogate DOT1L function and as a lead compound for drug development.[11]

Core Mechanism of Action: From Molecular Binding to Cellular Reprogramming

The mechanism of action of SGC-0946 can be understood as a multi-step process that begins with precise molecular targeting and culminates in significant alterations of cellular phenotype.

Direct and Competitive Inhibition of DOT1L

SGC-0946 is a small molecule designed to be a competitive inhibitor of DOT1L, targeting the binding site of the methyl donor S-adenosylmethionine (SAM).[4] By occupying the SAM binding pocket, SGC-0946 prevents DOT1L from catalyzing the transfer of a methyl group to the ε-amino group of H3K79.[4] Structural studies have revealed that SGC-0946 induces conformational changes in DOT1L, leading to the opening of a hydrophobic pocket outside the SAM binding domain, which enhances its binding affinity.[1][4]

The potency of this inhibition is remarkable, with a reported in vitro IC50 value of 0.3 nM in radioactive enzymatic assays.[1][9][11] Furthermore, SGC-0946 exhibits high selectivity, being largely inactive against a wide panel of other protein methyltransferases and DNA methyltransferases, which underscores its value as a specific tool for studying DOT1L.[11][12]

Parameter Value Assay Type Reference
IC50 (enzymatic) 0.3 nMRadioactive Assay[1][9][11]
Kd 0.06 nMSPR[13]
Cellular IC50 (H3K79me2 reduction) 2.6 nMA431 cells[1][11]
Cellular IC50 (H3K79me2 reduction) 8.8 nMMCF10A cells[1][4][12]
Downstream Epigenetic Consequences: Reduction of H3K79 Methylation

The direct inhibition of DOT1L's enzymatic activity by SGC-0946 leads to a time- and dose-dependent global reduction in H3K79 methylation levels within the cell, particularly di-methylation (H3K79me2).[9] This specific epigenetic mark is closely associated with actively transcribed genes.[14] Therefore, the primary downstream effect of SGC-0946 is the erasure of this "active" mark from chromatin.

G cluster_inhibition Molecular Inhibition cluster_cellular_effect Cellular Consequence SGC0946 SGC-0946 DOT1L DOT1L Enzyme (SAM Binding Pocket) SGC0946->DOT1L Binds and Inhibits H3K79me2 Histone H3 (methylated K79me2) DOT1L->H3K79me2 Catalyzes Methylation SAM S-adenosyl- methionine (SAM) SAM->DOT1L Blocked H3K79 Histone H3 (unmethylated K79) Active_Transcription Active Gene Transcription H3K79me2->Active_Transcription Promotes

Caption: SGC-0946 competitively inhibits DOT1L, blocking H3K79 methylation and subsequent active gene transcription.

Cellular Phenotypes: From Gene Expression to Cell Fate

The reduction of H3K79me2 at gene promoters and bodies alters the transcriptional landscape. In the context of MLL-r leukemia, this leads to the downregulation of critical oncogenes like HOXA9 and MEIS1.[9] The loss of expression of these master regulator genes triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: Cells treated with SGC-0946 exhibit an arrest in the G1 phase of the cell cycle.[9]

  • Induction of Differentiation: The leukemic blasts are pushed towards terminal differentiation.[9]

  • Suppression of Self-Renewal: The self-renewal capacity of leukemia stem cells is diminished.[9]

  • Reduced Cell Viability and Proliferation: Ultimately, these effects lead to a selective reduction in the viability and proliferation of MLL-r leukemia cells.[9][12]

These phenotypic outcomes highlight the dependency of MLL-r leukemias on the aberrant DOT1L activity and demonstrate the therapeutic potential of its inhibition.

Experimental Protocols for Characterizing SGC-0946 Activity

To rigorously assess the mechanism of action of SGC-0946, a multi-faceted experimental approach is required. The following protocols provide a framework for investigating its biochemical potency, cellular target engagement, and phenotypic consequences.

Workflow for SGC-0946 Evaluation

G start Start: SGC-0946 Compound biochem Protocol 3.2: Biochemical Assay (e.g., AlphaLISA) start->biochem cell_culture Treat Cancer Cell Lines (e.g., MV4-11, Molm13) start->cell_culture ic50_enz Determine Enzymatic IC50 biochem->ic50_enz western Protocol 3.3: Western Blot for H3K79me2 cell_culture->western viability Protocol 3.4: Cell Viability Assay cell_culture->viability qpcr Protocol 3.5: RT-qPCR for Target Genes cell_culture->qpcr chip Protocol 3.6: ChIP-seq for H3K79me2 cell_culture->chip target_engage Confirm Cellular Target Engagement western->target_engage pheno_effect Assess Phenotypic Effects (Proliferation, Apoptosis) viability->pheno_effect gene_exp Analyze Gene Expression (HOXA9, MEIS1) qpcr->gene_exp genome_wide Genome-wide Analysis of Epigenetic Changes chip->genome_wide

Caption: A comprehensive workflow for the multi-faceted evaluation of SGC-0946's mechanism of action.

Protocol: In Vitro DOT1L Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radioactive, bead-based immunoassay to determine the IC50 of SGC-0946 against DOT1L.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified DOT1L in a controlled, cell-free environment. It is a crucial first step for confirming potency.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of SGC-0946 in assay buffer (e.g., from 1 µM to 0.01 nM).

    • Prepare a solution of recombinant human DOT1L enzyme.

    • Prepare a solution of biotinylated histone H3 peptide substrate.

    • Prepare a solution of S-adenosylmethionine (SAM).

  • Enzymatic Reaction:

    • In a 384-well plate, add 5 µL of the SGC-0946 dilution or DMSO (vehicle control).

    • Add 5 µL of DOT1L enzyme and 5 µL of the H3 peptide substrate.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of SAM.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mix containing streptavidin-coated donor beads and anti-di-methyl-H3K79 antibody-conjugated acceptor beads.

    • Incubate in the dark for 1 hour at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log concentration of SGC-0946 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular H3K79me2 Target Engagement by Western Blot

This protocol measures the levels of H3K79me2 in cells treated with SGC-0946.

Rationale: This is a critical self-validating step to confirm that the compound engages and inhibits its target in a cellular context, leading to the expected downstream epigenetic modification.

Methodology:

  • Cell Treatment:

    • Seed MLL-r leukemia cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with a dose range of SGC-0946 (e.g., 0-100 nM) for 4 days.

  • Histone Extraction:

    • Harvest cells by centrifugation.

    • Lyse the cells and isolate nuclei.

    • Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4).

    • Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • As a loading control, incubate a parallel membrane with an antibody against total Histone H3 (e.g., 1:5000 dilution).

    • Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Perform densitometry analysis on the bands, normalizing the H3K79me2 signal to the total H3 signal for each sample.

Protocol: Cell Viability Assay

This protocol assesses the effect of SGC-0946 on the proliferation and viability of cancer cells.

Rationale: This assay connects target inhibition to a key phenotypic outcome, demonstrating the compound's anti-proliferative effect, which is the desired therapeutic consequence.

Methodology:

  • Cell Seeding:

    • Seed MLL-r cells (e.g., MV4-11) and a non-MLL-r control cell line in a 96-well plate at 5,000 cells/well.

  • Compound Treatment:

    • Treat cells with a serial dilution of SGC-0946 for an extended period, typically 7-14 days, due to the slow-acting nature of epigenetic inhibitors.[15] Replace the media with fresh compound every 3-4 days.

  • Viability Measurement:

    • At the end of the incubation period, add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated control cells.

    • Plot cell viability against the log concentration of SGC-0946 to determine the GI50 (concentration for 50% growth inhibition).

Protocol: RT-qPCR for MLL Target Gene Expression

This protocol quantifies the mRNA levels of DOT1L target genes.

Rationale: This assay provides a direct link between the epigenetic changes (reduced H3K79me2) and the transcriptional output, confirming that the inhibitor downregulates the key oncogenic drivers.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-r cells with SGC-0946 (e.g., 1 µM) or DMSO for 7 days.[9]

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SGC-0946-treated samples to the DMSO control.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol maps the genome-wide distribution of H3K79me2.

Rationale: ChIP-seq provides an unbiased, genome-wide view of how SGC-0946 alters the epigenetic landscape. It can confirm that H3K79me2 is specifically lost at MLL-fusion target gene loci, providing the highest level of evidence for the proposed mechanism.

Methodology:

  • Cell Treatment and Crosslinking:

    • Treat cells with SGC-0946 or DMSO as in previous protocols.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against H3K79me2. Use a non-specific IgG as a negative control.

    • Capture the antibody-chromatin complexes using Protein A/G beads.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification and Sequencing:

    • Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Prepare a sequencing library from the immunoprecipitated DNA and an input control sample.

    • Perform high-throughput sequencing.[16]

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms (e.g., MACS2 with the --broad option for histone marks) to identify regions of H3K79me2 enrichment.[17]

    • Compare the H3K79me2 profiles of SGC-0946-treated and control cells, focusing on the loci of genes like HOXA9 and MEIS1.

Conclusion

SGC-0946 is a powerful chemical probe that has been instrumental in elucidating the function of DOT1L and validating it as a therapeutic target. Its mechanism of action is characterized by highly potent and selective inhibition of DOT1L's methyltransferase activity. This leads to a reduction in H3K79 methylation, subsequent downregulation of key oncogenic target genes, and ultimately, cell cycle arrest and apoptosis in dependent cancer cells. The protocols outlined in this guide provide a robust framework for researchers to investigate and confirm the multifaceted mechanism of this important epigenetic inhibitor. The continued study of SGC-0946 and next-generation DOT1L inhibitors holds significant promise for the development of novel therapies for MLL-rearranged leukemias and potentially other malignancies.

References

  • Zhang, W., & Liu, Z. (2015). The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target. Journal of Hematology & Oncology, 8, 117. [Link]

  • SGC0946. (n.d.). Structural Genomics Consortium. Retrieved February 13, 2026, from [Link]

  • Nguyen, A. T., & Zhang, Y. (2011). The diverse functions of Dot1 and H3K79 methylation. Genes & Development, 25(13), 1345–1358. [Link]

  • Farooq, Z., & Banday, S. (2017). The many faces of histone H3K79 methylation. Epigenetics & Chromatin, 10, 54. [Link]

  • Wood, A., & Shilatifard, A. (2019). The role of H3K79 methylation in transcription and the DNA damage response. Mutation Research/Reviews in Mutation Research, 780, 48–54. [Link]

  • DOT1L. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Malcom, D. W., & Goodrich, D. W. (2022). The Role of DOT1L in Normal and Malignant Hematopoiesis. Frontiers in Cell and Developmental Biology, 10, 868471. [Link]

  • Wood, A., et al. (2018). DOT1L and H3K79 Methylation in Transcription and Genomic Stability. Biomolecules, 8(2), 30. [Link]

  • Gris-Oliver, A., et al. (2017). DOT1L-Mediated H3K79 Methylation in Chromatin Is Dispensable for Wnt Pathway-Specific and Other Intestinal Epithelial Functions. Molecular and Cellular Biology, 37(13), e00595-16. [Link]

  • Liu, Y., et al. (2016). Identification of Novel Disruptor of Telomeric Silencing 1-like (DOT1L) Inhibitors through Structure-Based Virtual Screening and Biological Assays. Journal of Chemical Information and Modeling, 56(6), 1148–1157. [Link]

  • Park, S., & Kim, H. (2023). Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Methods in Molecular Biology, 2577, 55–64. [Link]

  • Gerk, A. V., et al. (2017). Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia. eLife, 6, e29622. [Link]

  • Tran, K. A., & Egli, D. (2022). Connecting the DOTs on Cell Identity. Frontiers in Cell and Developmental Biology, 10, 891963. [Link]

  • Spike-in analysis of H3K79me2 ChIP-seq data for 0%, 25%, 50%, 75% and... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • DOT1L (DOT1 like histone H3K79 methyltransferase). (2016). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved February 13, 2026, from [Link]

  • Daigle, S. R., et al. (2014). Structure-Guided Design of DOT1L Methyltransferase Inhibitors By a Novel, Label Free Assay Platform. Blood, 124(21), 2200. [Link]

  • Franz, H., et al. (2018). Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark. Journal of Visualized Experiments, (131), 56930. [Link]

  • Aguillon, R., et al. (2022). Bioinformatic Analyses of Broad H3K79me2 Domains in Different Leukemia Cell Line Data Sets. International Journal of Molecular Sciences, 23(18), 10582. [Link]

  • Wang, Y., et al. (2023). Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway. Science Advances, 9(42), eadh9490. [Link]

  • Garside, G. B., et al. (2023). CRISPR–ChIP reveals selective regulation of H3K79me2 by Menin in MLL leukemia. Nature Communications, 14, 5519. [Link]

  • Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. (2022). Molecules, 27(19), 6542. [Link]

  • Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. (2014). PLoS ONE, 9(7), e101220. [Link]

  • A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. (2022). RSC Chemical Biology, 3(4), 438-447. [Link]

  • SGC0946. (n.d.). The Chemical Probes Portal. Retrieved February 13, 2026, from [Link]

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. (2014). Drug Discovery Today: Technologies, 11, 33-40. [Link]

  • Chen, C. W., & Armstrong, S. A. (2015). Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond. Experimental Hematology, 43(8), 673–684. [Link]

  • Targeting multiple nodes of MLL complexes to improve leukemia therapy. (2017). Oncotarget, 8(52), 89438–89439. [Link]

  • Krivtsov, A. V., et al. (2011). MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L. Cancer Cell, 20(1), 53–65. [Link]

  • MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. (2011). Cancer Cell, 20(1), 53-65. [Link]

  • Kagoya, Y., et al. (2018). DOT1L inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive immunotherapy models. Nature Communications, 9, 1915. [Link]

Sources

Exploratory

An In-depth Technical Guide to SGC0946: A High-Potency Chemical Probe for Interrogating H3K79 Methylation

This guide provides a comprehensive technical overview of SGC0946, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of SGC0946, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It is intended for researchers, scientists, and drug development professionals investigating the role of H3K79 methylation in health and disease. We will delve into the core mechanism, provide field-proven experimental protocols, and offer insights into data interpretation, grounding all claims in authoritative scientific literature.

Part 1: The Central Role of DOT1L and H3K79 Methylation in Gene Regulation and Oncology

Histone post-translational modifications form a complex regulatory network essential for controlling gene expression. Among these, the methylation of Histone H3 at lysine 79 (H3K79) is unique. It is exclusively catalyzed by a single enzyme in humans, the Disruptor of Telomeric Silencing 1-Like (DOT1L).[1][2] Unlike the majority of histone methyltransferases which contain a conserved SET domain, DOT1L possesses a catalytic domain that more closely resembles protein arginine methyltransferases.[1]

H3K79 methylation, particularly di- and tri-methylation (H3K79me2/me3), is predominantly associated with actively transcribed regions of the genome and is involved in diverse cellular processes including transcriptional elongation, cell cycle progression, and DNA damage repair.[3][4][5]

The pathological significance of DOT1L is most pronounced in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[2] In this aggressive malignancy, chromosomal translocations fuse the MLL1 gene with one of over 70 partner genes.[6] These MLL-fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to hypermethylation of H3K79 at key target genes, such as the HOXA cluster and MEIS1.[7][8] This aberrant epigenetic signature drives a leukemogenic gene expression program, making DOT1L a prime therapeutic target.[4][7][8]

Part 2: SGC0946 - A Precision Tool for DOT1L Inhibition

SGC0946 was developed as a second-generation chemical probe to overcome some limitations of earlier DOT1L inhibitors like EPZ004777. It is an aminonucleoside analog that acts as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of DOT1L.[4][9] Its high affinity and selectivity make it an invaluable tool for dissecting the biological functions of DOT1L.

Mechanism of Action

SGC0946 binds directly within the SAM cofactor binding pocket of DOT1L.[1] This binding event physically occludes the natural methyl donor, SAM, from accessing the catalytic site, thereby preventing the transfer of a methyl group to the lysine 79 residue of histone H3.[10] The result is a global, yet specific, reduction in H3K79 methylation levels within the cell.

Visualization of the DOT1L-MLL Pathway and SGC0946 Intervention

The following diagram illustrates the pathological mechanism in MLL-rearranged leukemia and the point of intervention for SGC0946.

DOT1L_Pathway cluster_0 MLL-Rearranged Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) Chromatin Chromatin (H3K79) MLL_Fusion->Chromatin Aberrant Recruitment DOT1L DOT1L Enzyme DOT1L->Chromatin SAH SAH DOT1L->SAH Releases Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1) mRNA mRNA Transcription Target_Genes->mRNA Chromatin->Target_Genes H3K79 Hypermethylation (Active Mark) SAM SAM (Methyl Donor) SAM->DOT1L Binds to Leukemia Leukemia Maintenance & Proliferation mRNA->Leukemia SGC0946 SGC0946 SGC0946->DOT1L Competitive Inhibition (Blocks SAM Binding)

Caption: Pathogenesis of MLL-rearranged leukemia and SGC0946's inhibitory mechanism.

Quantitative Data Summary: Potency and Selectivity

SGC0946 exhibits exceptional potency at both the enzymatic and cellular levels. Its selectivity profile confirms it as a precise tool for studying DOT1L.

ParameterTarget/Cell LineValueCitation
Enzymatic IC₅₀ Recombinant Human DOT1L0.3 nM [1][9][11]
Binding Affinity (KD) Recombinant Human DOT1L0.06 nM [12]
Cellular IC₅₀ (H3K79me2) A431 cells2.6 nM [1][13]
Cellular IC₅₀ (H3K79me2) MCF10A cells8.8 nM [1][9]
Selectivity Panel of 12 other PMTs & DNMT1>100-fold selective [1][9]
Anti-proliferative Effect MV4-11 (MLL-r) cellsNanomolar range [4][14]

Part 3: Core Experimental Protocols and Workflows

Successful application of SGC0946 requires robust and validated experimental procedures. Here, we provide detailed protocols for key assays.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of SGC0946 on a cellular model.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., MV4-11, K562) treatment SGC0946 Treatment (Dose-response & time-course) start->treatment harvest Cell & Histone Harvest treatment->harvest viability Viability/Proliferation (e.g., CellTiter-Glo) treatment->viability wb Western Blot (H3K79me2, Total H3) harvest->wb qpcr qRT-PCR (HOXA9, MEIS1) harvest->qpcr analysis Data Analysis & Interpretation wb->analysis qpcr->analysis viability->analysis

Caption: A standard workflow for assessing SGC0946's cellular effects.

Protocol 1: Cellular H3K79 Dimethylation Assay via Western Blot

This protocol is designed to quantify the reduction of H3K79me2 in cells following SGC0946 treatment, a primary pharmacodynamic marker of target engagement.

Rationale: Western blotting provides a semi-quantitative readout of global H3K79me2 levels. Normalizing to a total histone control (e.g., Total Histone H3) is critical to account for any variations in protein loading.

Materials:

  • MLL-rearranged (e.g., MV4-11) and non-MLL-rearranged (e.g., K562) leukemia cell lines.

  • SGC0946 (stored at -20°C as a solid).[1]

  • Anhydrous DMSO for stock solution preparation.[9][13]

  • Cell lysis buffer and histone acid extraction reagents.

  • SDS-PAGE system (15% or higher percentage gels are recommended for histone resolution).[15]

  • Nitrocellulose membrane (0.2 µm pore size is optimal for small histone proteins).[15][16]

  • Blocking buffer (e.g., 5% BSA in TBST).[15]

  • Primary antibodies: anti-H3K79me2 (e.g., Thermo Fisher 49-1019[17]), anti-Total Histone H3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of SGC0946 in fresh, anhydrous DMSO.[13] Store at -80°C. Subsequent dilutions should be made in culture medium immediately before use.

  • Cell Seeding and Treatment: Seed cells (e.g., MV4-11) at a density that allows for logarithmic growth over the treatment period. Allow cells to adhere/stabilize for 24 hours.

  • Treat cells with a range of SGC0946 concentrations (e.g., 1 nM to 1 µM) for a specified duration. A time-course of 3-7 days is often required to observe significant changes in H3K79me2 due to the slow turnover of this histone mark.[13] Include a DMSO-only vehicle control.

  • Histone Extraction: Harvest cells and perform acid extraction of histones. This method enriches for basic histone proteins and removes many other cellular proteins that could interfere with the assay. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 5-15 µg) onto a high-percentage SDS-PAGE gel.[15][17] Transfer proteins to a 0.2 µm nitrocellulose membrane.[15][16]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA/TBST.[15] Incubate with primary anti-H3K79me2 antibody (e.g., 1:250-1:1000 dilution) overnight at 4°C.[16][18]

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: Wash again, then apply ECL substrate and image the blot.[15] Strip the blot and re-probe with an anti-Total Histone H3 antibody as a loading control. Densitometry analysis can be used to quantify the H3K79me2/Total H3 ratio.

Protocol 2: MLL Target Gene Expression Analysis via qRT-PCR

This protocol measures changes in the expression of key downstream target genes of the MLL-fusion/DOT1L complex.

Rationale: Inhibition of DOT1L activity should lead to the transcriptional repression of genes maintained by aberrant H3K79 methylation, such as HOXA9 and MEIS1.[8][13] qRT-PCR is the gold standard for quantifying these changes in mRNA levels.

Materials:

  • Treated cell pellets from Protocol 1.

  • RNA extraction kit (e.g., RNeasy Kit).

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR master mix (e.g., SYBR Green).

  • Validated primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with SGC0946 (e.g., 1 µM) or DMSO for 7 days.[13]

  • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Ensure high purity and integrity of the RNA.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each target gene and housekeeping gene. Include a no-template control for each primer set.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the normalized expression in SGC0946-treated samples to the DMSO control. A significant decrease in HOXA9 and MEIS1 expression is the expected outcome in sensitive cell lines.[13]

Part 4: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your findings, every experiment should be designed as a self-validating system.

  • Orthogonal Assays: Correlate results from different assays. For example, the IC₅₀ for H3K79me2 reduction (Western Blot) should correlate with the EC₅₀ for the anti-proliferative effect and the downregulation of target genes (qRT-PCR).[19]

  • Cell Line Controls: Always include a positive control (a known sensitive MLL-r cell line, e.g., MV4-11) and a negative control (a resistant, non-MLL-r cell line, e.g., K562).[14] SGC0946 should show potent effects in the former and minimal effects in the latter at similar concentrations.

  • Dose- and Time-Dependency: The observed biological effects—reduction in H3K79me2, gene expression changes, and cell death—should be dependent on both the concentration of SGC0946 and the duration of treatment.[13]

By adhering to these principles, researchers can confidently attribute the observed phenotypes to the specific inhibition of DOT1L by SGC0946.

References

  • SGC0946. Structural Genomics Consortium. [Link]

  • Bernt, K. M., & Armstrong, S. A. (2011). A Role for DOT1L in MLL-Rearranged Leukemias. Taylor & Francis. [Link]

  • Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. Nature Medicine. [Link]

  • Krivtsov, A. V., & Armstrong, S. A. (2016). Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond. PMC. [Link]

  • Bernt, K. M., & Armstrong, S. A. (2011). A role for DOT1L in MLL-rearranged leukemias. Ovid. [Link]

  • He, S., et al. (2016). The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target. Signal Transduction and Targeted Therapy. [Link]

  • Ianniciello, Q., et al. (2021). Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors. Frontiers in Genetics. [Link]

  • Ianniciello, Q., et al. (2021). Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors. PMC. [Link]

  • Perner, F., et al. (2025). DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment. ResearchGate. [Link]

  • DOT1L mechanism of action and DOT1L inhibitors. ResearchGate. [Link]

  • Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. Broad Institute. [Link]

  • Krivtsov, A. V., et al. (2019). Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia. eLife. [Link]

  • SGC0946. The Chemical Probes Portal. [Link]

  • DOT1L Methyltransferase Assay Service. Reaction Biology. [Link]

  • Scheufler, C., et al. (2014). Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement. PMC. [Link]

  • Kim, W., & Kim, J. (2017). The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle. PMC. [Link]

  • Diaz, E., et al. (2021). Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. MDPI. [Link]

  • Farnaby, W., et al. (2014). Structure-Guided Design of DOT1L Methyltransferase Inhibitors By a Novel, Label Free Assay Platform. Blood. [Link]

  • Western Blot (WB) Protocol. EpigenTek. [Link]

  • Histone Immunoblotting Protocol. Rockland Immunochemicals. [Link]

  • SGC0946-mediated DOT1L inhibition facilitates reprogramming process. ResearchGate. [Link]

  • Farooq, Z., & Bischof, O. (2013). The many faces of histone H3K79 methylation. PMC. [Link]

  • Wang, C., et al. (2022). Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma. PMC. [Link]

  • Bernt, K. M., et al. (2011). MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L. PMC. [Link]

  • Vervoort, S. J., et al. (2015). DOT1L-Mediated H3K79 Methylation in Chromatin Is Dispensable for Wnt Pathway-Specific and Other Intestinal Epithelial Functions. PMC. [Link]

  • Böhm, S., et al. (2016). Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia. Blood. [Link]

  • Lee, J. S., et al. (2010). A charge-based interaction between histone H4 and Dot1 is required for H3K79 methylation and telomere silencing. PMC. [Link]

  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood. [Link]

  • Singh, P., et al. (2010). Allele-specific H3K79 Di- Versus Trimethylation Distinguishes Opposite Parental Alleles at Imprinted Regions. Molecular and Cellular Biology. [Link]

  • Cell-cycle progression affects the accumulation of H3K79 methylation. ResearchGate. [Link]

  • Chen, L., et al. (2014). DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy. PLOS One. [Link]

  • Yu, W., et al. (2012). Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies. PMC. [Link]

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Foundational

SGC 0946 in MLL-rearranged Leukemia: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of SGC 0946, a potent and selective small-molecule inhibitor of the DOT1L methyltransferase, for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of SGC 0946, a potent and selective small-molecule inhibitor of the DOT1L methyltransferase, for researchers, scientists, and drug development professionals investigating MLL-rearranged (MLLr) leukemias. MLLr leukemias, characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations.[1][2] This guide delves into the core pathobiology of MLLr leukemia, the critical role of aberrant H3K79 methylation by DOT1L, and the molecular mechanism of SGC 0946. We present detailed, field-proven protocols for key in vitro and in vivo experimental workflows to evaluate the efficacy and mechanism of action of SGC 0946, alongside a discussion of potential combination therapies and emerging resistance mechanisms. This document is intended to serve as a comprehensive resource to empower researchers in their efforts to advance novel therapeutic strategies for this challenging disease.

The Epigenetic Landscape of MLL-rearranged Leukemia: A Disease of Aberrant H3K79 Methylation

Mixed-lineage leukemia (MLL), now officially known as lysine (K)-specific methyltransferase 2A (KMT2A), is a histone methyltransferase crucial for normal hematopoietic development through the regulation of gene expression, including the HOX genes.[3] Chromosomal translocations involving the KMT2A gene on chromosome 11q23 are a hallmark of a distinct and aggressive subset of acute leukemias, affecting both myeloid and lymphoid lineages.[1][3] These rearrangements generate chimeric fusion proteins, most commonly MLL-AF4, MLL-AF9, and MLL-ENL, which drive a leukemogenic transcriptional program.[2]

A key molecular consequence of these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to ectopic loci.[4][5][6] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a mark predominantly associated with actively transcribed genes.[5] In MLLr leukemia, the MLL-fusion protein tethers DOT1L to target genes, such as the HOXA cluster and MEIS1, leading to their inappropriate and sustained expression.[7] This aberrant H3K79 hypermethylation is a critical dependency for the survival and proliferation of MLLr leukemia cells, making DOT1L a highly attractive therapeutic target.[4][7]

Signaling Pathway: The Central Role of DOT1L in MLLr Leukemia

The following diagram illustrates the pathological mechanism of DOT1L in MLL-rearranged leukemia.

MLL_Leukemia_Pathway Mechanism of DOT1L in MLL-rearranged Leukemia cluster_0 Normal Hematopoietic Cell cluster_1 MLL-rearranged Leukemia Cell Wild-Type MLL Wild-Type MLL HOX Genes (Normal Expression) HOX Genes (Normal Expression) Wild-Type MLL->HOX Genes (Normal Expression) Regulates Normal Hematopoiesis Normal Hematopoiesis HOX Genes (Normal Expression)->Normal Hematopoiesis Promotes MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L Recruits H3K79 Hypermethylation H3K79 Hypermethylation DOT1L->H3K79 Hypermethylation Catalyzes HOXA9 & MEIS1 (Aberrant Expression) HOXA9 & MEIS1 (Aberrant Expression) H3K79 Hypermethylation->HOXA9 & MEIS1 (Aberrant Expression) Drives Leukemic Proliferation & Survival Leukemic Proliferation & Survival HOXA9 & MEIS1 (Aberrant Expression)->Leukemic Proliferation & Survival Promotes SGC 0946 SGC 0946 SGC 0946->DOT1L Inhibits

Figure 1: DOT1L-mediated leukemogenesis in MLLr leukemia and the inhibitory action of SGC 0946.

SGC 0946: A Potent and Selective DOT1L Inhibitor

SGC 0946 is a highly potent and selective small-molecule inhibitor of DOT1L.[8] It acts as a chemical probe to investigate the biological functions of DOT1L and as a potential therapeutic agent for MLLr leukemias.

Mechanism of Action

SGC 0946 competitively inhibits the catalytic activity of DOT1L, thereby preventing the methylation of H3K79.[8] This leads to a global reduction in H3K79me2 levels, particularly at the aberrantly targeted loci in MLLr cells. The consequence is the downregulation of critical leukemogenic genes, including HOXA9 and MEIS1, which in turn induces cell cycle arrest, differentiation, and ultimately, apoptosis in MLLr leukemia cells.[9]

Potency and Selectivity

SGC 0946 exhibits sub-nanomolar potency against DOT1L and demonstrates high selectivity over other histone methyltransferases.[8] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Compound Target IC50 (in vitro) Cellular IC50 (H3K79me2 reduction) Selectivity
SGC 0946DOT1L0.3 nM2.6 nM (A431 cells)>100-fold over other HMTs

Table 1: Potency and selectivity of SGC 0946.[8]

In Vitro Evaluation of SGC 0946 in MLL-rearranged Leukemia Models

A critical first step in assessing the potential of SGC 0946 is to perform robust in vitro experiments using well-characterized MLLr leukemia cell lines.

Recommended Cell Lines
Cell Line MLL Fusion Lineage Notes
MV4-11MLL-AF4AMLCommonly used, well-characterized.
MOLM-13MLL-AF9AMLAnother standard for MLLr AML studies.
SEMK2MLL-AF4B-ALLRepresentative of MLLr lymphoid leukemia.
RS4;11MLL-AF4B-ALLAnother B-ALL model.

Table 2: Recommended MLL-rearranged leukemia cell lines for in vitro studies.[10]

Experimental Workflow: In Vitro Characterization

The following diagram outlines a comprehensive workflow for the in vitro evaluation of SGC 0946.

In_Vitro_Workflow In Vitro Experimental Workflow for SGC 0946 Start Start Cell_Culture Culture MLLr Leukemia Cells Start->Cell_Culture SGC_0946_Treatment Treat with SGC 0946 (Dose-Response and Time-Course) Cell_Culture->SGC_0946_Treatment Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) SGC_0946_Treatment->Cell_Viability_Assay Western_Blot Western Blot for H3K79me2 and Total H3 SGC_0946_Treatment->Western_Blot qPCR RT-qPCR for HOXA9 and MEIS1 Expression SGC_0946_Treatment->qPCR ChIP-qPCR ChIP-qPCR for H3K79me2 at HOXA9/MEIS1 Promoters SGC_0946_Treatment->ChIP-qPCR Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis ChIP-qPCR->Data_Analysis End End Data_Analysis->End

Figure 2: A comprehensive workflow for the in vitro characterization of SGC 0946.

Detailed Experimental Protocols

This protocol is for determining the cytotoxic effect of SGC 0946 on MLLr leukemia cells.[11][12]

Materials:

  • MLLr leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • SGC 0946 (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of SGC 0946 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol allows for the detection of changes in global H3K79me2 levels following SGC 0946 treatment.[13][14][15][16][17]

Materials:

  • Treated and untreated MLLr cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% acrylamide)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

This protocol is to quantify the expression levels of HOXA9 and MEIS1 after SGC 0946 treatment.[18][19]

Materials:

  • Treated and untreated MLLr cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

This protocol is for assessing the enrichment of H3K79me2 at specific gene promoters, such as HOXA9 and MEIS1.[20][21][22]

Materials:

  • Treated and untreated MLLr cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-H3K79me2 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the promoter regions of HOXA9 and MEIS1

  • qPCR reagents and instrument

Procedure:

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K79me2 antibody or IgG control overnight at 4°C. Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter regions of the target genes.

  • Data Analysis: Calculate the enrichment of H3K79me2 at the target loci relative to the input and IgG control.

In Vivo Evaluation of SGC 0946 in MLL-rearranged Leukemia Xenograft Models

To assess the therapeutic potential of SGC 0946 in a more physiologically relevant setting, in vivo studies using xenograft models are essential.[23][24][25][26][27]

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow In Vivo Xenograft Experimental Workflow for SGC 0946 Start Start Cell_Implantation Implant MLLr Leukemia Cells into Immunocompromised Mice (e.g., NSG) Start->Cell_Implantation Tumor_Engraftment Monitor Tumor Engraftment (e.g., Bioluminescence Imaging, Peripheral Blood Sampling) Cell_Implantation->Tumor_Engraftment Treatment_Initiation Initiate Treatment with SGC 0946 or Vehicle Control Tumor_Engraftment->Treatment_Initiation Monitoring Monitor Tumor Burden, Body Weight, and Overall Health Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Survival, Spleen/Bone Marrow Analysis) Monitoring->Endpoint_Analysis Pharmacodynamic_Assessment Pharmacodynamic Assessment (H3K79me2 levels in tumor tissue) Endpoint_Analysis->Pharmacodynamic_Assessment Data_Analysis Data Analysis and Interpretation Pharmacodynamic_Assessment->Data_Analysis End End Data_Analysis->End

Figure 3: A comprehensive workflow for the in vivo evaluation of SGC 0946 in a leukemia xenograft model.

Protocol 5: MLL-rearranged Leukemia Xenograft Model

This protocol provides a general framework for establishing and utilizing a leukemia xenograft model.

Materials:

  • MLLr leukemia cell line (e.g., MV4-11 engineered to express luciferase)

  • Immunocompromised mice (e.g., NOD/SCID gamma (NSG))

  • SGC 0946 formulated for in vivo administration

  • Vehicle control

  • Bioluminescence imaging system

  • Calipers for spleen measurement

  • Materials for tissue collection and processing

Procedure:

  • Cell Implantation: Inject 1-5 x 106 MLLr leukemia cells intravenously into each mouse.

  • Engraftment Monitoring: Monitor leukemia engraftment by bioluminescence imaging or by analyzing peripheral blood for the presence of human CD45+ cells.

  • Treatment: Once engraftment is confirmed, randomize mice into treatment and control groups. Administer SGC 0946 and vehicle control according to the predetermined dose and schedule.

  • Monitoring: Monitor tumor burden via bioluminescence imaging and/or spleen size. Record body weight and observe the overall health of the mice regularly.

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include tumor burden at a specific time point.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissues (spleen, bone marrow) to assess H3K79me2 levels by Western blot or immunohistochemistry to confirm target engagement.

Combination Strategies and Resistance Mechanisms

While DOT1L inhibitors like SGC 0946 show promise, combination therapies may be necessary to enhance efficacy and overcome potential resistance.

Potential Combination Therapies
  • BET Inhibitors: There is a high level of cooperation between DOT1L and BRD4, a BET family protein. Dual targeting of DOT1L and BRD4 has shown synergistic effects in MLLr leukemia.[28]

  • Menin-MLL Interaction Inhibitors: Combining a DOT1L inhibitor with an inhibitor of the MLL-Menin interaction has demonstrated enhanced differentiation and cell killing in MLLr leukemia models.[2][29]

  • SIRT1 Activators: DOT1L inhibition can lead to the establishment of a heterochromatin-like state via SIRT1. Combining DOT1L inhibitors with SIRT1 activators shows enhanced anti-proliferative activity.[30]

  • Standard Chemotherapy: Combining SGC 0946 with standard-of-care chemotherapeutic agents could provide a more comprehensive treatment approach.

Emerging Resistance Mechanisms

Understanding potential resistance mechanisms is crucial for the long-term success of DOT1L-targeted therapies. While research is ongoing, potential mechanisms may include:

  • Upregulation of drug efflux pumps.

  • Activation of alternative survival pathways.

  • Epigenetic reprogramming to bypass the dependency on DOT1L.

Conclusion and Future Directions

SGC 0946 represents a powerful tool for both basic research and the development of targeted therapies for MLL-rearranged leukemias. Its high potency and selectivity for DOT1L provide a precise means to dissect the epigenetic dependencies of this aggressive disease. The protocols and workflows outlined in this guide offer a robust framework for researchers to evaluate the efficacy and mechanism of action of SGC 0946 and other DOT1L inhibitors.

Future research should focus on elucidating the full spectrum of resistance mechanisms and exploring rational combination therapies to maximize clinical benefit. The continued investigation into the intricate epigenetic network that drives MLLr leukemia will undoubtedly unveil new therapeutic vulnerabilities and pave the way for more effective and personalized treatments for these patients.

References

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  • Krivtsov, A. V., et al. (2017). A Menin-MLL inhibitor induces specific chromatin changes and eradicates leukemia in models of MLL-rearranged AML. Cancer Cell, 31(5), 689-703.
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Exploratory

Technical Guide: SGC 0946 as a Chemical Probe for DOT1L

[1][2][3] Executive Summary SGC 0946 is a highly potent, selective, and cell-active chemical probe designed to inhibit DOT1L (Disruptor of telomeric silencing 1-like), the sole enzyme responsible for the methylation of h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

SGC 0946 is a highly potent, selective, and cell-active chemical probe designed to inhibit DOT1L (Disruptor of telomeric silencing 1-like), the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4] Unlike other histone methyltransferases (HMTs) that modify histone tails, DOT1L methylates the globular core of the nucleosome, playing a critical role in transcriptional elongation and the pathophysiology of MLL-rearranged leukemias.[4]

This guide provides a rigorous framework for utilizing SGC 0946 in preclinical research, emphasizing the necessity of long-term assays to account for the slow kinetics of epigenetic reprogramming.

Chemical & Pharmacological Profile

SGC 0946 is an adenosine-containing small molecule that functions as a competitive inhibitor of the cofactor S-adenosyl methionine (SAM).[4] It induces a conformational change in DOT1L, locking the enzyme in a catalytically incompetent state.

Key Properties Table[4]
PropertyValue / DescriptionContext
Target DOT1L (Histone H3K79 Methyltransferase)Sole specific target.[2][3][4]
IC50 (Biochemical) 0.3 nMExtremely potent in cell-free assays.[1][4]
IC50 (Cellular) 2.6 – 8.8 nMMeasured by H3K79me2 reduction (A431/MCF10A).[1][3][4][5]
Selectivity >100-fold vs. 12 other PMTs & DNMT1Highly selective; clean profile.[4]
Solubility DMSO (up to 100 mM)Poor aqueous solubility; requires organic solvent carrier.[4]
Negative Control SGC0649 Structurally similar but significantly less active.[4]

Mechanism of Action

DOT1L is unique among methyltransferases as it binds the nucleosome core rather than the histone tail. SGC 0946 binds to the SAM-binding pocket of DOT1L.[3] The probe occupies the cofactor site, preventing methyl group transfer to H3K79.

Mechanistic Pathway[2][4][7]

DOT1L_Mechanism DOT1L DOT1L Enzyme Complex_Active Active Complex (DOT1L-SAM-Nucleosome) DOT1L->Complex_Active Binds Complex_Inhibited Inhibited Complex (DOT1L-SGC0946) DOT1L->Complex_Inhibited Binds Inhibitor SAM SAM (Cofactor) SAM->Complex_Active Cofactor Nucleosome Nucleosome (H3K79 Unmethylated) Nucleosome->Complex_Active Substrate SGC0946 SGC 0946 (Inhibitor) SGC0946->DOT1L Competes with SAM SGC0946->Complex_Inhibited Outcome_Meth H3K79 Methylation (Transcriptional Activation) Complex_Active->Outcome_Meth Catalysis Outcome_Block Methylation Blocked (Loss of H3K79me2) Complex_Inhibited->Outcome_Block Steric Hindrance Outcome_Block->Outcome_Meth Inhibits

Figure 1: Mechanism of Action. SGC 0946 competes with SAM for the DOT1L cofactor pocket, preventing the formation of the active catalytic complex required for H3K79 methylation.

Experimental Best Practices (The "How-To")

Using epigenetic probes requires a shift in experimental design from acute signaling (minutes/hours) to chromatin remodeling (days/weeks).[4]

The "Self-Validating" Protocol

To ensure scientific integrity, every experiment using SGC 0946 must include a Target Engagement Check .[4] You cannot assume the compound is working solely based on phenotypic output (e.g., cell death), as resistance mechanisms may exist.[4]

Step-by-Step Workflow
  • Dose Ranging: Treat cells with 0, 10, 100, 1000 nM of SGC 0946.[4]

  • Time Course:

    • Day 3-4: Harvest cells for Western Blot (Target Engagement).

    • Day 7-14: Assess Cell Viability/Proliferation (Phenotypic Output).

  • Media Refresh: Epigenetic experiments are long. Refresh media containing fresh compound every 3-4 days to maintain potency and nutrient levels.

Target Engagement Assay (Western Blot)

Objective: Confirm reduction of H3K79me2 levels.

  • Control: Total H3 (loading control).

  • Target: H3K79me2 (antibody must be validated).[4]

  • Expectation: Complete ablation of H3K79me2 should be visible by Day 4 at effective concentrations (>100 nM).[4]

Phenotypic Assay (Proliferation)

Objective: Assess functional impact on MLL-fusion driven leukemia or other DOT1L-dependent cancers.[4]

  • Critical Insight: DOT1L inhibition does not immediately kill cells.[4] It depletes methylation marks, which slowly downregulates target genes (e.g., HOXA9, MEIS1).[4] Cell cycle arrest and apoptosis often take 7 to 14 days to manifest.

  • Common Pitfall: terminating the assay at 48 or 72 hours (standard for kinase inhibitors) will yield false-negative results.[4]

Experimental Workflow Diagram

Experimental_Workflow Start Seed Cells (Day 0) Treat Treat with SGC 0946 (Daily or Every 3 Days) Start->Treat Split Split Culture Treat->Split Day 3 Readout Viability Assay (Day 10+) Treat->Readout Endpoint Path_Biochem Biochemical Arm (Target Engagement) Split->Path_Biochem Path_Pheno Phenotypic Arm (Functional Readout) Split->Path_Pheno Lysis Histone Extraction (Day 4) Path_Biochem->Lysis Prolif Continued Culture (Day 4 - 14) Path_Pheno->Prolif WB Western Blot: H3K79me2 vs Total H3 Lysis->WB Prolif->Treat Re-dose

Figure 2: Dual-Arm Experimental Workflow. A parallel design ensures that phenotypic lack of efficacy (Day 10+) is not due to lack of target engagement (verified at Day 4).

Negative Control Strategy

Compound: SGC0649

  • Structure: An analog of SGC 0946 where the urea linker is replaced/modified (often a 4-t-butylphenylamide modification), rendering it significantly less potent against DOT1L.[4][6]

  • Usage: Use SGC0649 at the same concentration as SGC 0946.

  • Interpretation:

    • If SGC 0946 kills cells but SGC0649 does not: Effect is likely on-target.[4]

    • If both compounds kill cells: Effect is likely off-target toxicity (e.g., general cytotoxicity).[4]

Warning: SGC0649 is not perfectly inert; it has weak activity (IC50 ~390 nM).[4][6] Therefore, when using SGC 0946 at very high concentrations (>5 µM), the "inactive" control may begin to show activity.[4] Keep SGC 0946 concentrations in the optimal range (100 nM - 1 µM) to maintain the selectivity window.[4]

Case Studies & Applications

MLL-Rearranged Leukemia

SGC 0946 is most effective in leukemias harboring MLL (KMT2A) translocations (e.g., MLL-AF9).[4] These fusion proteins recruit DOT1L to ectopic genomic loci, causing aberrant H3K79 methylation and sustained expression of pro-leukemic genes like HOXA9.

  • Outcome: Treatment leads to differentiation and apoptosis.

  • Reference: Yu et al. (2012) demonstrated selective killing of MLL-translocated cells over non-transformed cells.[4]

Reprogramming (CiPSCs)

SGC 0946 has been used to facilitate the generation of Chemically Induced Pluripotent Stem Cells (CiPSCs) by removing epigenetic barriers (H3K79me2) that restrict cell fate transitions.[4]

Troubleshooting & Limitations

  • Poor In Vivo PK: SGC 0946 has modest pharmacokinetic properties (rapid clearance).[4] While some xenograft studies use it (10 mg/kg i.p.), it is primarily a tool for in vitro or ex vivo use.[4] For in vivo studies, second-generation inhibitors (e.g., pinometostat/EPZ-5676) are often preferred, though SGC 0946 remains a superior in vitro probe due to its selectivity.[4]

  • Delayed Effect: Researchers often falsely conclude the compound is "inactive" because they assay at 48 hours. Solution: Extend assay to 7-10 days.

  • Solubility: Ensure DMSO stock is fully dissolved; precipitation in aqueous media can occur at high concentrations (>10 µM).[4]

References

  • Yu, W. et al. (2012).[4] Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3, 1288.[4]

  • Structural Genomics Consortium (SGC). (n.d.).[4] SGC0946 Chemical Probe. SGC Website.[4] [4]

  • Chemical Probes Portal. (2016).[4][6] SGC0946 Profile. ChemicalProbes.org.[4]

  • Anglin, J. L. et al. (2012).[4] Synthesis and structure-activity relationship investigation of adenosine-containing inhibitors of histone methyltransferase DOT1L. Journal of Medicinal Chemistry, 55(18), 8066-8074.[4]

Sources

Foundational

SGC0946: A Technical Guide to a Potent and Selective DOT1L Inhibitor for Cancer Research

This guide provides an in-depth technical overview of SGC0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of SGC0946, a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. It is intended for researchers, scientists, and drug development professionals engaged in cancer research, with a particular focus on epigenetics and targeted therapies. This document delves into the mechanism of action, experimental applications, and future therapeutic potential of SGC0946, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Epigenetic Landscape of Cancer and the Rise of DOT1L Inhibition

The epigenetic regulation of gene expression is a critical process frequently dysregulated in cancer.[1] Histone methyltransferases (HMTs) are key players in this landscape, and their aberrant activity can drive oncogenesis. Disruptor of telomeric silencing 1-like (DOT1L) is a unique HMT as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[2] This methylation mark is associated with active transcription.[2] In certain cancers, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of leukemogenic genes such as HOXA9 and MEIS1.[3]

SGC0946 has emerged as a powerful chemical probe and potential therapeutic agent due to its high potency and selectivity for DOT1L. With an IC50 of 0.3 nM in cell-free assays, it offers a precise tool to investigate the biological functions of DOT1L and to explore its therapeutic targeting in various cancer contexts.[4] This guide will provide a comprehensive exploration of SGC0946, from its fundamental mechanism to its practical application in the laboratory.

Mechanism of Action: How SGC0946 Silences Oncogenic Transcription

SGC0946 exerts its effects by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L. SAM is the universal methyl donor for all methyltransferase reactions. By occupying this pocket, SGC0946 prevents DOT1L from catalyzing the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation levels, particularly the di-methylation state (H3K79me2), which is a hallmark of DOT1L activity.

The downstream consequences of DOT1L inhibition by SGC0946 are profound, especially in MLL-rearranged leukemias:

  • Suppression of Oncogenic Gene Expression: The reduction in H3K79me2 at the promoters of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression.[3][4] These genes are critical for the self-renewal and survival of leukemic stem cells.

  • Induction of Cell Cycle Arrest: Treatment with SGC0946 can induce a G1 phase arrest in cancer cells, thereby inhibiting their proliferation.[4]

  • Promotion of Cell Differentiation: By silencing the oncogenic program that maintains an undifferentiated state, SGC0946 can promote the differentiation of leukemia cells.[4]

  • Suppression of Metastatic Potential: SGC0946 has been shown to suppress the self-renewal and metastatic potential of cancer cells.[4]

The following diagram illustrates the signaling pathway of DOT1L and the mechanism of its inhibition by SGC0946.

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 H3K79 DOT1L->H3K79 Methylates SAM SAM (S-adenosylmethionine) SAM->DOT1L Methyl Donor SGC0946 SGC0946 SGC0946->DOT1L Inhibits (SAM competition) Histone_H3 Histone H3 H3K79->Histone_H3 H3K79me2 H3K79me2 (Active Transcription) HOXA9_MEIS1 Oncogenes (e.g., HOXA9, MEIS1) H3K79me2->HOXA9_MEIS1 Activates Transcription Leukemogenic Gene Expression HOXA9_MEIS1->Transcription Leukemia Leukemia Progression Transcription->Leukemia Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Functional & Mechanistic Assays Start Cancer Cell Line Treatment Treat with SGC0946 (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (H3K79me2 levels) Treatment->Western ChIP ChIP-qPCR (H3K79me2 at target genes) Treatment->ChIP IC50 IC50 Viability->IC50 Determine IC50 H3K79me2_reduction H3K79me2_reduction Western->H3K79me2_reduction Confirm Target Engagement Gene_repression Gene_repression ChIP->Gene_repression Mechanistic Insight

Caption: Experimental workflow for evaluating SGC0946.

In Vivo Studies and Therapeutic Potential

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of DOT1L inhibitors. For instance, SGC0946 administered via intraperitoneal injection significantly suppressed tumor progression in a mouse orthotopic xenograft model of ovarian cancer. [4]This was accompanied by a reduction in tumor size and weight, as well as decreased levels of H3K79me2, CDK6, and cyclin D3 in the tumors. [4] Another DOT1L inhibitor, Pinometostat (EPZ-5676), has been evaluated in clinical trials for patients with relapsed or refractory MLL-rearranged leukemia. [5][6][7]While single-agent activity was modest, the studies provided proof-of-concept for targeting DOT1L in this patient population and demonstrated a manageable safety profile. [6][7]

Future Directions: Combination Therapies and Broader Applications

The future of DOT1L inhibition in cancer therapy likely lies in combination strategies. Preclinical studies have shown synergistic effects when DOT1L inhibitors are combined with other epigenetic modifiers or standard chemotherapy. For example, combining SGC0946 with an EZH2 inhibitor has shown strong synergy in neuroblastoma cell lines. [8][9]The rationale for such combinations is to target multiple nodes of the epigenetic machinery that drive oncogenesis.

Furthermore, the role of DOT1L is being explored in a growing number of solid tumors, including breast, ovarian, and lung cancer, suggesting that the therapeutic application of SGC0946 and other DOT1L inhibitors may extend beyond hematological malignancies. [1][4] The following diagram illustrates the logical relationship between DOT1L inhibition and its downstream cellular effects, highlighting the rationale for its use in cancer therapy.

Logical_Relationship SGC0946 SGC0946 DOT1L_Inhibition DOT1L Inhibition SGC0946->DOT1L_Inhibition H3K79me2_Decrease Decreased H3K79me2 DOT1L_Inhibition->H3K79me2_Decrease Gene_Expression_Alteration Altered Gene Expression (e.g., ↓HOXA9, ↓MEIS1) H3K79me2_Decrease->Gene_Expression_Alteration Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Expression_Alteration->Cell_Cycle_Arrest Differentiation Induction of Differentiation Gene_Expression_Alteration->Differentiation Apoptosis Induction of Apoptosis Gene_Expression_Alteration->Apoptosis Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Differentiation->Reduced_Proliferation Apoptosis->Reduced_Proliferation Tumor_Suppression Tumor Growth Suppression Reduced_Proliferation->Tumor_Suppression

Caption: Logical cascade of SGC0946's anti-cancer effects.

Conclusion

SGC0946 is a powerful and selective tool for dissecting the role of DOT1L in cancer biology. Its potent inhibitory activity and well-defined mechanism of action make it an invaluable reagent for both basic and translational research. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of SGC0946 in their specific cancer models. As our understanding of the epigenetic drivers of cancer deepens, targeted agents like SGC0946 hold immense promise for the development of novel and more effective therapeutic strategies.

References

  • A Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Adults with Relapsed or Refractory Leukemia: Safety, Clinical Activity, Exposure and Target Inhibition. Blood. 2015;126(23):2547. Available from: [Link]

  • Final Report of Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Children with Relapsed or Refractory MLL-r Acute Leukemia. ResearchGate. 2025. Available from: [Link]

  • DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment. Biomolecules & Therapeutics. 2025. Available from: [Link]

  • Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma. Cancer Medicine. 2024. Available from: [Link]

  • The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia. Blood. 2018;131(24):2661-2669. Available from: [Link]

  • Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma. PubMed. 2024. Available from: [Link]

  • Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors. Frontiers in Oncology. 2022;12:861305. Available from: [Link]

  • DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer. Cancer Research. 2025. Available from: [Link]

  • The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia. Blood. 2018;131(24):2661-2669. Available from: [Link]

  • A Phase Ib/II Study of the Histone Methyltransferase Inhibitor Pinometostat in Combination with Azacitidine in Patients with 11q23-Rearranged Acute Myeloid Leukemia. Blood. 2019;134(Supplement_1):2693. Available from: [Link]

  • Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization. Molecular and Cellular Biology. 2004;24(2):619-628. Available from: [Link]

  • Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. Molecules. 2021;26(17):5305. Available from: [Link]

  • Higher expression levels of the HOXA9 gene, closely associated with MLL rearrangements, are predictors of poor prognosis in patients with acute myeloid leukemia. OncoTargets and Therapy. 2016;9:603-611. Available from: [Link]

  • Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676). Journal of Controlled Release. 2015;219:208-215. Available from: [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Available from: [Link]

  • DOT1L inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive immunotherapy models. Nature Communications. 2018;9(1):1924. Available from: [Link]

  • Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia. Cancer Cell. 2017;31(4):549-562.e8. Available from: [Link]

  • HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways. eLife. 2017;6:e23668. Available from: [Link]

  • Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia. ResearchGate. 2017. Available from: [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. Available from: [Link]

  • Preclinical data shows combination immunotherapy could stop liver cancer growth. EurekAlert!. 2019. Available from: [Link]

  • IC 50 values (mM) against cancer cell lines a. ResearchGate. Available from: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. 2023;24(15):12275. Available from: [Link]

  • Combination Therapy Strategies and Advanced Biomarkers Can Potentially Enhance The Precision-Medicine Treatment of Metastatic Breast Cancer. International Journal of Professional Business Review. 2024;9(7):e05244. Available from: [Link]

Sources

Exploratory

The DOT1L Intercept: A Technical Guide to SGC 0946 and H3K79 Methylation Silencing

Executive Summary SGC 0946 is a potent, selective chemical probe targeting DOT1L (Disruptor of telomeric silencing 1-like), the sole methyltransferase responsible for histone H3 lysine 79 (H3K79) methylation.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC 0946 is a potent, selective chemical probe targeting DOT1L (Disruptor of telomeric silencing 1-like), the sole methyltransferase responsible for histone H3 lysine 79 (H3K79) methylation.[1][2][3][4] Unlike SET-domain methyltransferases, DOT1L possesses a unique adenosine-homocysteine-like structure, making it a distinct target in the epigenetic landscape.[1]

This guide provides a rigorous technical framework for utilizing SGC 0946 to interrogate chromatin biology. It addresses the specific challenges of H3K79 methylation kinetics—specifically its slow turnover rate—and provides validated protocols for assessing target engagement and phenotypic differentiation in MLL-rearranged leukemia models.[1]

Part 1: Mechanistic Foundation[1]

The Target: DOT1L and the H3K79 Axis

DOT1L methylates H3K79 in the nucleosome core, a modification strictly associated with active transcriptional elongation.[1] In MLL-rearranged (MLL-r) leukemias , oncogenic fusion proteins (e.g., MLL-AF9, MLL-AF4) aberrantly recruit DOT1L to specific loci, most notably HOXA9 and MEIS1.[1] This results in hypermethylation of H3K79, sustaining a "stem-like" leukemic transcription program.[1]

The Probe: SGC 0946[2][3][4][5][6][7][8]
  • Mechanism: SGC 0946 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the cofactor required for methylation.[1] It induces a conformational change in the DOT1L activation loop, rendering the enzyme catalytically inert.[1]

  • Potency:

    • Cell-free IC50: ~0.3 nM[1][3][5][6]

    • Cellular IC50 (H3K79me2 reduction): 2.6 – 8.8 nM[1][3]

  • Selectivity: >100-fold selective over other histone methyltransferases (HMTs) and DNMTs.[1][3]

Pathway Visualization

The following diagram illustrates the pathogenic recruitment of DOT1L in MLL-r leukemia and the intercept point of SGC 0946.[1]

DOT1L_Mechanism MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) Recruitment Aberrant Recruitment to HOXA9/MEIS1 Loci MLL_Fusion->Recruitment DOT1L DOT1L (Methyltransferase) H3K79 H3K79 Methylation (H3K79me2/3) DOT1L->H3K79 Catalyzes Recruitment->DOT1L Recruits Transcription Sustained Oncogene Transcription H3K79->Transcription Promotes Elongation Leukemia Leukemic Transformation (Block in Differentiation) Transcription->Leukemia SGC0946 SGC 0946 (Inhibitor) SGC0946->DOT1L Inhibits (IC50 ~0.3nM)

Figure 1: Mechanism of action.[1][3][5] SGC 0946 blocks the catalytic activity of DOT1L, preventing the H3K79 hypermethylation that drives MLL-rearranged leukemogenesis.[1][5]

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Assessing Cellular Target Engagement (The "Slow Turn" Assay)

Critical Insight: Unlike acetylation, H3K79 methylation has a very slow turnover rate.[1] Treating cells for 24 hours will show no significant reduction in H3K79me2, leading to false negatives.[1] You must maintain treatment for 4–7 days.[1]

Objective: Quantify reduction of H3K79me2 levels in MOLM-13 or MV4-11 cells.

Materials
  • Cell Line: MOLM-13 (MLL-AF9) or MV4-11 (MLL-AF4).[1]

  • Compound: SGC 0946 (resuspended in DMSO).[1][3]

  • Negative Control: SGC 0649 (structurally similar but inactive).[1]

  • Lysis Buffer: TEB (Triton Extraction Buffer) or 0.2N HCl for histone extraction.[1]

Step-by-Step Workflow
  • Seeding: Seed cells at

    
     cells/mL in appropriate media (RPMI + 10% FBS).
    
  • Treatment (Day 0):

    • Treat cells with SGC 0946 at graded concentrations: 10 nM, 100 nM, 1 µM .[1]

    • Treat control wells with 1 µM SGC 0649 and DMSO vehicle .[1]

  • Maintenance (Day 3):

    • Split cells to maintain logarithmic growth (

      
       cells/mL).[1]
      
    • Re-spike media with fresh compound to maintain concentration.[1] Note: SGC 0946 is stable, but dilution due to cell division requires replenishment.[1]

  • Harvest (Day 6):

    • Pellet

      
       cells (500xg, 5 min). Wash with ice-cold PBS.[1]
      
  • Histone Extraction (Crucial Step):

    • Why: Standard RIPA lysis often fails to solubilize chromatin-bound histones effectively for quantitative methylation analysis.[1]

    • Resuspend pellet in Triton Extraction Buffer (TEB) : PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% NaN3.[1] Incubate on ice 10 min.

    • Centrifuge (6,500xg, 10 min, 4°C). Discard supernatant (cytosol).[1]

    • Resuspend nuclei pellet in 0.2 N HCl (400 µL). Incubate overnight at 4°C with rotation.

    • Centrifuge (6,500xg, 10 min). Save Supernatant (contains histones).[1]

  • Western Blot Analysis:

    • Load 1-2 µg of histone extract.[1]

    • Primary Antibody: Anti-H3K79me2 (e.g., Cell Signaling #9757 or Abcam ab3594).[1]

    • Loading Control: Anti-Total H3 (e.g., Abcam ab1791).[1]

    • Validation Criteria: SGC 0946 should show >80% reduction in H3K79me2 at 100 nM relative to DMSO. SGC 0649 should show no effect.[1]

Protocol B: Functional Differentiation Assay (Flow Cytometry)

Objective: Confirm that epigenetic blockade translates to phenotypic differentiation (loss of stemness).[1]

  • Treatment: Treat MOLM-13 cells with 1 µM SGC 0946 for 7 to 10 days . (Differentiation is a downstream consequence and takes longer than methylation loss).[1]

  • Staining:

    • Harvest

      
       cells.
      
    • Wash with FACS buffer (PBS + 2% FBS).[1]

    • Stain with CD11b-PE (Macrophage/Monocyte marker) and CD14-APC .[1]

    • Incubate 30 min on ice in dark.

  • Analysis:

    • Gate on live cells (DAPI negative).[1]

    • Expected Result: A distinct shift in population from CD11b-low (blast-like) to CD11b-high (differentiated).[1]

    • Control: DMSO treated cells should remain CD11b-low.[1]

Part 3: Data Summary & Visualization[1]

Comparative Potency Profile

The following table contrasts SGC 0946 with first-generation and clinical-stage inhibitors.

CompoundTargetMechanismCell-Free IC50Cellular H3K79me2 IC50Status
SGC 0946 DOT1LSAM Competitive0.3 nM 2.6 nM Chemical Probe
EPZ004777DOT1LSAM Competitive0.4 nM~50 nMPreclinical Tool
EPZ-5676 (Pinometostat)DOT1LSAM Competitive<1 nM3.5 nMClinical (Discontinued)
SGC 0649N/AInactive Control>10 µMInactiveNegative Control
Experimental Workflow Diagram

This workflow visualizes the critical timeline required for successful SGC 0946 experiments.

Workflow Start Start: MOLM-13 Cells (MLL-AF9) Treat Treatment Phase (SGC 0946 @ 100nM) Start->Treat Split Split & Re-spike (Day 3 & 6) Treat->Split Essential for Turnover Harvest Harvest (Day 7) Acid Extraction Split->Harvest Histone Depletion Analysis Analysis: WB (H3K79me2) FACS (CD11b) Harvest->Analysis

Figure 2: Experimental Timeline. Note the mandatory "Split & Re-spike" phase to accommodate the slow kinetics of H3K79 methylation turnover.

References

  • Yu, W. et al. (2012).[1] Catalytic site remodeling of the DOT1L methyltransferase by selective inhibitors.[1] Nature Communications.[1] Link

  • Structural Genomics Consortium (SGC). SGC0946 Chemical Probe Summary. The SGC.[1][2][3][7][5][6] Link[1]

  • Daigle, S. R. et al. (2011).[1] Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor (EPZ004777).[1] Cancer Cell.[1] Link

  • Chemical Probes Portal. SGC0946 Validation and Expert Reviews.Link[1][6]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Profiling of SGC0946 (DOT1L Inhibitor)

[1][2] Executive Summary & Mechanism of Action SGC0946 is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), the sole histone methyltransferase responsible for mono-,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanism of Action

SGC0946 is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), the sole histone methyltransferase responsible for mono-, di-, and trimethylating lysine 79 on histone H3 (H3K79). Unlike other histone methyltransferases that contain a SET domain, DOT1L possesses an S-adenosylmethionine (SAM) binding pocket structurally related to arginine methyltransferases.

SGC0946 functions as a SAM-competitive inhibitor. By occupying the cofactor binding site, it physically blocks the transfer of the methyl group to H3K79. In MLL-rearranged (MLL-r) leukemias, aberrant recruitment of DOT1L maintains an open chromatin state at leukemogenic genes (e.g., HOXA9, MEIS1). Inhibition by SGC0946 collapses this chromatin structure, leading to differentiation and apoptosis.

Mechanistic Pathway (DOT Visualization)

DOT1L_Mechanism DOT1L DOT1L Enzyme Complex_Active Active Complex (DOT1L + SAM) DOT1L->Complex_Active Binds SAM Complex_Blocked Inactive Complex (DOT1L + SGC0946) DOT1L->Complex_Blocked Binds SGC0946 (Competitive) SAM Cofactor (SAM) SAM->Complex_Active SGC0946 SGC0946 (Inhibitor) SGC0946->Complex_Blocked Nucleosome Nucleosome (H3K79) H3K79me H3K79 Methylation (Active Transcription) Nucleosome->H3K79me Catalysis Differentiation Differentiation & Apoptosis Nucleosome->Differentiation Loss of Methylation Complex_Active->Nucleosome Methyl Transfer Complex_Blocked->Nucleosome Blockade Leukemia_Genes HOXA9 / MEIS1 Expression H3K79me->Leukemia_Genes Chromatin Opening

Figure 1: Mechanism of Action for SGC0946. Competitive binding prevents H3K79 methylation, silencing leukemogenic drivers.

Pre-Study Considerations: Formulation & Solubility

SGC0946 is a nucleoside analogue. Like its predecessor EPZ004777 and the clinical candidate Pinometostat (EPZ-5676), it suffers from poor aqueous solubility and rapid metabolic clearance. Successful in vivo use requires a specific co-solvent formulation. Simple saline or PBS suspensions will result in precipitation, inconsistent dosing, and failed efficacy studies.

Validated Formulation Protocol

The following "Cassette" formulation is field-proven for Intraperitoneal (IP) administration in mice.

ComponentPercentage (v/v)RoleHandling Notes
DMSO 10%Primary SolubilizerDissolve SGC0946 powder here first. Ensure complete clarity.
PEG300 40%Co-solvent / StabilizerAdd slowly to the DMSO-drug solution while vortexing.
Tween 80 5%SurfactantAdd after PEG300.[1] Solution may become viscous; vortex well.
Saline (0.9%) 45%DiluentAdd last and dropwise. Rapid addition can crash the drug out.

Preparation Steps:

  • Weigh SGC0946 powder.

  • Add calculated volume of DMSO . Vortex/sonicate until clear (amber color is normal).

  • Add PEG300 .[1] Vortex.

  • Add Tween 80 . Vortex.

  • Add Saline slowly.

  • Critical Check: If the solution turns cloudy (milky), the drug has precipitated. Do not inject. Sonicate at 37°C. If it remains cloudy, you must restart or reduce concentration.

Pharmacokinetics (PK) & Dosing Strategy

SGC0946 has a short half-life (


) in rodents. While continuous infusion (osmotic pumps) is often used for this class of drugs (e.g., EPZ-5676), SGC0946 has been successfully used with pulsed IP dosing  in recent literature.
Recommended Dosing Regimen
  • Route: Intraperitoneal (IP)[2][1][3]

  • Dose: 10 mg/kg to 20 mg/kg

  • Frequency:

    • High Intensity: Daily (5 days on, 2 days off)

    • Maintenance/Long-term: Twice weekly (e.g., Monday/Thursday)

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse)

Scientist's Note: Due to the reversible nature of the inhibitor and the stability of the H3K79me2 mark (which turns over slowly), you do not necessarily need 100% target coverage 24/7. However, the initial "loading" phase (daily dosing for week 1) is recommended to deplete the pre-existing methyl marks.

In Vivo Efficacy Protocols[3][5][6][7][8]

A. MLL-Rearranged Leukemia Model (Xenograft)

This is the gold-standard model for DOT1L inhibitors.

  • Cell Line: MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9).

  • Host: NOD/SCID or NSG mice (Immunocompromised is essential).[4]

Protocol:

  • Implantation: Inject

    
     cells subcutaneously (flank) or intravenously (tail vein for disseminated model).
    
  • Staging:

    • Subcutaneous:[3][5][6][4][7] Wait until tumors reach ~100-150 mm³.

    • Disseminated: Wait 5-7 days post-injection (confirm engraftment via bioluminescence if using Luc+ cells).

  • Treatment: Randomize mice into Vehicle vs. SGC0946 (20 mg/kg, IP, 5x/week).[1]

  • Duration: Treatment usually requires 21–28 days . DOT1L inhibition is a slow killer; it induces differentiation, not immediate necrosis. Do not expect tumor regression in the first 7 days.

B. Solid Tumor Models (Ovarian/Lung)

Recent studies (e.g., Salvati et al., 2019) have expanded SGC0946 use to solid tumors.

  • Dosing: 10 mg/kg, IP, twice weekly.

  • Endpoint: Tumor volume caliper measurement.

  • Key Insight: In solid tumors, SGC0946 often acts as a cytostatic agent or sensitizer rather than a monotherapy curative agent.

Pharmacodynamics (PD): The Self-Validating Step

Blind dosing without PD validation is the most common failure mode. You must confirm that SGC0946 is hitting the target inside the tissue.

Biomarker: Global reduction of H3K79me2 (Dimethyl-Histone H3 Lysine 79).[7]

PD Extraction & Western Blot Protocol
  • Tissue Harvest: Collect tumor fragments (or spleen/bone marrow for leukemia) 4–6 hours post-last dose. Snap freeze in liquid nitrogen.

  • Histone Extraction:

    • Do not use standard whole-cell lysis buffers (RIPA). You need an Acid Extraction protocol to isolate histones.

    • Re-suspend tissue in Triton Extraction Buffer (TEB) to lyse membranes but keep nuclei intact.

    • Pellet nuclei, then re-suspend in 0.2N HCl overnight at 4°C.

  • Western Blot:

    • Load equal amounts of histone protein.

    • Primary Antibody: Anti-H3K79me2 (Cell Signaling Tech or Abcam).

    • Loading Control: Anti-Total H3 (Crucial for normalization).

  • Success Criteria: A >50% reduction in H3K79me2 signal normalized to Total H3 compared to vehicle control indicates successful target engagement.

Experimental Workflow (DOT Visualization)

Workflow Start Study Design (n=8-10 mice/group) Formulation Formulation Prep (10% DMSO/40% PEG300 5% Tween/45% Saline) Start->Formulation Inoculation Tumor Inoculation (MV4-11 or Ovarian) Formulation->Inoculation Staging Tumor Staging (~150mm³) Inoculation->Staging Dosing Dosing Phase (IP, 10-20mg/kg) (Daily or 2x/Week) Staging->Dosing Harvest Tissue Harvest (4-6h post-dose) Dosing->Harvest Analysis_Efficacy Efficacy Readout (Tumor Vol / Survival) Harvest->Analysis_Efficacy Analysis_PD PD Readout (Histone Extraction -> WB) Harvest->Analysis_PD Decision Validation Check: H3K79me2 Reduced? Analysis_PD->Decision

Figure 2: End-to-End Experimental Workflow. Note the parallel processing of Efficacy and Pharmacodynamic (PD) endpoints.

References

  • Yu, W. et al. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications.

  • Salvati, A. et al. (2019). DOT1L inhibitors as a therapeutic strategy for ovarian cancer.[2] (Cited in search results as SGC0946 ovarian model protocol).

  • Song, X. et al. (2020).[1] DOT1L promotes cell cycle progression... in gastric cancer. (Cited in search results for in vivo efficacy).[6]

  • Chen, L. et al. (2013). Discovery of EPZ-5676: a potent and selective inhibitor of DOT1L. (Comparison of PK properties).

  • Structural Genomics Consortium (SGC). SGC0946 Chemical Probe Data.

Disclaimer

All protocols involve the use of experimental chemical compounds. Institutional Animal Care and Use Committee (IACUC) approval is mandatory before commencing any in vivo work. SGC0946 is a chemical probe for research use only, not for human administration.[2]

Sources

Application

Introduction: The "Why" of Investigating SGC-0946 with ChIP

An Application Guide for Chromatin Immunoprecipitation (ChIP) Analysis of the DOT1L Inhibitor, SGC-0946 The study of epigenetic regulation is fundamental to understanding cellular identity, development, and disease. A ke...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Chromatin Immunoprecipitation (ChIP) Analysis of the DOT1L Inhibitor, SGC-0946

The study of epigenetic regulation is fundamental to understanding cellular identity, development, and disease. A key player in this regulatory network is the Disruptor of Telomeric Silencing 1-Like (DOT1L) protein, a histone methyltransferase with a unique and critical function: it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[1][2][3] This modification, particularly di- and tri-methylation (H3K79me2/3), is intimately associated with transcriptionally active chromatin and is crucial for proper gene expression.[1][2]

Misregulation of DOT1L is a hallmark of certain cancers, most notably MLL-rearranged (MLLr) leukemias, where the fusion oncoprotein recruits DOT1L to ectopic loci, driving a leukemogenic gene expression program.[4][5] This dependency has made DOT1L a compelling therapeutic target.

SGC-0946 is a highly potent and selective, cell-permeable small molecule inhibitor of DOT1L.[1][6][7][8] It binds to the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L with exceptional affinity (IC50 of ~0.3 nM in cell-free assays), effectively shutting down its methyltransferase activity.[1][6][9] This leads to a global reduction of H3K79 methylation, suppression of target gene expression (like HOXA9 and Meis1), and selective killing of MLLr cancer cells.[6][7][8]

Chromatin Immunoprecipitation (ChIP) is an indispensable technique for elucidating the functional consequences of DOT1L inhibition by SGC-0946 at the chromatin level.[10] By crosslinking proteins to DNA, shearing the chromatin, and using a specific antibody to immunoprecipitate a protein of interest, ChIP provides a snapshot of protein-DNA interactions across the genome. When followed by quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), this technique allows researchers to ask precise questions:

  • How does SGC-0946 treatment affect the global levels of H3K79me2/3?

  • Does DOT1L inhibition lead to a reduction of H3K79me2/3 at specific gene promoters, enhancers, or gene bodies?[11][12]

  • Can we directly measure the occupancy of the DOT1L protein itself at target genes and does SGC-0946 treatment alter this binding?

This guide provides a comprehensive framework and detailed protocols for utilizing ChIP to investigate the chromatin-level effects of SGC-0946, empowering researchers to dissect the mechanism of this potent epigenetic modulator.

Mechanism & Experimental Workflow

SGC-0946 acts as a competitive inhibitor, occupying the cofactor binding site of DOT1L and preventing the transfer of a methyl group to H3K79. The experimental goal of a ChIP experiment is to quantify the downstream effect of this inhibition on chromatin, typically by measuring the reduction of the H3K79me2 mark at specific genomic loci.

SGC0946_Mechanism cluster_0 Cellular Environment cluster_1 Result of Inhibition SGC0946 SGC-0946 DOT1L DOT1L Enzyme SGC0946->DOT1L Inhibits Reduced_H3K79me2 Reduced H3K79me2 (Altered Transcription) Nucleosome Nucleosome (Histone H3) DOT1L->Nucleosome Methylates H3K79 DOT1L->Reduced_H3K79me2 Activity Blocked H3K79me2 H3K79me2 Mark (Active Transcription) Nucleosome->H3K79me2 Gains Mark

Figure 1. Mechanism of SGC-0946 Action.

The ChIP workflow is a multi-step process that requires careful execution and optimization. Each stage, from cell treatment to data analysis, contains critical variables that can influence the final outcome.

ChIP_Workflow A 1. Cell Culture & SGC-0946 Treatment B 2. Formaldehyde Crosslinking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-H3K79me2 Ab) C->D E 5. Wash & Elute Complexes D->E F 6. Reverse Crosslinks E->F G 7. DNA Purification F->G H 8. Analysis (qPCR or Sequencing) G->H

Figure 2. High-Level Chromatin Immunoprecipitation (ChIP) Workflow.

Application Notes & Experimental Design

Scientific integrity in a ChIP experiment hinges on a well-thought-out design with rigorous controls. When assessing the effects of SGC-0946, the following considerations are paramount.

SGC-0946 Treatment Conditions

The goal is to achieve significant, on-target reduction of H3K79 methylation without inducing excessive cytotoxicity.

  • Dose-Response: The reported cellular IC50 for H3K79me2 reduction is in the low nanomolar range (e.g., 2.6 nM in A431 cells, 8.8 nM in MCF10A cells).[1][6] However, to observe downstream effects on gene expression and cell viability, concentrations in the range of 1-10 µM are often employed in publications.[7] It is essential to perform a dose-response curve in your specific cell line. Treat cells with a range of SGC-0946 concentrations for a fixed time point and assess global H3K79me2 levels by Western blot to determine the optimal concentration.

  • Treatment Duration: H3K79 methylation is a relatively stable histone mark. Its reduction relies on histone turnover and dilution through cell division. Therefore, treatment times are typically long, ranging from 3 to 7 days to see a robust decrease in H3K79me2 levels.[7][13] A time-course experiment is recommended.

ParameterRecommended RangeRationale
SGC-0946 Concentration 10 nM - 10 µMMust be empirically determined. Start with a wide range and assess H3K79me2 reduction by Western blot.
Treatment Duration 3 - 7 daysAllows for sufficient histone turnover to observe a reduction in the stable H3K79me2 mark.[7][13]
Vehicle Control DMSOSGC-0946 is typically dissolved in DMSO. The vehicle control must be run at the same final concentration.
Antibody Selection: The Key to Specificity

The success of your ChIP experiment is critically dependent on the antibody.

  • Primary Target: H3K79me2. The most reliable method to assess DOT1L activity is to perform ChIP using a validated antibody against its enzymatic product, H3K79me2.[14] This mark is abundant at active genes, providing a robust signal.[4][15] Ensure the antibody is certified for ChIP applications.

  • Alternative Target: DOT1L. Directly performing ChIP for the DOT1L protein is possible but can be challenging, as reports suggest that high-quality antibodies for DOT1L in ChIP are not widely available.[14] If pursuing this, extensive validation of the antibody is required.

  • Negative Control: Rabbit IgG. A non-specific Immunoglobulin G (IgG) from the same host species as your primary antibody is a mandatory control. This allows you to quantify the background signal from non-specific binding of the antibody and beads to the chromatin.

Chromatin Shearing: Achieving the Right Size

The goal of shearing is to fragment the chromatin into a size range suitable for immunoprecipitation and downstream analysis. This is one of the most critical optimization steps.[16][17]

  • Optimal Size Range: For ChIP-qPCR and ChIP-seq, the ideal fragment size is between 200 and 700 base pairs.[10][16][18] Fragments that are too small may be lost during purification, while fragments that are too large will reduce mapping resolution.

  • Method: Sonication is the preferred method as it produces more random fragmentation compared to enzymatic digestion (e.g., MNase), which can have sequence bias.[19][20]

  • Optimization: Sonication conditions must be optimized for every new cell type .[16] This involves performing a time-course experiment (e.g., sonicating for 5, 10, 15, 20, 25 cycles) and analyzing the resulting DNA fragment size on an agarose gel.[10] Factors like cell density, crosslinking time, buffer composition, and sonicator type will all impact the outcome.[19]

Locus Selection for ChIP-qPCR Analysis

For targeted analysis, the choice of gene loci for qPCR is crucial for interpreting your results.

Primer Set TypeExample TargetRationale
Positive Locus HOXA9 or c-Myc promoterThese are well-established DOT1L target genes known to be marked by H3K79me2.[7][11] A strong signal is expected in the vehicle control, which should decrease upon SGC-0946 treatment.
Negative Locus Gene Desert RegionA region of the genome known to be transcriptionally silent and devoid of H3K79me2. This should yield a very low signal, close to the IgG background.

Detailed Protocol: SGC-0946 ChIP

This protocol is optimized for cultured mammalian cells (approx. 1-2 x 10⁷ cells per ChIP). Volumes and amounts should be scaled accordingly.

Materials & Reagents
ReagentPurpose
SGC-0946DOT1L Inhibitor
DMSOVehicle for SGC-0946
Formaldehyde (37%)Crosslinking agent
Glycine (1.25 M)Quenches formaldehyde
Protease Inhibitor CocktailPrevents protein degradation
Lysis Buffers (various)Cell and nuclear lysis
Sonication BufferBuffer for chromatin shearing
ChIP-validated anti-H3K79me2 AbPrimary antibody for IP
Normal Rabbit IgGNegative control antibody
Protein A/G Magnetic BeadsCapture antibody-chromatin complexes
Wash Buffers (low/high salt, LiCl)Remove non-specific binding
Elution BufferElute immunoprecipitated material
Proteinase K & RNase ADegrade proteins and RNA
DNA Purification KitPurify final DNA product
Step 1: Cell Culture and Treatment
  • Plate cells to reach ~80% confluency at the time of harvesting.

  • Treat cells with the pre-determined optimal concentration of SGC-0946 or an equivalent volume of DMSO (vehicle) for the desired duration (e.g., 4-6 days).

Step 2: Protein-DNA Crosslinking
  • To the culture medium, add 37% formaldehyde to a final concentration of 1%. CAUTION: Formaldehyde is toxic; work in a chemical fume hood.

  • Incubate at room temperature for 10 minutes with gentle swirling. This duration is optimal for histone ChIP; crosslinking for transcription factors may require different times.[21]

  • Quench the crosslinking reaction by adding 1.25 M Glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS. Scrape cells into a conical tube.

  • Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C). The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately.

Step 3: Lysis and Chromatin Shearing
  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice.

  • Lyse the cells to release nuclei (e.g., using a dounce homogenizer).

  • Pellet nuclei and resuspend in a nuclear lysis/sonication buffer.

  • Shear the chromatin by sonication. Use the optimized conditions for your cell type and sonicator. CRITICAL: Keep samples ice-cold throughout the sonication process to prevent denaturation and preserve protein-DNA interactions.[19]

  • After sonication, centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet debris. The supernatant contains the soluble, sheared chromatin.

Step 4: Shearing Efficiency Check
  • Take a small aliquot (e.g., 20 µL) of the sheared chromatin.

  • Reverse the crosslinks (see Step 7) and purify the DNA.

  • Run the purified DNA on a 1.5% agarose gel to confirm that the majority of fragments are within the 200-700 bp range.[10]

Step 5: Immunoprecipitation (IP)
  • Quantify the chromatin concentration (e.g., by measuring A260). Use approximately 25-50 µg of chromatin per IP.

  • Dilute the chromatin in ChIP Dilution Buffer containing protease inhibitors.

  • Save 5-10% of the diluted chromatin as the INPUT control. Store this at 4°C. The input represents the total amount of chromatin used in the IP.

  • Add the primary antibody (e.g., 2-5 µg of anti-H3K79me2) or control IgG to the remaining chromatin.

  • Incubate overnight at 4°C on a rotator.

  • The next day, add pre-washed Protein A/G magnetic beads to each IP sample.

  • Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-chromatin complexes.

Step 6: Washing
  • Place tubes on a magnetic stand to capture the beads. Discard the supernatant.

  • Perform a series of stringent washes to remove non-specifically bound material. This is crucial for a low-background signal. A typical wash series is:[22]

    • 2x Low Salt Wash Buffer

    • 2x High Salt Wash Buffer

    • 1x LiCl Wash Buffer

    • 2x TE Buffer

  • For each wash, add 1 mL of buffer, rotate for 5 minutes at 4°C, capture beads, and discard the supernatant.

Step 7: Elution and Reverse Crosslinking
  • Resuspend the washed beads in freshly prepared ChIP Elution Buffer (containing 1% SDS).

  • Incubate at 65°C for 15-30 minutes with shaking to elute the complexes from the beads.

  • Separate the beads on a magnetic stand and transfer the supernatant (the eluate) to a new tube.

  • To both the IP eluates and the INPUT samples, add NaCl to a final concentration of 200 mM.

  • Incubate overnight at 65°C to reverse the formaldehyde crosslinks.

  • The next day, treat the samples with RNase A (30 min at 37°C) followed by Proteinase K (2 hours at 45°C) to remove RNA and protein.

Step 8: DNA Purification
  • Purify the DNA using a commercial PCR purification spin column kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Elute the final DNA product in a small volume (e.g., 30-50 µL) of elution buffer or nuclease-free water.

Step 9: Analysis by qPCR
  • Set up qPCR reactions using a SYBR Green master mix. For each sample (SGC-0946 IP, DMSO IP, SGC-0946 IgG, DMSO IgG, and Inputs), run reactions for your positive and negative control loci.

  • Calculate the amount of immunoprecipitated DNA relative to the total input chromatin using the Percent Input Method :

    • Percent Input = 2^(-ΔCt) * 100

    • Where ΔCt = Ct(IP) - (Ct(Input) - log2(Dilution Factor))

    • The dilution factor accounts for the initial removal of the input sample (e.g., if you saved 10% as input, the dilution factor is 10).

  • Compare the % Input values between the SGC-0946 treated and DMSO vehicle control samples to determine the effect of DOT1L inhibition at your loci of interest. A significant reduction in % Input at a positive locus like HOXA9 for the H3K79me2 IP would validate the efficacy of SGC-0946.

References

  • The Ultimate Guide for Chromatin Shearing Optimization with Bioruptor® - LSU Genomics Core. (n.d.). Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). SGC0946. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, November 21). ChIP Optimization: Chromatin Shearing in ChIP [Video]. YouTube. Retrieved from [Link]

  • EpiGenie. (2020, March 6). Chromatin Shearing Technical Tips and Optimization. Retrieved from [Link]

  • Tsompana, M., & Buck, M. J. (2014). Effects of sheared chromatin length on ChIP-seq quality and sensitivity. BMC Research Notes, 7, 836.
  • Diagenode. (n.d.). Chromatin Shearing Optimization Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Anti-DOT1L Antibody Products. Retrieved from [Link]

  • Wille, K. L., & Sridharan, R. (2022). DOT1L is a barrier to histone acetylation during reprogramming to pluripotency. Science Advances, 8(8), eabl5159.
  • Li, Y., et al. (2023). Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway. Journal of Experimental & Clinical Cancer Research, 42(1), 123.
  • The Chemical Probes Portal. (n.d.). SGC0946. Retrieved from [Link]

  • ResearchGate. (n.d.). SGC0946-mediated DOT1L inhibition facilitates reprogramming process. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 499.
  • Boster Biological Technology. (n.d.). ChIP Protocol for Histones. Retrieved from [Link]

  • Godfrey, L., et al. (2019). DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation.
  • Kwesi-Maliepaard, E. M., et al. (2024). An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system. Frontiers in Immunology, 15, 1399312.
  • Gendrel, A. V., et al. (2008). An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants.
  • Cosgrove, M. S., & Adli, M. (2017). Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae. Journal of Visualized Experiments, (130), 56321.
  • Wille, K. L., & Sridharan, R. (2022). Connecting the DOTs on Cell Identity. Frontiers in Cell and Developmental Biology, 10, 856515.
  • Vlaming, H., et al. (2019). Histone methyltransferase DOT1L controls state-specific identity during B cell differentiation. The EMBO Journal, 38(15), e101227.
  • Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Cold Spring Harbor Protocols, 2009(6), pdb.prot5237.
  • Franz, H., et al. (2018). Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark. Journal of Visualized Experiments, (131), 56641.
  • Wang, Y., et al. (2022). DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma.
  • Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia.
  • Aufsatz, W. (2007). Chromatin Immunoprecipitation Protocol to Analyze Histone Modifications in Arabidopsis thaliana (PROT12). Epigenome Network of Excellence. Retrieved from [Link]

  • Maclary, E., et al. (2021). DOT1L bridges transcription and heterochromatin formation at pericentromeres. bioRxiv. doi:10.1101/2021.10.21.465349.

Sources

Method

Application Note: SGC 0946 Dosage &amp; Protocols for Mouse Models

Executive Summary & Mechanism of Action SGC 0946 is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that methylates Lysine 79 on Histone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

SGC 0946 is a highly potent, selective small-molecule inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that methylates Lysine 79 on Histone H3 (H3K79).[1] This epigenetic mark is critical for the maintenance of constitutively active gene expression programs in MLL-rearranged (MLL-r) leukemias and certain solid tumors (e.g., ovarian cancer).

Unlike many epigenetic probes, SGC 0946 presents a specific challenge in vivo: it possesses a short plasma half-life and poor oral bioavailability. While it is a superior in vitro probe (


), successful translation to mouse models requires rigorous adherence to formulation and administration protocols to maintain the threshold concentration required for H3K79me2 suppression.
Mechanism of Action (DOT)

MOA DOT1L DOT1L Enzyme H3K79 Histone H3K79 DOT1L->H3K79 Catalyzes SAM SAM (Cofactor) SAM->DOT1L Binds SGC0946 SGC 0946 SGC0946->DOT1L Competitively Inhibits (SAM Pocket) Methylation H3K79me2 (Active Transcription) SGC0946->Methylation Blocks H3K79->Methylation Promotes Leukemia Leukemogenic Gene Expression (HOXA9, MEIS1) Methylation->Leukemia Drives Differentiation Differentiation & Apoptosis Methylation->Differentiation Loss leads to

Figure 1: SGC 0946 competes with SAM for the cofactor binding pocket of DOT1L, preventing H3K79 methylation and silencing the oncogenic program driven by MLL-fusion proteins.[1][2][3][4][5]

Formulation & Stability

SGC 0946 is hydrophobic and practically insoluble in water. Improper formulation leads to precipitation in the peritoneal cavity, resulting in low exposure and false negatives.

Stock Solution Preparation
ComponentConcentrationStorageStability
SGC 0946 Powder N/A-20°C (Desiccated)2 Years (Solid)
DMSO Stock 50 mg/mL-20°C or -80°C6 Months (Avoid freeze/thaw)
In Vivo Working Solution (Standard IP Formulation)

Target Concentration: 1.0 mg/mL (for 10 mg/kg dose @ 10 mL/kg volume) Preparation Frequency: FRESH DAILY . Do not store the diluted working solution.

Protocol:

  • Dissolve SGC 0946 in 100% DMSO to create a high-concentration stock (e.g., 20 mg/mL).

  • Add PEG300 (Polyethylene Glycol 300) and vortex vigorously.

  • Add Tween 80 and vortex.

  • Slowly Add ddH2O (warm to 37°C if necessary) while vortexing to prevent shock precipitation.

Final Composition:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% ddH2O

Note: If precipitation occurs upon adding water, sonicate at 37°C for 5-10 minutes. If it persists, consider a lipid-based formulation (5% DMSO + 95% Corn Oil), though this alters PK absorption kinetics.

Experimental Protocols

Protocol A: Intermittent IP Injection (Solid Tumor/Ovarian)

This protocol is validated for models where tumor retention of the drug is higher or where intermittent inhibition is sufficient to disrupt the cell cycle (e.g., Ovarian Cancer Xenografts).

  • Subject: NOD/SCID or Nude Mice (6-8 weeks old).

  • Route: Intraperitoneal (IP) Injection.[1][6][7]

  • Dosage: 10 mg/kg .

  • Frequency: Twice Weekly (e.g., Monday/Thursday).

  • Duration: 4–6 Weeks.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Rationale: In ovarian cancer models (e.g., A2780, SKOV3), this regimen significantly inhibited DOT1L enzymatic activity and reduced tumor burden.[1] The lower frequency suggests a pharmacodynamic durability in solid tissue that may not exist in leukemia.

Protocol B: Continuous Infusion (Leukemia/MLL-r)

Critical Note: For MLL-rearranged leukemia (e.g., MV4-11, MOLM-13), SGC 0946 has a short half-life (


) and rapid clearance. Bolus dosing (IP) often fails to maintain the constant H3K79me2 suppression required to induce differentiation. Continuous infusion via osmotic pump is the expert recommendation for these models. 
  • Subject: NSG (NOD scid gamma) Mice (highly recommended for leukemia engraftment).

  • Device: Alzet® Osmotic Pump (Model 1002 for 14 days or 2004 for 28 days).

  • Route: Subcutaneous (SC) implantation.[7][8]

  • Dosage Target: 30 - 50 mg/kg/day (Estimated to maintain plasma levels > IC90).

  • Vehicle for Pump: 50% DMSO / 50% PEG 400 .

    • Warning: The aqueous IP formulation (Protocol A) is NOT suitable for pumps (risk of precipitation over 2 weeks). High DMSO/PEG is required for stability in the reservoir.

Workflow:

  • Calculate concentration required:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       = Dose (mg/kg/day)[9][10]
      
    • 
       = Weight of mouse (kg)[10][11]
      
    • 
       = Pump release rate (mL/day)
      
  • Fill pumps anaerobically to avoid bubbles.

  • Incubate pumps in sterile saline at 37°C for 4-12 hours (priming) before implantation.

  • Implant SC in the flank under isoflurane anesthesia.

Pharmacodynamics & Data Analysis

Efficacy must be validated by measuring the proximal biomarker (H3K79me2) before assessing tumor size.

Biomarker Analysis Workflow

Workflow Tissue Harvest Tumor/Spleen (Day 7-14) Lysis Histone Extraction (Acid Extraction) Tissue->Lysis Assay Western Blot / ELISA Lysis->Assay Target Primary Ab: Anti-H3K79me2 Assay->Target Norm Normalization: Total H3 Assay->Norm Result Calculate % Inhibition Target->Result Norm->Result

Figure 2: Pharmacodynamic validation workflow. H3K79me2 levels should be normalized to Total H3, not housekeeping proteins like Actin/GAPDH, as histone content varies with cell cycle.

Expected Results
MetricSuccessful InhibitionFailure / No Effect
H3K79me2 Levels > 80% Reduction vs. Vehicle< 50% Reduction
Gene Expression HOXA9, MEIS1 Downregulation (qPCR)No significant change
Phenotype Differentiation (CD11b+ increase)Blast morphology persists
Body Weight < 10% Loss> 20% Loss (Toxicity)

References

  • Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors." Nature Communications, 3:1288. Link

    • Core reference for SGC 0946 characteriz
  • Zhang, L., et al. (2014). "SGC0946, a novel DOT1L inhibitor, suppresses the growth of ovarian cancer cells." MedChemExpress / Validated Protocol Source. Link

    • Source of the 10 mg/kg IP, twice weekly protocol.
  • Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor." Cancer Cell, 20(1), 53-65. Link

    • Establishes the requirement for continuous inhibition in MLL-r leukemia (using analog EPZ004777).
  • Structural Genomics Consortium (SGC). "SGC0946 Probe Summary." Link

    • Authoritative source on chemical properties and in vitro selectivity.

Sources

Application

SGC 0946 treatment duration in vitro

Executive Summary This guide addresses the critical temporal requirements for using SGC 0946 , a potent and selective inhibitor of DOT1L (Disruptor of telomeric silencing 1-like). Unlike kinase inhibitors that often yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical temporal requirements for using SGC 0946 , a potent and selective inhibitor of DOT1L (Disruptor of telomeric silencing 1-like). Unlike kinase inhibitors that often yield phenotypic readouts within 24–48 hours, SGC 0946 operates via an epigenetic mechanism (H3K79 methylation depletion) that introduces a significant "phenotypic lag."

Key Takeaway: While biochemical target engagement (H3K79me2 loss) occurs within 3–4 days , downstream transcriptomic reprogramming (e.g., HOXA9/MEIS1 downregulation) and phenotypic effects (differentiation/apoptosis) require 7–14 days of continuous exposure. Short-term assays (<5 days) will yield false negatives regarding anti-proliferative efficacy.

Part 1: Mechanism & Kinetics (The "Why")

To design valid experiments, one must understand the kinetic disconnect between target inhibition and cellular response.

  • Target Engagement (Fast): SGC 0946 competes with SAM (S-adenosylmethionine) in the DOT1L catalytic pocket. It potently inhibits the methylation of Histone H3 at Lysine 79 (H3K79).[1][2]

  • Methylation Turnover (Intermediate): Histone methylation turnover is slow. Pre-existing H3K79me2 marks must be diluted through cell division. This typically takes 3–4 cell cycles .

  • Transcriptional Decay (Slow): In MLL-rearranged leukemias, H3K79me2 sustains the expression of leukemogenic drivers like HOXA9 and MEIS1. Once H3K79me2 is depleted, these transcripts and their proteins must decay before the cell releases its differentiation block.

  • Phenotypic Onset (Delayed): Only after the leukemogenic program collapses does the cell exit the cell cycle or undergo apoptosis.

Visualizing the Epigenetic Lag

G SGC SGC 0946 Treatment DOT1L DOT1L Inhibition SGC->DOT1L Immediate H3K79 H3K79me2 Depletion DOT1L->H3K79 3-4 Days (Dilution via Division) GENE Downregulation of HOXA9 / MEIS1 H3K79->GENE 6-8 Days (Transcriptional Decay) PHENO Phenotype: Differentiation/Apoptosis GENE->PHENO 10-14 Days (Cellular Response)

Figure 1: Kinetic timeline of SGC 0946 mechanism. Note the 10+ day delay between drug addition and robust phenotypic readout.

Part 2: Experimental Strategy & Data Benchmarks

Concentration & Time-Point Recommendations

Do not rely on a single time point. Use the following schedule to validate different stages of the inhibitor's activity.

Assay TypeRecommended DurationTarget MetricWorking Concentration
Biochemical Validation 3–4 Days Loss of H3K79me2 (Western Blot)100 nM – 1 µM
Gene Expression 7 Days Downregulation of HOXA9, MEIS1 (RT-qPCR)100 nM – 1 µM
Proliferation (IC50) 14 Days Cell growth inhibition (CellTiter-Glo / Counting)Dose-response (e.g., 1 nM – 10 µM)
Differentiation 10–14 Days CD11b surface expression (Flow Cytometry)100 nM – 1 µM

Note on Control Cells: Always include a non-MLL-rearranged cell line (e.g., K562 or Jurkat) as a negative control. SGC 0946 should show minimal anti-proliferative effects on these lines even at 14 days, proving specificity.

Part 3: Detailed Protocols

Protocol A: The 14-Day Proliferation Assay (Gold Standard)

Standard 72-hour cytotoxicity assays (e.g., MTT) are invalid for SGC 0946.

Materials:

  • Cell Lines: MV4-11 (Sensitive), MOLM-13 (Sensitive), K562 (Negative Control).

  • Compound: SGC 0946 (Dissolved in DMSO; avoid freeze-thaw cycles).

  • Media: RPMI-1640 + 10% FBS (or specific media for your line).

Workflow:

  • Day 0 (Seeding):

    • Seed cells in 6-well or 12-well plates at low density (e.g., 0.5–1.0 × 10⁵ cells/mL).

    • Treat: Add SGC 0946 at desired concentrations (e.g., 0, 10, 100, 1000 nM). Ensure DMSO concentration is consistent (<0.1%) across all wells.

  • Day 3 or 4 (Split 1):

    • Count cells using a viability counter (Trypan Blue or AO/PI).

    • Calculate Split: Resuspend cells to the original seeding density (e.g., 0.5 × 10⁵ cells/mL) in fresh media.

    • Re-treat: Add fresh SGC 0946 to the new media to maintain constant concentration.

    • Note: Do not just "top up" media; you must split to prevent overgrowth.

  • Day 7 (Split 2):

    • Repeat counting and splitting procedure.

    • Optional Harvest: Collect a pellet (~1M cells) for RT-qPCR (HOXA9 check) or Western Blot (H3K79me2 check).

  • Day 10 (Split 3):

    • Repeat counting and splitting.

  • Day 14 (Final Readout):

    • Perform final cell count.

    • Calculate Cumulative Population Doublings (CPD) or relative growth vs. DMSO control.

Data Analysis (CPD Formula):



Plot CPD over time. SGC 0946 treated MLL-r cells should show deviation from DMSO control starting around Day 7-10.
Protocol B: Target Engagement Validation (Western Blot)

Objective: Confirm SGC 0946 is entering the cell and inhibiting DOT1L before assessing phenotype.

  • Treatment: Treat cells with 100 nM – 1 µM SGC 0946 for 4 days .

  • Lysis: Harvest cells. Perform Histone Extraction (Standard acid extraction or high-salt extraction is superior to whole cell lysis for histone marks).

  • Blotting:

    • Primary Antibody: Anti-H3K79me2 (e.g., CST #5427 or Abcam ab3594).

    • Loading Control: Anti-Total H3 or Anti-H4. Do not use Actin/GAPDH if you only extracted histones.

  • Expectation: >90% reduction in H3K79me2 signal compared to DMSO control.

Part 4: Experimental Workflow Diagram

Workflow cluster_cycle Maintenance Cycle (Every 3-4 Days) start Day 0: Seed Cells + SGC 0946 count Count Viable Cells start->count calc Calculate Split Ratio (Target: Log Phase) count->calc retreat Reseed + Fresh SGC 0946 calc->retreat retreat->count Repeat cycle check1 Day 4 Checkpoint: Harvest for Western Blot (H3K79me2 Loss) retreat->check1 Aliquot check2 Day 7 Checkpoint: Harvest for RT-qPCR (HOXA9/MEIS1) retreat->check2 Aliquot end Day 14 Endpoint: Final Count & Analysis (IC50 / Differentiation) retreat->end Final Cycle

Figure 2: 14-Day Assay Workflow. Critical checkpoints ensure mechanism validation before phenotypic assessment.

Part 5: Troubleshooting & FAQs

Q: Can I use a higher concentration to shorten the assay? A: No. Increasing concentration beyond 1–5 µM does not accelerate the depletion of pre-existing methylated histones, which relies on cell division. Furthermore, high concentrations (>10 µM) may introduce off-target toxicity (e.g., adenosine receptor interference), confounding results.

Q: My cells stopped growing at Day 4. Is this real? A: Unlikely to be DOT1L-specific. Check for general toxicity or issues with the DMSO vehicle. Specific DOT1L effects in MLL-r cells usually manifest as a gradual slowing of growth rate starting Day 7.

Q: Why use SGC 0946 instead of EPZ-5676 (Pinometostat)? A: SGC 0946 is a chemical probe with improved cellular potency compared to earlier compounds like EPZ004777. While EPZ-5676 is the clinical candidate, SGC 0946 is widely validated for in vitro mechanistic studies due to its robust stability and selectivity profile.

References

  • Yu, W., et al. (2012).[3][4] "Catalytic, cellular, and in vivo assays of DOT1L methyltransferase activity." SGC 0946 Probe Report. Structural Genomics Consortium.

  • Daigle, S. R., et al. (2011).[3] "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[5] Cancer Cell, 20(1), 53-65. (Describes the foundational 14-day assay methodology using the analog EPZ004777).

  • Daigle, S. R., et al. (2013).[3] "Potent inhibition of DOT1L as treatment of MLL-fusion leukemia."[1][2][5][6][7][8] Blood, 122(6), 1017–1025. (Characterization of EPZ-5676 kinetics, directly applicable to SGC 0946).

  • SelleckChem. "SGC 0946 Datasheet and Technical Information." (Provides chemical stability and solubility data).

Sources

Technical Notes & Optimization

Troubleshooting

SGC0946 Technical Support Center: Navigating On-Target Efficacy and Off-Target Effects

Welcome to the comprehensive technical support guide for SGC0946, a potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for SGC0946, a potent and selective small molecule inhibitor of the histone methyltransferase DOT1L. This resource is designed for researchers, scientists, and drug development professionals to facilitate successful experimentation and navigate potential challenges. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols to help you validate your findings and understand the nuances of SGC0946's activity. Our goal is to empower you with the knowledge to distinguish between on-target effects and potential off-target liabilities, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SGC0946 and its mechanism of action?

SGC0946 is a highly potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 on lysine 79 (H3K79).[1][2][3] It functions as an S-adenosyl-L-methionine (SAM) competitive inhibitor, binding to the cofactor pocket of DOT1L and preventing the transfer of a methyl group to its histone substrate.[1][4] This inhibition of H3K79 methylation, a mark associated with active transcription, leads to the downregulation of target genes implicated in various cellular processes and diseases, particularly MLL-rearranged leukemias.[1][4]

Q2: What is the reported selectivity profile of SGC0946?

SGC0946 has been shown to be highly selective for DOT1L. In initial screenings, it was found to be over 100-fold selective against a panel of other histone methyltransferases (HMTs) and was inactive against DNMT1.[2][5] Furthermore, it showed no significant activity against a panel of 29 receptors in the Ricerca selectivity panel.[5]

However, it is crucial for researchers to be aware that a comprehensive, publicly available kinome scan profiling SGC0946 against a broad range of kinases has not been widely disseminated. While its selectivity against other epigenetic modifiers is well-documented, potential off-target effects on kinases, a common source of unexpected cellular phenotypes, should be considered in experimental design and data interpretation.

Q3: Is there a recommended negative control for SGC0946 experiments?

Yes, the compound SGC-0649 is the recommended negative control for SGC0946. SGC-0649 is a close structural analog of SGC0946 but exhibits significantly reduced activity against DOT1L, with a reported IC50 of 390 nM compared to SGC0946's IC50 of 0.3 nM in enzymatic assays.[5] It is important to note that SGC-0649 is not completely inactive and should be used at concentrations where it does not significantly inhibit DOT1L to ensure that observed phenotypes are not due to residual on-target activity.[5]

Q4: What are the expected on-target cellular effects of SGC0946 treatment?

The primary on-target effect of SGC0946 is the reduction of global H3K79 methylation levels, particularly H3K79me2.[1] This can be observed by Western blotting or mass spectrometry. Downstream of this epigenetic alteration, researchers can expect to see changes in gene expression, particularly the downregulation of genes regulated by H3K79me2. In the context of MLL-rearranged leukemia, this includes the suppression of key oncogenes like HOXA9 and MEIS1.[4] Cellular phenotypes associated with on-target DOT1L inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation.[6]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with SGC0946.

Problem 1: Inconsistent or weaker than expected reduction in H3K79 methylation.
Potential Cause Troubleshooting Step & Explanation
Compound Instability or Degradation SGC0946 is stable as a solid at -20°C in the dark.[1] However, repeated freeze-thaw cycles of stock solutions in DMSO should be avoided. Prepare fresh dilutions from a master stock for each experiment. To verify compound integrity, consider analytical methods like HPLC if degradation is suspected.
Suboptimal Treatment Duration The turnover of histone modifications can be slow. A reduction in H3K79 methylation may require prolonged treatment with SGC0946. For example, in A431 cells, a 4-day treatment is often used to observe significant changes.[1] Optimize the treatment duration for your specific cell line and experimental endpoint.
Cell Line-Specific Differences The cellular IC50 for H3K79me2 reduction can vary between cell lines (e.g., 2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[1] Perform a dose-response experiment in your cell line of interest to determine the optimal concentration of SGC0946.
Antibody Quality for Western Blotting The quality and specificity of the anti-H3K79me2 antibody are critical. Use a well-validated antibody and optimize your Western blot protocol, including antibody concentration and incubation times. Consider using an alternative method like mass spectrometry for orthogonal validation.
Problem 2: Observing a cellular phenotype that is inconsistent with known DOT1L function.
Potential Cause Troubleshooting Step & Explanation
Off-Target Effects Although SGC0946 is highly selective, off-target activities can never be fully excluded, especially at higher concentrations. The first step is to perform a dose-response curve for the observed phenotype and compare it to the dose-response for H3K79me2 reduction. A significant rightward shift for the phenotype may suggest an off-target effect.
Use of Negative Control Treat cells with the negative control compound, SGC-0649, at the same concentrations as SGC0946. If the phenotype is not observed with SGC-0649, it strengthens the evidence for an on-target effect.
Orthogonal Approaches To confirm that the phenotype is due to DOT1L inhibition, use a complementary method to reduce DOT1L activity, such as siRNA or shRNA-mediated knockdown, or CRISPR/Cas9-mediated knockout. Comparing the phenotype of genetic perturbation with pharmacological inhibition is a powerful validation strategy.
Comprehensive Off-Target Profiling If the phenotype persists and is suspected to be off-target, consider performing broader off-target profiling. Techniques like kinome scanning or chemical proteomics can help identify potential unintended targets of SGC0946 in your experimental system.
Problem 3: High background or non-specific effects in cell-based assays.
Potential Cause Troubleshooting Step & Explanation
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells and can confound experimental results. Ensure the final DMSO concentration in your cell culture media is kept low, typically below 0.1%. Run a vehicle-only control (media with the same concentration of DMSO) in all experiments.
Compound Precipitation SGC0946 has limited solubility in aqueous solutions. Visually inspect your media after adding the compound to ensure it has fully dissolved and not precipitated. If precipitation occurs, you may need to adjust the final concentration or the formulation.
Cell Culture Conditions Ensure your cells are healthy and in the exponential growth phase before treatment. Stressed or unhealthy cells can respond differently to inhibitors and lead to inconsistent results. Maintain good cell culture practices, including regular testing for mycoplasma contamination.

Experimental Protocols & Workflows

To aid in the robust design and interpretation of your experiments, we provide the following detailed protocols.

Protocol 1: Western Blot Analysis of H3K79 Dimethylation

This protocol allows for the semi-quantitative assessment of the on-target activity of SGC0946.

Materials:

  • SGC0946 and SGC-0649 (negative control)

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

  • Treat cells with a range of SGC0946 concentrations (e.g., 0.1 nM to 1 µM) and a corresponding concentration of SGC-0649. Include a DMSO vehicle control.

  • Incubate for the desired duration (e.g., 4 days).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Prepare protein lysates in Laemmli buffer and denature at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using ECL reagent and image.

  • Data Analysis: Quantify band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Diagram 1: SGC0946 On-Target Workflow

SGC0946_OnTarget_Workflow cluster_cell_culture Cell-Based Experiment cluster_biochemical_analysis Biochemical Analysis A Seed Cells B Treat with SGC0946, SGC-0649, or DMSO A->B C Cell Lysis & Protein Quantification B->C Incubate D Western Blot for H3K79me2 & Total H3 C->D E Data Analysis: Normalize H3K79me2 to Total H3 D->E

Caption: Workflow for assessing the on-target activity of SGC0946.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of SGC0946 to DOT1L in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][8][9][10][11]

Materials:

  • SGC0946 and DMSO

  • Cell line of interest

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Ultracentrifuge

  • Western blotting reagents (as in Protocol 1) with an anti-DOT1L antibody

Procedure:

  • Cell Treatment: Treat cells with SGC0946 or DMSO for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles or gentle sonication).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble DOT1L at each temperature by Western blot.

  • Data Analysis: Plot the amount of soluble DOT1L as a function of temperature for both SGC0946-treated and DMSO-treated samples. A rightward shift in the melting curve for the SGC0946-treated sample indicates target engagement and stabilization.

Diagram 2: CETSA Workflow for SGC0946 Target Engagement

CETSA_Workflow A Treat Cells with SGC0946 or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Ultracentrifugation to Separate Soluble and Aggregated Proteins C->D E Western Blot for DOT1L in Soluble Fraction D->E F Plot Soluble DOT1L vs. Temperature E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Identifying and Characterizing Off-Target Effects

While SGC0946 is highly selective, it is good practice to consider and investigate potential off-target effects, especially when unexpected phenotypes arise.

Conceptual Framework for Off-Target Investigation

When a phenotype is observed that does not align with the known functions of DOT1L, a systematic approach is necessary to determine if it is an off-target effect.

Diagram 3: Decision Tree for Investigating Unexpected Phenotypes

Off_Target_Decision_Tree A Unexpected Phenotype Observed with SGC0946 B Dose-Response Comparison: Phenotype vs. H3K79me2 Inhibition A->B C Similar IC50s? B->C Yes D Phenotype IC50 >> H3K79me2 IC50 B->D No E Test Negative Control (SGC-0649) C->E L Potential Off-Target Effect D->L F Phenotype Abolished? E->F Yes G Phenotype Persists E->G No H Use Orthogonal Approach (e.g., siRNA, CRISPR) F->H G->L I Phenotype Replicated? H->I Yes J Phenotype Not Replicated H->J No K Strong Evidence for On-Target Effect I->K J->L M Consider Off-Target Identification Assays L->M

Caption: Decision tree for investigating potential off-target effects.

Advanced Assays for Off-Target Identification

For in-depth investigation of potential off-target effects, several advanced techniques can be employed.

  • Kinome Scanning: This involves screening SGC0946 against a large panel of purified kinases to identify any direct inhibitory activity. Services like KINOMEscan® from Eurofins DiscoverX provide comprehensive profiling. While specific data for SGC0946 is not readily public, this approach is the gold standard for identifying off-target kinase interactions.

  • Chemical Proteomics: This unbiased approach aims to identify all proteins that bind to a small molecule in a cellular context.[12][13] A common method involves immobilizing an analog of SGC0946 on beads and using it to "fish" for binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Phenotypic Screening with a Structurally Unrelated DOT1L Inhibitor: If another potent and selective DOT1L inhibitor with a different chemical scaffold is available, comparing its phenotypic effects to those of SGC0946 can be very informative. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Data Summary Tables

Table 1: SGC0946 Potency and Selectivity

Parameter Value Assay Type Reference
DOT1L IC50 0.3 nMRadioactive Enzyme Assay[1]
Selectivity >100-fold vs. other HMTsBiochemical Assays[2]
Cellular H3K79me2 IC50 (A431) 2.6 nMWestern Blot[1]
Cellular H3K79me2 IC50 (MCF10A) 8.8 nMWestern Blot[2]
Negative Control (SGC-0649) DOT1L IC50 390 nMEnzymatic Assay[5]

Conclusion

SGC0946 is a powerful and selective tool for studying the biology of DOT1L. By understanding its mechanism of action, employing appropriate controls, and utilizing robust experimental protocols, researchers can confidently dissect the on-target effects of DOT1L inhibition. This guide provides a framework for troubleshooting common experimental issues and for designing experiments that can distinguish between on-target and potential off-target effects. As with any chemical probe, a critical and multi-faceted approach to data interpretation is essential for generating high-quality, reproducible science.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link].

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link].

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Available at: [Link].

  • Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available at: [Link].

  • DOT1L inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive immunotherapy models. PMC. Available at: [Link].

  • Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors. Frontiers. Available at: [Link].

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. Available at: [Link].

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link].

  • Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway. PMC. Available at: [Link].

  • Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics. ResearchGate. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link].

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. Available at: [Link].

  • Common and distinct functions of mouse Dot1l in the regulation of endothelial transcriptome. Frontiers. Available at: [Link].

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. ResearchGate. Available at: [Link].

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available at: [Link].

  • DOT1L is a barrier to histone acetylation during reprogramming to pluripotency. PMC. Available at: [Link].

  • Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed. Available at: [Link].

  • Discovery shows a novel opportunity for DOT1L inhibitors in cancer treatment. Oncotarget. Available at: [Link].

  • KINOMEscan data. HMS LINCS Project. Available at: [Link].

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link].

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available at: [Link].

  • SGC0946. Structural Genomics Consortium. Available at: [Link].

  • DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment. MDPI. Available at: [Link].

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link].

  • SafetyScreen44 Panel. Eurofins. Available at: [Link].

  • SGC0946. The Chemical Probes Portal. Available at: [Link].

  • Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood. Available at: [Link].

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link].

  • Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. PR Newswire. Available at: [Link].

  • Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts. PMC. Available at: [Link].

  • Connecting the DOTs on Cell Identity. PMC. Available at: [Link].

  • KINOMEscan. Reaction Biology. Available at: [Link].

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Optimization

Technical Guide: Optimizing SGC 0946 Concentration &amp; Experimental Design

Target Audience: Researchers, Pharmacologists, and Chemical Biologists.[1] Compound Profile: SGC 0946 (DOT1L Inhibitor).[1][2][3][4][5][6][7] Primary Application: Epigenetic modulation of H3K79 methylation; study of MLL-...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Pharmacologists, and Chemical Biologists.[1] Compound Profile: SGC 0946 (DOT1L Inhibitor).[1][2][3][4][5][6][7] Primary Application: Epigenetic modulation of H3K79 methylation; study of MLL-rearranged leukemias.[1]

Executive Summary & Compound Profile

SGC 0946 is a potent, highly selective chemical probe for DOT1L (Disruptor of telomeric silencing 1-like), the only known histone methyltransferase that methylates Lysine 79 on Histone H3 (H3K79) in the globular domain of the histone core.[1][2] Unlike SET-domain methyltransferases, DOT1L utilizes an adenosine-binding pocket, which SGC 0946 targets by competing with the cofactor S-adenosylmethionine (SAM).[1]

Key Technical Parameters:

Parameter Value Notes
Molecular Weight 618.57 g/mol
Enzymatic IC50 0.3 nM Cell-free assay [1]
Cellular IC50 2.6 – 8.8 nM Based on H3K79me2 reduction (A431, MCF10A) [1]
Selectivity >100-fold vs. other HMTs and DNMT1
Negative Control SGC 0946N Structurally similar but inactive

| Solubility | DMSO (up to 100 mM) | Poor aqueous solubility; precipitate risk >0.1% DMSO |[1]

Mechanism of Action & The "Epigenetic Lag"

To optimize SGC 0946, one must understand that inhibition of the enzyme is immediate, but the phenotypic result is delayed. DOT1L inhibition stops new methylation marks from being written. However, existing H3K79me2 marks are stable and must be diluted out through cell division.[1]

Visualization: The Epigenetic Lag

G SGC SGC 0946 (Treatment) DOT1L DOT1L Enzyme (Inhibition) SGC->DOT1L Immediate Binding H3K79 H3K79 Methylation (Decay via Cell Division) DOT1L->H3K79 Methylation Blockade GeneExp Target Gene Downregulation (e.g., HOXA9, MEIS1) H3K79->GeneExp 3-5 Days (Dilution Lag) Phenotype Phenotype (Differentiation/Apoptosis) GeneExp->Phenotype 7-14 Days (Biological Response)

Figure 1: The temporal disconnect between target engagement and biological readout.[1] Users often fail by assessing phenotypes too early (e.g., 24-48h).[1]

Optimization Protocol: Cellular Assays

Do not rely on a single concentration. SGC 0946 potency varies by cell growth rate because the methylation mark dilution depends on cell division.

Step-by-Step Optimization Workflow

Step 1: Stock Preparation

  • Dissolve SGC 0946 in 100% DMSO to create a 10 mM stock .

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Critical: Verify the stock is clear before use. If hazy, warm to 37°C and vortex.[1]

Step 2: The "Dose x Time" Matrix Set up a pilot experiment to determine the optimal window for your specific cell line.

VariableRecommended RangeRationale
Concentration 0.1, 1.0, 10 µMCovers the effective range without off-target toxicity.[1]
Time Points Day 3, Day 5, Day 7H3K79me2 half-life is long; requires multiple cell cycles to deplete.[1]
Media Change Every 3-4 daysReplenish compound to account for potential instability/metabolism.

Step 3: Readout Validation (Western Blot)

  • Biomarker: H3K79me2 (Dimethyl-Histone H3 Lys79).[1][2][8]

  • Normalization: Total Histone H3 (NOT Actin/Tubulin, as histone content per cell is constant).

  • Success Metric: >90% reduction in H3K79me2 signal compared to DMSO control.

Troubleshooting & FAQs

Scenario A: Lack of Phenotypic Response

Q: "I treated my MLL-rearranged leukemia cells with 1 µM SGC 0946 for 48 hours, but viability is unchanged. Is the compound inactive?"

A: The compound is likely active, but your assay duration is too short.

  • Root Cause: SGC 0946 is a cytostatic epigenetic modulator, not a cytotoxic chemotherapy.[1] It induces differentiation, which takes time.[1]

  • Solution: Extend the assay to 7–10 days . You must split the cells and re-dose with fresh compound every 3-4 days to maintain concentration and prevent contact inhibition.

  • Verification: Check H3K79me2 levels at Day 4. If methylation is gone but cells are alive, the "Epigenetic Lag" is confirmed.[1]

Scenario B: Solubility & Precipitation

Q: "When I add the 10 mM DMSO stock to my media, I see a fine precipitate. How do I fix this?"

A: SGC 0946 has low aqueous solubility.

  • Root Cause: "Crashing out" occurs when high-concentration DMSO hits aqueous buffer too fast.[1]

  • Solution:

    • Intermediate Dilution: Dilute the 10 mM stock to 100 µM in media (pre-warmed) dropwise while vortexing.

    • Final Dilution: Dilute the 100 µM intermediate to the final 1 µM concentration.

    • Limit DMSO: Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the effect.

Scenario C: Specificity Validation

Q: "How do I know the growth inhibition I see is actually due to DOT1L inhibition and not general toxicity?"

A: You must use the negative control, SGC 0946N .

  • Protocol: Run a side-by-side dose-response with SGC 0946 and SGC 0946N.

  • Interpretation:

    • If SGC 0946 kills cells but SGC 0946N does not: On-Target Effect. [1]

    • If both compounds kill cells at the same concentration: Off-Target Toxicity. [1]

Experimental Workflow Diagram

Workflow cluster_assay Cellular Assay Setup start Start: SGC 0946 Optimization stock Prepare 10mM Stock (100% DMSO, -20°C) start->stock dilution Intermediate Dilution (Prevents Precipitation) stock->dilution treat Treatment Groups: 1. DMSO Control 2. SGC 0946 (1 µM) 3. SGC 0946N (1 µM) dilution->treat incubate Incubation Phase (Split & Re-dose every 3 days) treat->incubate check Checkpoint (Day 4): Western Blot (H3K79me2) incubate->check decision H3K79me2 Reduced? check->decision continue Continue to Day 10 (Phenotypic Assay) decision->continue Yes (>90% loss) troubleshoot Troubleshoot: Increase Conc. or Check Cell Permeability decision->troubleshoot No

Figure 2: Logical workflow for validating SGC 0946 activity in a new cell line.

In Vivo Considerations (Brief)

While SGC 0946 is primarily a chemical probe, it has been used in murine models.[1][4]

  • Typical Dose: 10 mg/kg via intraperitoneal (i.p.) injection.[1][7]

  • Frequency: Twice weekly (due to pharmacokinetic properties).

  • Vehicle: SGC 0946 requires specialized formulation (e.g., 50% PEG300 / 50% Water or specific cyclodextrin formulations) due to solubility limits.[1]

  • Warning: For extensive in vivo efficacy studies, the clinical DOT1L inhibitor Pinometostat (EPZ-5676) is often preferred due to better PK properties, though SGC 0946 is a valid tool for mechanistic proof-of-concept [1].[1]

References

  • Yu, W., Chory, E., Wernimont, A. et al.[1] Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications3 , 1288 (2012).[1]

  • Structural Genomics Consortium (SGC).[1][7] SGC0946 Chemical Probe Profile. [1]

  • Cayman Chemical.[1][2] SGC0946 Product Insert & Technical Data.

Sources

Troubleshooting

Technical Support Center: SGC 0946 Stability &amp; Handling Guide

Topic: SGC 0946 Stability in Culture Media Audience: Researchers, Senior Scientists, and Drug Discovery Leads Content Type: Technical Troubleshooting & FAQ Introduction: The Kinetic Challenge of SGC 0946 SGC 0946 is a po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SGC 0946 Stability in Culture Media Audience: Researchers, Senior Scientists, and Drug Discovery Leads Content Type: Technical Troubleshooting & FAQ

Introduction: The Kinetic Challenge of SGC 0946

SGC 0946 is a potent, selective allosteric inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that methylates Lysine 79 on Histone H3 (H3K79) [1].[1][2]

Unlike kinase inhibitors that often yield phenotypic results in hours, SGC 0946 requires a long-term experimental horizon . Because DOT1L inhibition does not actively "erase" methyl marks but rather prevents new methylation, the reduction of H3K79me2 levels occurs passively via cell division (dilution). Therefore, "stability" for SGC 0946 is not just about chemical half-life; it is about maintaining effective concentrations over 4–14 days.

This guide addresses the specific stability challenges inherent to these extended assays, focusing on solubility limits, media interactions, and validated handling protocols.

Part 1: Preparation & Storage (The Foundation)

Quick Reference: Solubility & Stability Data
ParameterSpecificationNotes
Molecular Weight 618.57 g/mol Large hydrophobic molecule.
Solubility (DMSO) ~100 mg/mL (161 mM)Hygroscopic: Water in DMSO drastically reduces solubility.
Solubility (Water) InsolubleCritical: Do not dilute directly into water/PBS.
Stock Stability 1 year at -80°CStore in single-use aliquots.
Media Stability Functional >72 hoursRequires replenishment every 3–4 days during splitting.
Frequently Asked Questions: Formulation

Q: My SGC 0946 stock solution has formed a precipitate at -20°C. Is it degraded? A: Likely not degraded, but precipitated. SGC 0946 has high hydrophobicity. If your DMSO stock absorbed moisture from the air (DMSO is hygroscopic), the compound will crash out.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve, the DMSO is likely "wet."[2] You may need to centrifuge, remove the supernatant, and redissolve the pellet in fresh, anhydrous DMSO.

Q: Can I make a 1000x aqueous stock to save time? A: No. SGC 0946 is insoluble in water. An intermediate aqueous dilution will result in immediate micro-precipitation.

  • Protocol: Pipette the DMSO stock directly into the culture media while vortexing the media, or use an intermediate dilution in 100% DMSO (e.g., dilute 10 mM stock to 1 mM in DMSO, then add to media).

Part 2: Stability in Culture Media (The Core)

Mechanism & Stability Workflow

The following diagram illustrates the validated workflow for maintaining SGC 0946 stability during the required long-term epigenetic assays.

SGC0946_Workflow cluster_stability Stability Critical Zone Stock Anhydrous DMSO Stock (-80°C) Thaw Thaw & Vortex (37°C if needed) Stock->Thaw Step 1 Dilution Direct Addition to Media (Max 0.1% DMSO) Thaw->Dilution Step 2 Incubation Cell Incubation (37°C, 5% CO2) Dilution->Incubation Step 3 Split Split Cells & Refresh Media (Every 3-4 Days) Incubation->Split Drug Depletion/Cell Growth Split->Incubation Restores Concentration Readout H3K79me2 Western/AlphaLISA (Day 7-14) Split->Readout Endpoint

Caption: Cycle of replenishment required to maintain SGC 0946 effective concentration over extended epigenetic assays.

FAQs: Media Interaction

Q: What is the half-life of SGC 0946 in complete media (10% FBS)? A: While a precise chemical half-life in media is not typically published as a standalone value, functional validation confirms activity is maintained for 3–4 days [2, 3].

  • The Science: The limiting factor in these assays is usually not chemical degradation (hydrolysis), but rather cell growth (which depletes nutrients) and serum binding .

  • Recommendation: Do not incubate longer than 4 days without refreshing the media and drug. The standard protocol involves "splitting and reseeding" every 3–4 days, adding fresh drug each time.

Q: Does SGC 0946 bind to serum proteins? A: Yes, like most hydrophobic small molecules (LogP ~3.5), SGC 0946 will bind to albumin in FBS.

  • Impact: If you switch from 10% FBS to low-serum media (0.5% FBS), the effective free concentration of the drug will increase, potentially causing toxicity.

  • Standardization: Perform all IC50 determinations in the exact serum concentration intended for the final assay.

Part 3: Troubleshooting Experimental Variability

Issue: "I see no reduction in H3K79me2 after 48 hours."

  • Root Cause: Biological Kinetics. This is not a stability issue. H3K79 methylation is a very stable mark. Inhibiting DOT1L stops new methylation, but the old marks persist until the histones are diluted out by DNA replication [1].

  • Solution: Extend the assay to 6–7 days . You must allow the cells to divide at least 3–4 times to see a robust signal decrease.

Issue: "My IC50 shifts dramatically between experiments."

  • Root Cause: Precipitation. If you dilute SGC 0946 into cold media or PBS, it may crash out of solution invisibly, reducing the effective concentration.

  • Solution:

    • Ensure media is pre-warmed to 37°C.

    • Add the DMSO stock while vortexing the media.

    • Inspect the tube against a light; if it looks cloudy, the drug has precipitated.

Issue: "Cells are dying at high concentrations (>10 µM)."

  • Root Cause: Off-target toxicity or DMSO toxicity.

  • Solution:

    • Check your final DMSO concentration.[3] It must be <0.1% (v/v).

    • SGC 0946 is highly selective, but at >10 µM, off-target effects can occur. The effective IC50 for H3K79me2 reduction is typically 2–10 nM in cells [1, 4]. You should rarely need to exceed 1 µM.

Part 4: Validated Protocol: The "Split-and-Replenish" Assay

This protocol ensures SGC 0946 stability and efficacy for determining IC50 values in cellular assays (e.g., MV4-11 or MOLM-13 cell lines).

Materials
  • SGC 0946 Stock: 10 mM in anhydrous DMSO.

  • Media: RPMI-1640 + 10% FBS (Pre-warmed to 37°C).

  • Control: 0.1% DMSO (Vehicle).

Step-by-Step Methodology
  • Day 0 (Seeding):

    • Seed cells at a low density (e.g., 0.2 × 10⁶ cells/mL) to allow for exponential growth over 3–4 days.

    • Prepare a 2X Drug Solution in complete media (e.g., for a 100 nM final concentration, prepare 200 nM in media).

    • Add equal volumes of cell suspension and 2X Drug Solution to the plate.

    • Note: This prevents precipitation shock compared to adding pure DMSO stock directly to wells.

  • Day 3 or 4 (The Replenishment):

    • Critical Step: Do not just "top up" the media.

    • Count the cells.[4][5]

    • Centrifuge and remove the old media (which contains depleted drug and metabolites).

    • Resuspend cells in fresh media containing fresh SGC 0946 .

    • Re-seed at the original low density (0.2 × 10⁶ cells/mL) to maintain log-phase growth.

  • Day 7 (Readout):

    • Harvest cells for Western Blot (H3K79me2) or proliferation assays.

    • Validation: The control (DMSO) cells should have divided normally. The treated cells should show reduced H3K79me2 (biomarker) and potentially reduced proliferation (phenotype) if the cell line is MLL-rearranged [4].[6]

References

  • Yu, W., et al. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3, 1288. Link

  • Structural Genomics Consortium (SGC). (n.d.). SGC0946 Chemical Probe. The SGC.[7] Link

  • Chemical Probes Portal. (2016).[7] SGC0946 Probe Characterization. Chemical Probes Portal.[7] Link[7]

  • Selleck Chemicals. (2024). SGC 0946 Datasheet & Solubility. SelleckChem. Link

Sources

Optimization

unexpected SGC 0946 cellular effects

Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting Unexpected Cellular Effects & Kinetic Latency Core Directive: The Epigenetic "Time-Lag" Paradox User Query: "I treated my MLL-rearranged leu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting Unexpected Cellular Effects & Kinetic Latency

Core Directive: The Epigenetic "Time-Lag" Paradox

User Query: "I treated my MLL-rearranged leukemic cells with 1 µM SGC 0946 for 24-48 hours. The cells are still viable, and I see no apoptosis. Is the compound inactive?"

Technical Insight: This is the most frequent "unexpected" effect reported by researchers transitioning from kinase inhibitors to epigenetic probes. Unlike cytotoxic agents that induce rapid apoptosis (hours), SGC 0946 is a mechanism-based inhibitor of DOT1L.

The Mechanism: SGC 0946 competes with S-adenosylmethionine (SAM) for the DOT1L active site. However, inhibiting the enzyme does not remove existing methyl marks. The reduction of H3K79me2 (the repressive mark) relies on passive dilution during DNA replication.

  • Immediate Effect: Enzymatic inhibition (Minutes).

  • Proximal Biomarker: H3K79me2 reduction (requires 3–4 cell doublings).

  • Phenotypic Effect: Downregulation of HOXA9/MEIS1 followed by differentiation or apoptosis (requires 7–14 days).

Pathway Visualization: The Kinetic Delay

The following diagram illustrates why phenotypic effects are delayed relative to target engagement.

SGC0946_Mechanism SGC SGC 0946 (Inhibitor) DOT1L DOT1L (Methyltransferase) SGC->DOT1L Competes with SAM SAM SAM (Cofactor) SAM->DOT1L H3K79_Me H3K79 Methylation (Existing Marks) DOT1L->H3K79_Me Blocks New Methylation CellDiv Cell Division (Replication) H3K79_Me->CellDiv Persists until... Dilution Passive Dilution of Methyl Marks CellDiv->Dilution Requires 3-4 Doublings GeneReg Downregulation of HOXA9 / MEIS1 Dilution->GeneReg Loss of Activation Phenotype Differentiation & Apoptosis (Day 7-14) GeneReg->Phenotype Terminal Effect

Figure 1: The kinetic gap between SGC 0946 target engagement and phenotypic readout. Note that cell division is the rate-limiting step for efficacy.

Troubleshooting Guide: "No Phenotype"

User Query: "I have treated cells for 10 days, but I still see no reduction in viability. What is going wrong?"

Use this decision matrix to diagnose the failure.

Diagnostic Workflow

Troubleshooting_Workflow Start Issue: No Phenotype (>7 Days Treatment) Check1 Check H3K79me2 Levels (Western Blot) Start->Check1 Branch1 H3K79me2 is HIGH (No Target Engagement) Check1->Branch1 Branch2 H3K79me2 is LOW (Target Engaged) Check1->Branch2 Solubility Check Drug Solubility (Precipitation?) Branch1->Solubility Efflux Check Drug Efflux (ABCB1/MDR1 Expression) Branch1->Efflux Protocol Review Replenishment (Drug degrade >48h?) Branch1->Protocol Context Wrong Cellular Context (Non-MLL-r line?) Branch2->Context Compensatory Alternative Pathways (HOXA9 Independent?) Branch2->Compensatory

Figure 2: Step-by-step troubleshooting for lack of efficacy.

Critical Protocol: Validating Target Engagement

The Trap: Many researchers fail to detect H3K79me2 reduction because they use standard whole-cell lysis (RIPA buffer). Histones are tightly bound to chromatin and are poorly solubilized by RIPA. You must use Acid Extraction.

Protocol: Histone Acid Extraction for Western Blot

Purpose: To isolate histones from chromatin for accurate H3K79me2 quantification.

Reagents:

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% NaN3.

  • 0.2 N HCl.

  • Neutralization Buffer: 1M Tris-HCl pH 8.0.

Step-by-Step:

  • Harvest: Pellet cells (e.g.,

    
     cells) at 300 x g for 5 min. Wash once with PBS.
    
  • Lysis: Resuspend pellet in 1 mL TEB . Incubate on ice for 10 min with gentle stirring.

    • Why? This lyses the plasma membrane but keeps nuclei intact.

  • Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (volume ratio 1:1, usually 100 µL). Incubate on ice for 30 min (or overnight at 4°C).

    • Why? The acid protonates the basic histones, solubilizing them while DNA precipitates.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Save the Supernatant.

  • Neutralization: Add 1/10th volume of Neutralization Buffer to the supernatant to restore pH.

  • Loading: Run on a 15% SDS-PAGE gel (Histones are small: ~15-17 kDa).

    • Control: Blot for Total H3 (Loading Control), not GAPDH.

Unexpected Cellular Effects: FAQ

Q1: My cells aren't dying, but they look "weird" (larger, flatter, more granules). Is this toxicity? A: This is likely differentiation , not non-specific toxicity.

  • Context: In MLL-r AML cell lines (e.g., MV4-11, MOLM-13), DOT1L inhibition releases the differentiation block.[1]

  • Verification: Stain for CD11b or CD14 (macrophage/monocyte markers) using flow cytometry. You should see an upregulation of these surface markers concomitant with G1 cell cycle arrest [1, 2].

Q2: I see a "rebound" in methylation after 3 days despite daily dosing. A: This suggests drug instability or metabolic adaptation .

  • SGC 0946 is generally stable, but in long-term culture, media conditioning can degrade compounds.

  • Solution: Replenish media containing fresh inhibitor every 2-3 days. Do not just "add" drug to old media; spin down and resuspend in fresh media.

Q3: Why is the IC50 in my proliferation assay (3 µM) so much higher than the biochemical IC50 (0.3 nM)? A: This is the Cellular Shift .

  • Biochemical IC50 (0.3 nM): Pure enzyme inhibition [3].[2]

  • Cellular IC50 (2–8 nM): Biomarker reduction (H3K79me2) [3].[3]

  • Phenotypic IC50 (>100 nM): Viability reduction.

  • The discrepancy exists because you need near-total ablation of H3K79me2 to collapse the HOXA9 oncogenic program. A 50% reduction in methylation is often insufficient to stop growth.

Data Summary: SGC 0946 Potency Profile

Assay TypeTarget / ReadoutExpected IC50Timepoint
Biochemical Recombinant DOT1L0.3 nM1 Hour
Cellular (Biomarker) H3K79me2 (A431/MCF10A)2.6 – 8.8 nM3-4 Days
Cellular (Phenotype) MV4-11 (Viability)~300 - 1000 nM10-14 Days
Resistance Mechanisms

If your cell line is MLL-rearranged but resistant to SGC 0946, consider Efflux Transporters .

  • SGC 0946 and similar DOT1L inhibitors can be substrates for P-glycoprotein (MDR1/ABCB1) .

  • Test: Co-treat with a P-gp inhibitor (e.g., Verapamil or Zosuquidar) to see if sensitivity is restored.

  • Alternative: Check for HOXA9-independent driver mutations (e.g., FLT3-ITD or KRAS mutations that may bypass the DOT1L dependency).

References
  • Daigle, S. R., et al. (2011).[4] Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[5] Cancer Cell, 20(1), 53-65.

  • Daigle, S. R., et al. (2013).[4] Potent inhibition of DOT1L as treatment of MLL-fusion leukemia.[1][3][5][6][7] Blood, 122(6), 1017-1025.

  • Yu, W., et al. (2012).[4] Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3, 1288.

  • Structural Genomics Consortium (SGC). SGC0946 Chemical Probe Data. [2]

Sources

Troubleshooting

SGC0946 Protocol Troubleshooting &amp; Technical Support Center

Welcome to the technical support center for SGC0946, a potent and selective chemical probe for the histone methyltransferase DOT1L. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SGC0946, a potent and selective chemical probe for the histone methyltransferase DOT1L. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during experimentation. The structure of this guide follows the logical workflow of an experiment, from initial preparation to troubleshooting unexpected results, ensuring a comprehensive and user-centric experience.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of SGC0946. Proper preparation is the bedrock of a successful experiment.

Question: How should I prepare and store SGC0946 stock solutions?

Answer: Proper handling of SGC0946 is critical for maintaining its potency and ensuring experimental reproducibility.

  • Solubility: SGC0946 is soluble in DMSO. For in vitro use, a stock solution of 10 mM in fresh, anhydrous DMSO is recommended.[1][2] Note that hygroscopic (moisture-contaminated) DMSO can significantly decrease solubility.[1][2] Use newly opened DMSO for the best results.

  • Preparation: To prepare a 10 mM stock, for example, add 1.617 mL of DMSO to 10 mg of SGC0946 (MW: 618.57 g/mol , assuming the free base form; always check the molecular weight on your product vial). Gentle warming or sonication may be required to fully dissolve the compound.

  • Storage: Solid SGC0946 should be stored at -20°C in the dark.[3] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When properly stored, the solid compound is stable.

Question: What are the key potency values I should be aware of for SGC0946?

Answer: Understanding the potency of SGC0946 in different contexts is crucial for designing your experiments. The distinction between biochemical and cellular potency is particularly important.

Assay TypeTarget/Cell LinePotency (IC₅₀)Key Takeaway
Biochemical Assay Recombinant DOT1L Enzyme0.3 nM[2][3]Demonstrates very high potency against the isolated enzyme.
Cellular Assay (Target) H3K79me2 Reduction (A431 cells)2.6 nM[1][3]Shows excellent cell permeability and on-target activity.
Cellular Assay (Target) H3K79me2 Reduction (MCF10A cells)8.8 nM[2][3]Cellular potency can vary between cell lines.
Cellular Assay (Phenotype) MLL-rearranged Leukemia Cells1 - 5 µM[1][4]A higher concentration is often needed to elicit a downstream biological effect (e.g., apoptosis, differentiation) compared to target inhibition.

Question: Does SGC0946 have a negative control compound?

Answer: Yes, a structurally similar but inactive control compound is available and highly recommended for robust experimental design. The recommended negative control is SGC0649. It is the 4-t-butylphenylamide analog of SGC0946 and is significantly less active against DOT1L (IC₅₀ = 390 nM).[4] Using this control helps to distinguish on-target effects of DOT1L inhibition from potential off-target or compound-specific artifacts.[5][6]

Part 2: Experimental Design & Self-Validating Protocols

A well-designed experiment with integrated controls is a self-validating system. This section outlines the critical considerations for setting up a robust SGC0946 experiment.

Core Principle: The Causality of DOT1L Inhibition

DOT1L is the sole enzyme responsible for H3K79 methylation.[3] SGC0946 inhibits its catalytic activity.[7] Consequently, the global level of H3K79me2 does not decrease through active demethylation but through a passive, replication-dependent dilution mechanism. As cells divide, newly synthesized histones are incorporated into chromatin without the H3K79me2 mark, effectively halving the mark with each cell cycle. This mechanism is fundamental to understanding the kinetics of SGC0946's effects.

cluster_0 DOT1L-Dependent Oncogenesis cluster_1 Mechanism of SGC0946 Inhibition MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Recruitment MLL_Fusion->DOT1L H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Methylates No_H3K79me2 No New H3K79me2 DOT1L->No_H3K79me2 Blocked H3K79 Histone H3 H3K79->H3K79me2 Oncogenes Upregulation of Oncogenes (HOXA9, MEIS1) H3K79me2->Oncogenes Leukemia Leukemic Transformation & Proliferation Oncogenes->Leukemia SGC0946 SGC0946 Block Inhibition of Catalytic Activity SGC0946->Block Block->DOT1L Dilution Passive Dilution (via Cell Division) No_H3K79me2->Dilution Suppression Suppression of Oncogenes Dilution->Suppression Effect Anti-Leukemic Effect (Apoptosis, Differentiation) Suppression->Effect

Caption: SGC0946 mechanism of action in MLL-rearranged leukemia.
Protocol: Validating DOT1L Target Engagement in Cells via Western Blot

This protocol is designed to confirm that SGC0946 is engaging and inhibiting DOT1L in your specific cell model.

Materials:

  • Your cell line of interest

  • SGC0946 (and SGC0649 negative control, if available)

  • Vehicle (anhydrous DMSO)

  • Cell culture reagents

  • Histone extraction buffer

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-H3K79me2, anti-Total Histone H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at a density that allows for several doublings over the treatment course without reaching confluency.

  • Treatment:

    • Treat cells with vehicle (e.g., 0.1% DMSO). This is your baseline control.

    • Treat cells with a concentration range of SGC0946 (e.g., 10 nM, 100 nM, 1 µM).

    • (Optional but recommended) Treat cells with the negative control SGC0649 at the same concentrations.

  • Incubation: Incubate the cells for a minimum of 4 to 7 days.[3][4] The exact duration depends on the cell line's doubling time. For slower-growing lines, a longer incubation is necessary to observe the dilution of the H3K79me2 mark.[8]

  • Cell Harvest & Histone Extraction: Harvest the cells and perform a histone extraction using an appropriate protocol (e.g., acid extraction). Quantify the protein concentration.

  • Western Blot:

    • Load equal amounts of histone extract per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% milk or BSA in TBST).

    • Incubate with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop with a chemiluminescence substrate and image the blot.

  • Validation & Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an anti-Total Histone H3 antibody. This serves as a loading control to ensure that any observed decrease in H3K79me2 is not due to unequal sample loading.

    • A successful experiment will show a dose-dependent decrease in the H3K79me2 signal relative to the constant Total H3 signal.

Part 3: Troubleshooting Common Experimental Issues

This section is formatted as a logical guide to diagnosing and solving problems you may encounter.

cluster_1 Troubleshooting: No Effect cluster_2 Troubleshooting: High Toxicity Start Start: Observe Unexpected Result Problem1 No or Weak Phenotypic Effect Start->Problem1 Problem2 High Cell Toxicity Start->Problem2 Problem3 Inconsistent Results Start->Problem3 CheckTarget Step 1: Verify Target Engagement (Western for H3K79me2) Problem1->CheckTarget CheckControl Step 1: Check Negative Control (SGC0649) & Vehicle Problem2->CheckControl TargetEngaged H3K79me2 is REDUCED CheckTarget->TargetEngaged Yes TargetNotEngaged H3K79me2 is UNCHANGED CheckTarget->TargetNotEngaged No Cause1a Issue is Downstream: - Cell line not dependent on DOT1L - Phenotypic assay not sensitive TargetEngaged->Cause1a Cause1b Issue is Upstream: - Compound degraded? - Incubation too short? - Concentration too low? TargetNotEngaged->Cause1b ControlToxic Control is ALSO Toxic CheckControl->ControlToxic Yes ControlNotToxic Control is NOT Toxic CheckControl->ControlNotToxic No Cause2a Toxicity is Off-Target or Artifact: - Solvent (DMSO) toxicity - Compound precipitation - Non-specific compound effect ControlToxic->Cause2a Cause2b Toxicity is On-Target: - Cell line is highly sensitive - Concentration is too high ControlNotToxic->Cause2b

Caption: A logical workflow for troubleshooting SGC0946 experiments.
Scenario 1: No or Weaker-Than-Expected Effect is Observed

Question: I've treated my cells with SGC0946 for 48 hours but see no change in cell viability or gene expression. Is the compound not working?

Answer: This is a common observation and usually relates to the unique mechanism of DOT1L inhibition.

  • Primary Cause - Insufficient Duration: As explained, the effects of SGC0946 are often dependent on cell division to dilute the H3K79me2 mark. A 48-hour treatment is rarely sufficient.

    • Solution: Extend the treatment duration to at least 4-7 days, ensuring the media and compound are refreshed as needed.[3][8] For some downstream effects, even longer treatments of up to 14 days may be required.[1]

  • Secondary Cause - Sub-optimal Concentration: The concentration needed to inhibit H3K79me2 (low nM) is often much lower than that required for a phenotypic outcome like apoptosis (µM range).[4]

    • Solution: First, confirm target engagement by performing the Western blot protocol described above. If you see a reduction in H3K79me2, your compound is working. To see a phenotype, you may need to increase the concentration into the 1-5 µM range.

  • Tertiary Cause - Biological Context: Your cell line may not be dependent on DOT1L for survival. DOT1L inhibitors show the most dramatic effects in cells with specific genetic backgrounds, such as MLL-rearranged leukemias.[3]

    • Solution: Use a well-characterized positive control cell line (e.g., MOLM-13) in parallel to confirm your experimental setup and compound activity.

Scenario 2: High or Non-specific Cell Toxicity is Observed

Question: I'm seeing widespread cell death even at low concentrations and in my control cell lines. What's happening?

Answer: This often points to issues with compound handling or off-target effects, which can be deconvoluted with proper controls.[9]

  • Primary Cause - Solubility & Aggregation: If SGC0946 comes out of solution, the resulting aggregates can cause non-specific toxicity and interfere with assays.[10] This can happen if the final DMSO concentration is too high or if the stock solution was not prepared in anhydrous DMSO.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is below 0.5%, and ideally at or below 0.1%. Always prepare fresh dilutions from your stock for each experiment. Visually inspect your media after adding the compound to check for any precipitation.

  • Secondary Cause - Off-Target Effects: While SGC0946 is highly selective, at high concentrations, all chemical probes have the potential for off-target activity.[6][11]

    • Solution: Run the experiment again including the inactive negative control, SGC0649. If SGC0649 causes similar toxicity, the effect is likely off-target or an artifact of the compound scaffold. If only SGC0946 is toxic, the effect is more likely to be on-target. In this case, perform a dose-response curve to find the optimal therapeutic window.

Scenario 3: My Results are Inconsistent Between Experiments

Question: I'm getting different results every time I run my assay. How can I improve reproducibility?

Answer: Inconsistent results typically stem from variability in reagents or protocol execution.

  • Primary Cause - Reagent Instability: Repeated freeze-thaw cycles of the SGC0946 stock solution can lead to compound degradation or precipitation, reducing its effective concentration.

    • Solution: Aliquot your main DMSO stock into single-use volumes upon initial preparation and store them at -80°C. Thaw a new aliquot for each experiment.

  • Secondary Cause - Experimental Variables: Minor, often unnoticed, variations in cell passage number, seeding density, or incubation times can lead to different outcomes.

    • Solution: Standardize your protocol meticulously. Use cells within a consistent, narrow range of passage numbers. Ensure cell seeding is highly uniform across all wells. Use precise timing for all treatment and harvesting steps.

Part 4: Advanced Protocols - Confirming Target Engagement with CETSA

For critical studies, directly demonstrating that SGC0946 binds to DOT1L inside the cell is the highest standard of evidence. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[12][13]

Principle of CETSA: Ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation. By heating cell lysates, separating aggregated from soluble protein, and quantifying the amount of soluble DOT1L, one can measure this stabilization.[14][15]

Start Treat Cells: - Vehicle (DMSO) - SGC0946 Heat Heat Lysates (Temperature Gradient) Start->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Analyze Soluble DOT1L (e.g., Western Blot) Supernatant->Analysis Result Plot Soluble DOT1L vs. Temperature Analysis->Result Shift SGC0946-treated samples show a 'shift' to higher thermal stability, confirming target engagement. Result->Shift

Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).

References

  • SGC0946. Structural Genomics Consortium. [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Ensuring biomedical research is gold standard – through better use of chemical probes. The Institute of Cancer Research. [Link]

  • DOT1L inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive immunotherapy models. Nature Communications. [Link]

  • SGC0946 - the Chemical Probes Portal. The Chemical Probes Portal. [Link]

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment. Journal of Experimental & Clinical Cancer Research. [Link]

  • The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery. [Link]

  • Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway. Science Advances. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • DOT1L inhibition exerts the anti-tumor effect by activating interferon signaling in breast cancer cells. Clinical Epigenetics. [Link]

  • Inhibition of DOT1L with SGC0946 lowers Hoxa transcript levels with slower kinetics than LMB in murine CALM-AF10 cells. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Identification of DOT1L inhibitor in a screen for factors that promote dopaminergic neuron survival. PubMed. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

Sources

Optimization

Technical Support Center: SGC 0946 Cell Permeability &amp; Efficacy Guide

Executive Summary: The "Permeability" Paradox Users frequently report that SGC 0946 appears "impermeable" or "inactive" in cellular assays despite its nanomolar biochemical potency ( ). The Reality: SGC 0946 is highly ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Permeability" Paradox

Users frequently report that SGC 0946 appears "impermeable" or "inactive" in cellular assays despite its nanomolar biochemical potency (


).

The Reality: SGC 0946 is highly cell-permeable. The perceived lack of activity is rarely a permeability failure but rather a kinetic mismatch . DOT1L inhibition requires a "phenotypic lag" of 4–14 days because the mechanism of action relies on the dilution of H3K79 methylation marks during cell division, followed by the slow downregulation of leukemogenic genes (e.g., HOXA9, MEIS1).

This guide provides the technical framework to distinguish between true permeability issues (e.g., efflux, precipitation) and expected kinetic delays.

Troubleshooting Guide (FAQ Format)

Section A: The Discrepancy (Biochemical vs. Cellular)

Q1: My biochemical


 is 0.3 nM, but I see no cell death at 100 nM after 48 hours. Is the compound getting in? 
A:  Yes, it is likely entering the cell, but your readout is premature.
  • Mechanism: SGC 0946 inhibits the catalytic activity of DOT1L immediately. However, the H3K79me2 marks are stable and only decrease as cells divide and incorporate new, unmethylated histones.

  • Target Engagement vs. Phenotype:

    • Target Engagement (

      
      ):  H3K79me2 levels drop significantly within 3–4 days.
      
    • Phenotypic Effect (

      
       or prolonged time):  Antiproliferative effects in MLL-rearranged leukemia lines (e.g., MV4-11, MOLM-13) often require 7–14 days  of continuous exposure.
      
  • Solution: Do not use 48h viability as a readout. Perform a Western Blot for H3K79me2 at Day 4 to validate entry.

Q2: I am using high concentrations (10 µM) to force an effect, but the cells look healthy. Why? A: Even at high concentrations, the epigenetic silencing of MLL-fusion targets is slow. Furthermore, SGC 0946 is highly selective.[1][2] Unlike toxic compounds that kill indiscriminately, SGC 0946 will not induce apoptosis in non-MLL-rearranged cell lines (e.g., solid tumors) unless off-target toxicity occurs.

  • Action: Verify your cell line dependency. Only MLL-translocated lines are strictly dependent on DOT1L for survival.

Section B: Physicochemical & Handling Issues

Q3: I see a precipitate when adding the stock solution to my media. Is this affecting permeability? A: Yes. SGC 0946 is a urea-based nucleoside analog with moderate lipophilicity (LogP ~3.5) but poor aqueous solubility.

  • The Crash-Out Effect: Adding a high-concentration DMSO stock directly to aqueous media can cause immediate micro-precipitation, rendering the compound "impermeable" because it is no longer in solution.

  • Protocol Fix:

    • Dissolve stock in 100% DMSO.

    • Perform an intermediate dilution in DMSO (e.g., 1000x stock).

    • Add the intermediate stock to media with rapid vortexing to prevent local high concentrations.

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Q4: Is SGC 0946 a substrate for efflux pumps (P-gp/MDR1)? A: While SGC 0946 is a potent probe, many adenosine-mimetic DOT1L inhibitors can be substrates for ABC transporters (P-gp/ABCB1).

  • Diagnosis: If you are using a multi-drug resistant line (e.g., overexpression of MDR1), the intracellular concentration may be sublethal.

  • Test: Co-treat with a P-gp inhibitor (e.g., Verapamil or Tariquidar) to see if potency is restored.

Validated Experimental Protocols

Protocol 1: Assessing Target Engagement (The "Permeability Check")

Use this protocol to confirm the compound is entering the cell and hitting DOT1L.

Materials:

  • Cell Line: MV4-11 or MOLM-13 (Suspension).

  • Compound: SGC 0946 (10 mM DMSO stock).

  • Antibody: Anti-H3K79me2 (Critical: H3K79me1/3 are less sensitive).

  • Control: Total H3 antibody.

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/mL.
    
  • Treatment: Treat with SGC 0946 at 10, 50, 100, and 500 nM . Include a DMSO control.[3][4][5][6]

  • Incubation: Incubate for 4 days . (Note: Split cells if they overgrow, maintaining compound concentration).

  • Extraction: Histone extraction (acid extraction preferred over whole cell lysis for cleaner histone signals).

  • Blotting:

    • Load equal protein (histones).

    • Probe for H3K79me2.[6][7]

    • Probe for Total H3 (Loading Control).

  • Validation Criteria:

    • Pass: >50% reduction in H3K79me2 signal at

      
       compared to DMSO. This confirms permeability is functional .
      
    • Fail: No reduction at 500 nM indicates a true permeability or efflux issue.

Protocol 2: Long-Term Proliferation Assay

Use this to assess phenotypic efficacy.

  • Duration: 14 Days.

  • Dosing: Replenish media and compound every 3–4 days (Split cells to maintain log-phase growth).

  • Readout: Cumulative cell counts or Resazurin (Alamar Blue) at Day 7, 10, and 14.

  • Expectation: Growth inhibition typically diverges from DMSO control only after Day 7.

Visualizations

Figure 1: DOT1L Signaling & Kinetic Lag

This diagram illustrates why "permeability" is often confused with "kinetic delay". The pathway shows the temporal gap between inhibitor entry and cell death.

DOT1L_Pathway cluster_timeline Time to Phenotype SGC SGC 0946 (Inhibitor) DOT1L DOT1L Enzyme SGC->DOT1L Inhibits (Immediate) H3K79 H3K79 Methylation (Stable Mark) DOT1L->H3K79 Maintains CellDiv Cell Division (Dilution of Mark) H3K79->CellDiv Requires 3-4 Days Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79->Genes Promotes Expression CellDiv->H3K79 Depletes Pool Diff Differentiation & Apoptosis Genes->Diff Downregulation Trigger (7-14 Days)

Caption: Figure 1: The Kinetic Lag of SGC 0946. Target engagement (DOT1L inhibition) is immediate, but phenotypic readout (Apoptosis) requires cell division-mediated depletion of methylation marks (3-4 days) followed by gene expression changes (7-14 days).

Figure 2: Troubleshooting Workflow

A decision tree for researchers facing "inactive" compound issues.

Troubleshooting_Flow Start Issue: SGC 0946 shows no effect in cells CheckTime Is assay duration < 4 Days? Start->CheckTime Extend Action: Extend to 7-14 Days CheckTime->Extend Yes CheckWB Perform Western Blot (H3K79me2) at Day 4 CheckTime->CheckWB No ResultWB Is H3K79me2 Reduced? CheckWB->ResultWB YesRed Yes: Compound is Permeable ResultWB->YesRed Yes NoRed No: True Permeability Failure ResultWB->NoRed No AnalyzeYes Check Cell Line Dependency (Is it MLL-rearranged?) YesRed->AnalyzeYes AnalyzeNo Check Solubility (Precipitation?) NoRed->AnalyzeNo Efflux Check Efflux (Co-treat with P-gp inhibitor) AnalyzeNo->Efflux If Soluble

Caption: Figure 2: Diagnostic Workflow. Use this logic flow to distinguish between kinetic delays (assay duration) and genuine physicochemical or biological barriers (solubility/efflux).

Quantitative Data Summary

ParameterBiochemical Assay (Cell-Free)Cellular Assay (Target Engagement)Cellular Assay (Phenotypic)
Readout DOT1L Enzymatic InhibitionH3K79me2 Reduction (Western Blot)Cell Viability / Proliferation
IC50 Value 0.3 nM 2.6 – 8.8 nM > 1.0 µM (often >5 µM)
Time to Result 1 Hour3 – 4 Days7 – 14 Days
Key Variable Enzyme ConcentrationCell Division RateMLL-Fusion Dependency

Note: The >1000-fold difference between Biochemical IC50 and Phenotypic IC50 is characteristic of this epigenetic mechanism, not a permeability flaw.

References

  • Yu, W., et al. (2012). Catalytic, cellular, and pharmacokinetic properties of a potent, selective, and cell-active inhibitor of the histone methyltransferase DOT1L. Nature Communications.

  • Structural Genomics Consortium (SGC). SGC0946 Chemical Probe Data Sheet. The SGC.[1][7] [7]

  • Chemical Probes Portal. SGC0946 Probe Characterization. Chemical Probes Portal.[7] [1][7]

  • MedChemExpress. SGC0946 Product Information and Solubility. MedChemExpress.[6][7]

  • Cayman Chemical. SGC0946 Product Insert. Cayman Chemical.[1][3][4][5][8][9]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: SGC 0946 vs. EPZ004777 for DOT1L Inhibition

[1][2][3][4][5][6][7] Part 1: Executive Decision Matrix For researchers investigating the epigenetic regulation of MLL-rearranged leukemias or the fundamental biology of H3K79 methylation, the choice between SGC 0946 and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Part 1: Executive Decision Matrix

For researchers investigating the epigenetic regulation of MLL-rearranged leukemias or the fundamental biology of H3K79 methylation, the choice between SGC 0946 and EPZ004777 is a decision between a first-generation prototype and a refined chemical probe.

The Core Directive: Switch to SGC 0946 for all cellular assays. While EPZ004777 was the pioneering molecule that validated DOT1L as a target, SGC 0946 (a brominated analogue) offers significantly superior cellular potency and target residence time. EPZ004777 should now be reserved primarily for historical control data or specific structural biology applications where the original binding conformation is required.

Quick Comparison Table
FeatureEPZ004777 (First-Gen)SGC 0946 (Optimized Probe)
Mechanism SAM-Competitive InhibitorSAM-Competitive Inhibitor
Enzymatic IC50 ~0.4 nM~0.3 nM
Cellular IC50 (H3K79me2) ~84 nM (MCF10A)~8.8 nM (MCF10A)
Selectivity >1000-fold vs. other PMTs>100-fold vs. other PMTs
Binding Feature Disorders activation loopInduces "catalytically dead" loop conformation
Primary Utility Historical ReferenceStandard Cellular Probe

Part 2: Mechanistic & Pharmacological Deep Dive

Structural Evolution and Binding Dynamics

Both molecules function by competing with the cofactor S-adenosylmethionine (SAM). However, the addition of a bromine atom in SGC 0946 fundamentally alters the thermodynamic landscape of the protein-ligand complex.

  • EPZ004777: Binds to the SAM pocket and causes the activation loop and substrate-binding regions of DOT1L to become disordered.[1] This lack of structure prevents H3K79 methylation but allows for a faster off-rate.

  • SGC 0946: The structural modification (specifically at the phenyl-urea moiety) forces the activation loop into a resolved but "catalytically dead" conformation. This conformational locking mechanism likely contributes to its superior cellular retention and potency, despite the biochemical IC50s being nearly identical.

Cellular Potency Discrepancy

A critical insight for experimental design is the divergence between biochemical and cellular data.

  • In Cell-Free Systems: Both compounds appear equipotent (~0.3–0.5 nM).

  • In Live Cells: SGC 0946 is consistently 10x to 30x more potent .

    • Causality: This is attributed to improved membrane permeability and the aforementioned conformational locking, which increases the residence time of the drug on the target within the complex nuclear environment.

Visualization of DOT1L Pathway Inhibition

The following diagram illustrates the critical node where these inhibitors act, preventing the aberrant transcriptional elongation driven by MLL-fusion proteins.

DOT1L_Pathway MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L Methyltransferase MLL_Fusion->DOT1L Recruits H3K79 Histone H3 Lysine 79 DOT1L->H3K79 Methylates SAM SAM (Cofactor) SAM->DOT1L Binds Inhibitors SGC 0946 / EPZ004777 (SAM-Competitive) Inhibitors->DOT1L Blocks SAM Pocket H3K79me2 H3K79me2 (Active Mark) H3K79->H3K79me2 Conversion GeneExp HOXA9 / MEIS1 Upregulation H3K79me2->GeneExp Promotes Elongation Leukemia Leukemogenesis (Differentiation Block) GeneExp->Leukemia Drives

Figure 1: Mechanism of Action.[2][3][1][4][5] MLL-fusion proteins aberrantly recruit DOT1L.[6] SGC 0946 competes with SAM, preventing H3K79 hypermethylation and collapsing the leukemogenic transcriptional program.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating controls.

Protocol A: Assessment of Cellular Target Engagement (H3K79me2 Western Blot)

Objective: Quantify the reduction of H3K79me2 levels. This is the gold-standard pharmacodynamic biomarker.

Reagents:

  • Cell Line: MV4-11 or MOLM-13 (MLL-rearranged).

  • Inhibitor: SGC 0946 (Stock: 10 mM in DMSO).

  • Primary Antibody: Anti-H3K79me2 (e.g., Cell Signaling #5427 or Abcam ab3594).

  • Loading Control: Anti-Total H3 (Crucial for normalization, as H3 levels are constant).

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with SGC 0946 at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO-only control.

    • Duration:Minimum 3-4 days. H3K79 methylation turnover is slow; shorter treatments (24h) often yield false negatives.

  • Lysis: Harvest cells. Perform acid extraction of histones or use high-salt lysis buffer (RIPA + sonication) to ensure chromatin solubilization.

  • Western Blot:

    • Load 5-10 µg histone/lysate.

    • Probe for H3K79me2 and Total H3 simultaneously (different species) or sequentially.

  • Validation: The DMSO control must show a strong H3K79me2 band. SGC 0946 treatment should show dose-dependent ablation (>80% reduction at 100 nM).

Protocol B: MLL-Selective Proliferation Assay

Objective: Verify functional selectivity (killing MLL-rearranged cells vs. sparing non-MLL cells).

Workflow Visualization:

Assay_Workflow Step1 Seed Cells (Day 0) Step2 Add SGC 0946 (Day 0) Step1->Step2 Step3 Split & Retreatment (Day 3-4) Step2->Step3 Slow Kinetics Step4 Split & Retreatment (Day 7-8) Step3->Step4 Maintain Log Phase Step5 Viability Readout (Day 10-14) Step4->Step5 CellTiter-Glo / Counting

Figure 2: Long-Term Proliferation Assay Workflow. Due to the epigenetic mechanism, phenotypic effects take 7-14 days to manifest.

Critical Steps:

  • Panel: Use MV4-11 (Sensitive) and Jurkat or HL-60 (Insensitive Control).

  • Dosing: Range 0.1 nM to 10 µM.

  • Maintenance: Every 3-4 days, count cells and split back to constant density (

    
    /mL) in fresh media containing fresh inhibitor.
    
  • Readout: Plot cumulative cell growth or relative viability at Day 10-14.

Part 4: In Vivo Considerations

While SGC 0946 is an excellent cellular probe, researchers planning animal studies should be aware of the landscape:

  • EPZ004777: Demonstrated poor pharmacokinetic (PK) properties (short half-life, high clearance) which necessitated continuous infusion pumps for efficacy in mice. Not recommended for in vivo use.

  • SGC 0946: Shows improved properties and has been used in vivo (e.g., 10 mg/kg i.p. in ovarian cancer xenografts) to suppress tumor growth.[7]

  • Clinical Alternative: For translational studies strictly focused on "clinical-like" molecules, Pinometostat (EPZ-5676) is the clinically tested DOT1L inhibitor. However, for proof-of-concept academic research, SGC 0946 is often preferred due to its accessibility and high potency.

References

  • Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors." Nature Communications. Describes the crystal structure and the "catalytically dead" conformational change induced by SGC 0946.

  • Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor." Cancer Cell.[7] The foundational paper for EPZ004777.

  • Structural Genomics Consortium (SGC). "SGC0946 Chemical Probe Profile." Provides detailed kinetic data, selectivity profiles, and recommended usage concentrations.

  • McLean, C. M., et al. (2014). "DOT1L inhibitors block MLL-fusion gene expression and leukemic cell proliferation." Epigenetics. Comparative analysis of cellular effects.

Sources

Comparative

A Head-to-Head Comparison of DOT1L Inhibitors: SGC-0946 vs. EPZ-5676 (Pinometostat)

A Technical Guide for Researchers in Oncology and Drug Development In the landscape of epigenetic drug discovery, the histone methyltransferase DOT1L has emerged as a compelling therapeutic target, particularly for MLL-r...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of epigenetic drug discovery, the histone methyltransferase DOT1L has emerged as a compelling therapeutic target, particularly for MLL-rearranged (MLL-r) leukemias. This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of DOT1L: SGC-0946 and EPZ-5676 (Pinometostat). As a senior application scientist, my goal is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed decisions in their research endeavors.

The Central Role of DOT1L in MLL-Rearranged Leukemia

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification associated with active gene transcription. In MLL-r leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at the promoter regions of critical hematopoietic genes, such as HOXA9 and MEIS1, driving their overexpression and promoting leukemogenesis.[1][2] The specific inhibition of DOT1L's catalytic activity presents a targeted therapeutic strategy to reverse this aberrant gene expression program and selectively eliminate MLL-r leukemia cells.

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell Normal_MLL Wild-Type MLL Complex Normal_Gene_Expression Regulated Expression of HOXA9, MEIS1 Normal_MLL->Normal_Gene_Expression Normal H3K79 Methylation Normal_Differentiation Normal Hematopoietic Differentiation Normal_Gene_Expression->Normal_Differentiation MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment Aberrant_Methylation Aberrant H3K79 Hypermethylation DOT1L->Aberrant_Methylation Catalytic Activity Leukemogenic_Expression Overexpression of HOXA9, MEIS1 Aberrant_Methylation->Leukemogenic_Expression Leukemia Leukemic Transformation & Blocked Differentiation Leukemogenic_Expression->Leukemia Inhibitors SGC-0946 or EPZ-5676 Inhibitors->DOT1L Inhibition

Caption: DOT1L's role in normal and MLL-rearranged hematopoiesis.

SGC-0946: A Potent and Selective Chemical Probe

SGC-0946 is a highly potent and selective inhibitor of DOT1L, often utilized as a chemical probe to investigate the biological functions of this enzyme.[3][4] Developed by the Structural Genomics Consortium (SGC), it demonstrates sub-nanomolar potency in biochemical assays and robust activity in cellular models.

Key Attributes of SGC-0946:

  • High Potency: SGC-0946 exhibits an IC50 of 0.3 nM in cell-free enzymatic assays.[3][4][5]

  • Cellular Activity: It effectively reduces H3K79 dimethylation in cells with IC50 values in the low nanomolar range (e.g., 2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[3][4]

  • Selectivity: SGC-0946 displays high selectivity for DOT1L, with over 100-fold selectivity against a panel of other histone methyltransferases.[3][4]

  • Preclinical Efficacy: In preclinical models, SGC-0946 has been shown to inhibit the proliferation of MLL-rearranged leukemia cells and suppress tumor growth in xenograft models of ovarian cancer.[4][5]

EPZ-5676 (Pinometostat): A Clinically Investigated DOT1L Inhibitor

EPZ-5676, also known as Pinometostat, was the first DOT1L inhibitor to advance into clinical trials for the treatment of MLL-rearranged leukemias.[1][6] Developed by Epizyme, it is a potent S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.

Key Attributes of EPZ-5676 (Pinometostat):

  • High Potency: Pinometostat demonstrates a Ki of 80 pM in biochemical assays.[7]

  • Cellular Activity: It effectively inhibits H3K79 dimethylation in MLL-rearranged cell lines, such as MV4-11, with an IC50 of 2.6 nM.[8]

  • Clinical Investigation: Pinometostat has undergone Phase I/II clinical trials in both adult and pediatric patients with MLL-rearranged acute leukemias.[6][9]

  • Pharmacokinetic Profile: Preclinical studies have characterized its pharmacokinetic properties, revealing moderate to high clearance and low oral bioavailability in animal models.[10] Clinical development utilized a continuous intravenous infusion to maintain therapeutic exposure.[6]

Comparative Performance Analysis

ParameterSGC-0946EPZ-5676 (Pinometostat)References
Biochemical Potency IC50: 0.3 nMKi: 80 pM[3][7]
Cellular H3K79me2 Inhibition IC50: 2.6 nM (A431 cells)IC50: 2.6 nM (MV4-11 cells)[3][4][8]
Anti-proliferative Activity (MV4-11 cells) Not explicitly stated in a head-to-head comparisonIC50: 9 nM[8]
Selectivity >100-fold vs. other HMTs>37,000-fold vs. other HMTs[3][4]
Clinical Development Preclinical/Research ToolPhase I/II Clinical Trials[6][9]
Pharmacokinetics (Preclinical) Limited publicly available dataModerate to high clearance, low oral bioavailability. Terminal half-life: 1.1h (mouse), 3.7h (rat), 13.6h (dog)[10]

While both compounds exhibit impressive potency and selectivity for DOT1L, a key differentiator lies in their developmental stage and the availability of clinical and pharmacokinetic data. Pinometostat, having been in clinical trials, has a well-documented, albeit challenging, pharmacokinetic profile that necessitated continuous intravenous infusion.[6] SGC-0946, primarily used as a research tool, has demonstrated in vivo efficacy, suggesting a viable pharmacokinetic profile for preclinical studies, though detailed comparative data is less accessible.[4][5]

Supporting Experimental Methodologies

To facilitate the replication and extension of studies involving these inhibitors, detailed protocols for key experiments are provided below. The causality behind experimental choices is highlighted to ensure a deep understanding of the methodology.

Experimental Workflow: From Biochemical Potency to Cellular Activity

Experimental_Workflow Start Start: DOT1L Inhibitor (SGC-0946 or EPZ-5676) Biochemical_Assay Step 1: Biochemical HMT Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Step 2: Cell Culture (MLL-r Leukemia Cell Lines, e.g., MV4-11) Biochemical_Assay->Cell_Culture Inhibitor_Treatment Step 3: Inhibitor Treatment (Dose-Response) Cell_Culture->Inhibitor_Treatment Histone_Extraction Step 4: Histone Extraction Inhibitor_Treatment->Histone_Extraction Proliferation_Assay Step 6: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay Western_Blot Step 5: Western Blot Analysis (H3K79me2 Levels) Histone_Extraction->Western_Blot Data_Analysis Step 7: Data Analysis (Cellular IC50, Anti-proliferative EC50) Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: A typical workflow for evaluating DOT1L inhibitors.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SGC-0946 and EPZ-5676 against recombinant DOT1L.

Rationale: This biochemical assay directly measures the enzymatic activity of DOT1L and is the primary method for assessing the intrinsic potency of an inhibitor. A radiometric assay using a tritiated methyl donor ([³H]-SAM) provides high sensitivity.

Materials:

  • Recombinant human DOT1L

  • Recombinant nucleosomes (or histone H3 protein) as substrate

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • S-adenosylhomocysteine (SAH) for standard curve

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Test compounds (SGC-0946, EPZ-5676) dissolved in DMSO

  • Scintillation cocktail and microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of SGC-0946 and EPZ-5676 in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range (e.g., pM to µM).

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant DOT1L, and the nucleosome substrate.

  • Inhibitor Addition: Add the serially diluted compounds to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Initiation of Reaction: Start the reaction by adding [³H]-SAM to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an excess of cold, non-radiolabeled SAM or by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [³H]-SAM.

  • Detection: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular H3K79 Dimethylation Assay via Western Blot

Objective: To assess the ability of SGC-0946 and EPZ-5676 to inhibit H3K79 dimethylation (H3K79me2) in a cellular context.

Rationale: This assay validates the cell permeability and on-target activity of the inhibitors. MLL-rearranged leukemia cell lines, such as MV4-11, are ideal model systems as their proliferation is dependent on DOT1L activity.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • SGC-0946 and EPZ-5676

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed MV4-11 cells at a desired density in a multi-well plate. Treat the cells with a range of concentrations of SGC-0946 or EPZ-5676 for a specified duration (e.g., 72-96 hours). Include a DMSO-treated control.

  • Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: a. Separate equal amounts of histone extracts on an SDS-PAGE gel. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histones across lanes.

  • Data Analysis: Quantify the band intensities for H3K79me2 and total H3. Normalize the H3K79me2 signal to the total H3 signal for each sample. Calculate the percent inhibition of H3K79me2 relative to the DMSO control and determine the cellular IC50.

Protocol 3: In Vivo Xenograft Model of MLL-Rearranged Leukemia

Objective: To evaluate the in vivo efficacy of SGC-0946 and EPZ-5676 in a mouse xenograft model of MLL-rearranged leukemia.

Rationale: This preclinical model assesses the anti-tumor activity of the compounds in a living organism, providing insights into their therapeutic potential, tolerability, and pharmacokinetic/pharmacodynamic relationship.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • SGC-0946 and EPZ-5676 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for intravenous or intraperitoneal injections

Procedure:

  • Cell Implantation: Subcutaneously or intravenously inject a defined number of MV4-11 cells into the flank or tail vein of the immunocompromised mice.

  • Tumor Growth and Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor the health of the animals and measure tumor volume regularly using calipers.

  • Treatment Administration: Randomize the tumor-bearing mice into treatment groups (vehicle control, SGC-0946, EPZ-5676). Administer the compounds at predetermined doses and schedules (e.g., daily intraperitoneal injection for SGC-0946, continuous intravenous infusion for EPZ-5676).

  • Efficacy Assessment: Continue to monitor tumor growth and animal well-being throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the levels of H3K79me2 by Western blot or immunohistochemistry to confirm target engagement in vivo.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound and assess the statistical significance of the anti-tumor effects compared to the vehicle control.

Conclusion and Future Directions

Both SGC-0946 and EPZ-5676 (Pinometostat) are highly potent and selective inhibitors of DOT1L, representing valuable tools for the study of MLL-rearranged leukemias and other cancers where DOT1L is implicated. Pinometostat's journey into clinical trials has provided crucial proof-of-concept for DOT1L as a therapeutic target, although its modest single-agent efficacy and challenging pharmacokinetic profile highlight the need for further optimization and the exploration of combination therapies.[6] SGC-0946 remains an indispensable chemical probe for preclinical research, enabling the continued investigation of DOT1L biology and the identification of novel therapeutic strategies. The development of next-generation DOT1L inhibitors with improved pharmacokinetic properties and the exploration of rational combination therapies will be critical for realizing the full therapeutic potential of targeting this key epigenetic regulator.

References

  • Waters, N. J. (2017). Preclinical Pharmacokinetics and Pharmacodynamics of Pinometostat (EPZ-5676), a First-in-Class, Small Molecule S-Adenosyl Methionine Competitive Inhibitor of DOT1L. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 891–901. [Link]

  • Chen, C., et al. (2014). Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor. Biopharmaceutics & Drug Disposition, 35(5), 237–252. [Link]

  • Basavapathruni, A., et al. (2015). Metabolism and disposition of the DOT1L inhibitor, pinometostat (EPZ-5676), in rat, dog and human. Xenobiotica, 45(11), 1014–1026. [Link]

  • Fiorino, F., et al. (2013). Generation and characterization of bioluminescent xenograft mouse models of MLL-related acute leukemias and in vivo evaluation of anti-leukemic agents. International Journal of Oncology, 43(3), 856–864. [Link]

  • Chen, C., et al. (2020). New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse Models of MLL-Rearranged Leukemia. ACS Medicinal Chemistry Letters, 11(6), 1141–1147. [Link]

  • Bon, C., et al. (2021). Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. Molecules, 26(11), 3298. [Link]

  • Stein, E. M., et al. (2018). The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia. Blood, 131(24), 2661–2669. [Link]

  • Shukla, N., et al. (2016). Final Report of Phase 1 Study of the DOT1L Inhibitor, Pinometostat (EPZ-5676), in Children with Relapsed or Refractory MLL-r Acute Leukemia. Blood, 128(22), 2780. [Link]

  • Klaus, C. R., et al. (2017). Mechanisms of Pinometostat (EPZ-5676) Treatment–Emergent Resistance in MLL-Rearranged Leukemia. Molecular Cancer Therapeutics, 16(8), 1669–1679. [Link]

  • Structural Genomics Consortium. (n.d.). SGC0946. SGC. [Link]

  • JoVE. (2023, March 1). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]

  • Salik, B., et al. (2021). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols, 2(1), 100262. [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene. [Link]

  • van den Boogaard, M. L., et al. (2022). DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro. Frontiers in Oncology, 12, 1012613. [Link]

  • Stein, E. M., et al. (2018). The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia. RePub, Erasmus University Repository. [Link]

  • Halby, L., et al. (2022). A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. Chemical Science, 13(10), 2916–2926. [Link]

  • Calkins, K., et al. (2016). Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. ACS Medicinal Chemistry Letters, 7(8), 768–773. [Link]

  • ResearchGate. (n.d.). A. Western blot showing the loss of H3K79 dimethylation in Dot1L−/−.... ResearchGate. [Link]

  • Altogen Labs. (n.d.). Leukemia Xenograft Model. Altogen Labs. [Link]

  • The Chemical Probes Portal. (n.d.). SGC0946. The Chemical Probes Portal. [Link]

  • Chen, C., et al. (2016). Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach. Journal of Medicinal Chemistry, 59(12), 5747–5761. [Link]

  • Helmholtz Munich. (n.d.). All Publications. Helmholtz Munich. [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]

  • Carol, H., et al. (2016). Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery. Current Protocols in Pharmacology, 72, 14.33.1–14.33.20. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Gnesin, S., et al. (2023). Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients. Nuclear Medicine Review, 26(2), 101–108. [Link]

  • ZDong, Y., et al. (2022). Predictive Simulations in Preclinical Oncology to Guide the Translation of Biologics. Frontiers in Bioengineering and Biotechnology, 10, 843058. [Link]

Sources

Validation

Validating SGC 0946 On-Target Effects: A Comparative Guide

Executive Summary SGC 0946 is a potent, selective chemical probe for DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that mono-, di-, and trimethylates lysine 79 on histone H3 (H3K79).[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC 0946 is a potent, selective chemical probe for DOT1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase that mono-, di-, and trimethylates lysine 79 on histone H3 (H3K79).[1][2][3][4] Because H3K79 methylation is a requisite for the transcription of leukemogenic genes (e.g., HOXA9, MEIS1) in MLL-rearranged (MLL-r) leukemias, SGC 0946 serves as a critical tool for validating epigenetic dependencies.[1]

However, validating SGC 0946 requires navigating specific kinetic challenges: phenotypic latency (effects take days/weeks) and assay specificity (histone extraction is required for biomarker detection).[1] This guide outlines a rigorous, self-validating framework for confirming on-target activity.

Part 1: Comparative Profiling

Before initiating validation, it is essential to understand where SGC 0946 sits in the DOT1L inhibitor landscape. Unlike broad-spectrum epigenetic inhibitors, DOT1L inhibitors are structurally distinct (often adenosine-mimetics) and highly specific.[1]

Table 1: SGC 0946 vs. Key Alternatives[1]
FeatureSGC 0946 (The Probe)EPZ004777 (First Gen)Pinometostat (EPZ-5676) (Clinical)
Role Academic Chemical ProbeHistorical Tool (Obsolete)Clinical Candidate
Potency (Cell-free IC50) 0.3 nM ~0.5 nM0.08 nM
Cellular Potency (H3K79me2) 2.6 nM (A431 cells)~500 nM< 1 nM
Selectivity >100-fold vs. PMTsHigh>37,000-fold
PK Properties Poor (Rapid clearance)PoorOptimized for infusion
Key Advantage High cellular potency; accessible for in vitro mechanistic studies.[1]N/AClinical relevance; highest potency.
Key Limitation Not suitable for in vivo efficacy studies (use Pinometostat for mice).[1]Weak cellular activity.Restricted availability in some academic settings.

Expert Insight: While Pinometostat is more potent, SGC 0946 is often preferred for in vitro mechanism validation due to its widespread availability as an open-science probe.[1] Do not use SGC 0946 for long-term in vivo tumor growth inhibition due to its poor pharmacokinetic half-life; use Pinometostat for animal models.[1]

Part 2: Mechanism of Action & Signaling

SGC 0946 functions as a SAM-competitive inhibitor.[1] It binds to the S-adenosylmethionine (SAM) pocket of DOT1L, inducing a conformational change that renders the enzyme catalytically inactive.[1] This blocks the methylation of H3K79, leading to the repression of MLL-fusion target genes.[2][5]

Diagram 1: DOT1L Inhibition Pathway

DOT1L_Mechanism DOT1L DOT1L Enzyme Complex_Active DOT1L-SAM Complex DOT1L->Complex_Active + SAM Complex_Inactive DOT1L-SGC 0946 (Catalytically Dead) DOT1L->Complex_Inactive + SGC 0946 (Competition) SAM SAM (Cofactor) SAM->Complex_Active SGC0946 SGC 0946 (Inhibitor) SGC0946->Complex_Inactive H3K79me2 H3K79me2 (Active Transcription Mark) Complex_Active->H3K79me2 Methylation Complex_Inactive->H3K79me2 Blocks Genes Leukemogenic Genes (HOXA9, MEIS1) Complex_Inactive->Genes Downregulation H3K79 Histone H3K79 (Unmethylated) H3K79->H3K79me2 H3K79me2->Genes Promotes Expression Leukemia Leukemic Proliferation Genes->Leukemia Differentiation Differentiation & Apoptosis Genes->Differentiation Loss of Expression

Caption: SGC 0946 competes with SAM for the DOT1L active site, preventing H3K79 methylation and silencing leukemogenic drivers HOXA9/MEIS1.[1]

Part 3: Validation Framework

To claim "on-target" effects, you must demonstrate three outcomes:

  • Biochemical: Reduction of H3K79me2 levels (Proximal Biomarker).

  • Phenotypic: Selective growth inhibition in MLL-r cells vs. non-MLL-r cells.

  • Specificity: Lack of effect with the negative control (SGC0649 ) or in DOT1L-independent lines.

Diagram 2: Experimental Logic Flow

Validation_Workflow Cells_MLL MLL-r Cells (e.g., MV4-11) Treatment Treat with SGC 0946 Cells_MLL->Treatment Control Treat with SGC0649 (Neg) Cells_MLL->Control Cells_WT Control Cells (e.g., HL-60) Cells_WT->Treatment WB Assay 1: Western Blot (Acid Extraction) Treatment->WB Viability Assay 2: Viability (7-14 Days) Treatment->Viability Control->WB Control->Viability Result_WB H3K79me2 Loss (Day 3-4) WB->Result_WB SGC 0946 No_Effect No Effect WB->No_Effect SGC0649 Result_Viability Growth Arrest (Day 10+) Viability->Result_Viability MLL-r + SGC 0946 Viability->No_Effect WT or Neg Control

Caption: Validation requires correlating biomarker loss (H3K79me2) with delayed phenotypic effects, verified against negative controls.

Part 4: Detailed Experimental Protocols

Protocol A: H3K79me2 Western Blot (Acid Extraction)

Why this matters: H3K79me2 is a histone mark.[1][5][6][7] Standard RIPA lysis often fails to solubilize chromatin-bound histones effectively, leading to false negatives.[1] You must use acid extraction.[1]

Reagents:

  • Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).[1]

  • Extraction Acid: 0.2 N HCl.[1]

  • Neutralization: 1 M Tris-HCl (pH 8.0).

  • Primary Antibody: Anti-H3K79me2 (e.g., Abcam ab3594 or Cell Signaling #5427).[1]

  • Loading Control: Anti-Total H3 (e.g., Abcam ab1791).[1]

Step-by-Step:

  • Harvest: Pellet 5-10 × 10⁶ cells (200 x g, 5 min). Wash with ice-cold PBS.[1]

  • Nuclei Isolation: Resuspend pellet in 1 mL TEB Lysis Buffer . Incubate on ice for 10 min with gentle stirring.

  • Pellet Nuclei: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2–0.4 mL of 0.2 N HCl . Incubate on ice for 30 min (vortex occasionally). This solubilizes the histones.

  • Clarify: Centrifuge at 12,000 x g for 10 min at 4°C. Save the supernatant (contains histones).

  • Neutralize: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the supernatant to neutralize the acid.

  • Blot: Run on SDS-PAGE.[1] Probe for H3K79me2.[2][6][8]

    • Success Criterion: SGC 0946 (1 µM) should show >80% reduction in H3K79me2 signal by Day 4 compared to DMSO.[1]

Protocol B: Long-Term Proliferation Assay

Experimental Design:

  • Cell Lines:

    • Sensitive: MV4-11, MOLM-13 (MLL-AF4/AF9 fusions).[1]

    • Resistant Control: K562 or HL-60 (Non-MLL-r).[1]

  • Controls: DMSO (Vehicle), SGC0649 (Negative Control).[1]

Step-by-Step:

  • Seeding: Seed cells at low density (e.g., 0.5 × 10⁵ cells/mL) in 24-well plates.

  • Dosing: Treat with SGC 0946 (Concentration range: 10 nM – 10 µM).[1]

    • Note: Replenish media and drug every 3-4 days to maintain exponential growth and drug stability.

  • Splitting: At each split (every 3-4 days), count cells and re-seed at the original density. Calculate cumulative population doublings.

  • Duration: Continue the assay for 14 to 21 days .

    • Success Criterion: Sensitive lines (MV4-11) should show growth divergence starting around Day 7-10 , with profound arrest by Day 14.[1] Resistant lines should remain unaffected.

References

  • Yu, W., et al. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors.[1] Nature Communications.[1]

    • Key Data: Establishes SGC 0946 structure, IC50 (0.3 nM), and mechanism.
  • Daigle, S. R., et al. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[1] Cancer Cell.

    • Key Data: Foundational paper for EPZ004777, establishing the 7-14 day phenotypic delay paradigm.
  • Structural Genomics Consortium (SGC). Probe: SGC0946.[1][2][3][4][6][7][8][1]

    • Key Data: Official probe specifications, negative control (SGC0649) details, and recommended concentrations.[1]

  • Stein, E. M., et al. (2018). Safety and activity of pinometostat (EPZ-5676), a selective inhibitor of DOT1L, in adults with advanced acute myeloid leukemia.[1] Blood.[6][9]

    • Key Data: Clinical context and comparison of Pinometostat potency.[5]

Sources

Comparative

Comparative Guide: DOT1L Inhibitors in MLL-Rearranged Leukemia

[1][2] Executive Summary This technical guide provides a rigorous comparison of DOT1L inhibitors, specifically focusing on the transition from early chemical probes to clinical candidates for KMT2A (MLL)-rearranged leuke...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a rigorous comparison of DOT1L inhibitors, specifically focusing on the transition from early chemical probes to clinical candidates for KMT2A (MLL)-rearranged leukemias. It addresses the specific challenges of targeting epigenetic writers: the "phenotypic lag" in cellular assays and the pharmacokinetic hurdles in vivo.

The Mechanistic Landscape

In MLL-rearranged leukemias, oncogenic fusion proteins (e.g., MLL-AF4, MLL-AF9) aberrantly recruit DOT1L to leukemia-driving loci (such as HOXA9 and MEIS1).[1] This results in hypermethylation of Histone H3 Lysine 79 (H3K79), a mark of active transcription that sustains the leukemic state.[2]

Figure 1: Pathogenic Recruitment of DOT1L

The following diagram illustrates the obligate dependency of MLL-fusion proteins on DOT1L enzymatic activity.

DOT1L_Mechanism MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF4) DOT1L DOT1L Enzyme MLL_Fusion->DOT1L Aberrant Recruitment Chromatin Chromatin Locus (HOXA9/MEIS1) MLL_Fusion->Chromatin Binds Promoter H3K79 H3K79 Methylation (H3K79me2/3) DOT1L->H3K79 Catalyzes Methylation GeneExp Leukemogenic Gene Expression H3K79->GeneExp Sustains Transcription Leukemia Leukemic Maintenance & Proliferation GeneExp->Leukemia Drives Phenotype Inhibitor Small Molecule Inhibitor (e.g., Pinometostat) Inhibitor->DOT1L Blocks SAM Pocket

Caption: Schematic of the MLL-fusion/DOT1L axis.[3][1][2][4][5][6][7][8][9][10] Inhibitors block the catalytic domain, reducing H3K79me levels and silencing leukemic drivers.[2]

Comparative Analysis of Key Inhibitors

The development of DOT1L inhibitors has evolved from early tools to potent clinical agents. The three primary compounds encountered in research are EPZ004777 , Pinometostat (EPZ-5676) , and SGC0946 .

Table 1: Technical Specification Comparison
FeatureEPZ004777 Pinometostat (EPZ-5676) SGC0946
Status First-generation ProbeClinical Candidate (Phase 1)Potent Chemical Probe
Biochemical

~0.3 nM0.08 nM (Highest Potency)~0.6 nM
Selectivity >1,000-fold>37,000-fold High
Cellular IC50 (MV4-11) ~500 nM3.5 nM ~2-8 nM
Pharmacokinetics (PK) Poor (Rapid clearance)Poor (Requires Continuous IV)Improved cellular retention
Primary Utility Historical ReferenceClinical BenchmarkingPreclinical/In vitro studies
Mechanism SAM CompetitiveSAM CompetitiveSAM Competitive
Expert Insight: The "Pinometostat Paradox"

While Pinometostat demonstrates superior biochemical potency (


 < 100 pM), its clinical utility was hampered by rapid metabolism. In Phase 1 trials, it required continuous intravenous infusion (CIV)  for 28-day cycles to maintain therapeutic thresholds.
  • Recommendation: For in vitro mechanistic studies, Pinometostat remains the gold standard for potency. For in vivo mouse models, rigorous dosing schedules (e.g., osmotic pumps) are required to mimic the clinical CIV exposure.

Experimental Protocols & Validation

To generate reproducible data with DOT1L inhibitors, researchers must account for the epigenetic lag . Unlike kinase inhibitors that kill cells in 48 hours, DOT1L inhibition requires cell division to dilute existing H3K79 methylation marks.

Protocol A: Long-Term Proliferation Assay (The 14-Day Standard)

Objective: Assess phenotypic efficacy (IC50) in MLL-rearranged cell lines.

  • Cell Selection:

    • Test Group:MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9).

    • Negative Control:HL-60 or K562 (Non-MLL-r). Crucial for demonstrating selectivity.

  • Seeding: Plate cells at low density (e.g., 0.5 x

    
     cells/mL) in 24-well plates.
    
  • Dosing: Treat with serial dilutions of inhibitor (e.g., Pinometostat: 0.1 nM – 1 µM). DMSO control < 0.1%.[8]

  • Maintenance (The Critical Step):

    • Every 3-4 days , split cells to maintain log-phase growth.

    • Replenish compound with fresh media at each split to maintain constant concentration.

  • Readout: Measure viability (ATP-based or counting) at Day 4, 7, 11, and 14 .

    • Expected Result: Minimal effect at Day 4. Profound growth inhibition in MLL-r lines by Day 10-14.

Protocol B: Target Engagement (H3K79me2 Western Blot)

Objective: Confirm mechanism of action before phenotypic onset.

  • Treatment: Treat cells with inhibitor (at estimated IC90) for 72-96 hours .

  • Lysis: Extract histones using an acid-extraction protocol (sulfuric acid) or high-salt lysis to ensure chromatin solubilization.

  • Blotting:

    • Primary Antibody: Anti-H3K79me2 (e.g., CST #5427 or Abcam ab3594).

    • Loading Control: Total Histone H3 (NOT Beta-actin/GAPDH, as histone content must be normalized).

  • Validation: A successful test shows >80% reduction in H3K79me2 signal relative to Total H3.

Figure 2: Experimental Workflow for DOT1L Validation

This workflow visualizes the parallel tracking of molecular vs. phenotypic responses.

Experimental_Workflow Start Start: MLL-r Cells (MV4-11) Day0 Day 0: Dosing (Pinometostat) Start->Day0 Day4 Day 4: Split & Re-dose Day0->Day4 Day7 Day 7: Split & Re-dose Day4->Day7 WB Readout 1: Western Blot (H3K79me2 reduction) Day4->WB Molecular Effect Day14 Day 14: Final Readout Day7->Day14 Viability Readout 2: Viability/Apoptosis (Specific Growth Inhibition) Day14->Viability Phenotypic Effect

Caption: Timeline distinguishing early molecular markers (Day 4) from late phenotypic endpoints (Day 14).

Field-Proven Insights & Troubleshooting
  • The "Non-Responder" Trap: If you observe no growth inhibition at 72 hours, do not discard the compound . Epigenetic therapies require time to reprogram the transcriptome.

  • PK/PD Disconnect in Vivo: In mouse xenografts, daily IP injection of Pinometostat often fails due to its short half-life. Use osmotic minipumps or explore newer, orally bioavailable analogs (or Menin inhibitors as an alternative strategy) for robust in vivo data.

  • Combination Strategy: Current clinical consensus suggests DOT1L inhibitors are most effective in combination. Synergistic partners include Menin inhibitors (blocking the MLL complex assembly) or standard chemotherapy (induction of DNA damage).

References
  • Daigle, S. R., et al. (2013). "Potent inhibition of DOT1L as treatment of MLL-fusion leukemia."[1][10][11] Blood.

  • Stein, E. M., et al. (2018). "The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia." Blood.

  • Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors." Nature Communications.

  • Bernt, K. M., et al. (2011). "MLL-rearranged leukemia is dependent on aberrant H3K79 methylation." Cancer Cell.[10]

  • Chen, C., et al. (2016). "Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach."[12] ACS Medicinal Chemistry Letters.

Sources

Validation

SGC0946: A Comparative Guide to a Highly Selective DOT1L Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, the selective inhibition of protein methyltransferases (PMTs) presents a significant therapeutic opportunity,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the selective inhibition of protein methyltransferases (PMTs) presents a significant therapeutic opportunity, particularly in oncology. Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, as it is the only known enzyme to methylate histone H3 on lysine 79 (H3K79), a mark associated with active transcription. Aberrant DOT1L activity is a key driver in mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target. This guide provides an in-depth comparison of SGC0946, a potent and highly selective DOT1L inhibitor, with other notable DOT1L inhibitors, offering insights into its selectivity profile and the experimental methodologies used to assess it.

The Imperative for Selectivity in Methyltransferase Inhibition

The human genome encodes a multitude of protein methyltransferases, many of which share a conserved S-adenosylmethionine (SAM) binding pocket, the source of the methyl group for catalysis. This structural similarity poses a significant challenge in developing inhibitors that are selective for a single methyltransferase. Off-target inhibition can lead to unforeseen toxicities and confound experimental results, underscoring the critical need for well-characterized, selective chemical probes. SGC0946 has emerged as a valuable tool for dissecting the biological functions of DOT1L with high precision due to its remarkable selectivity.

Comparative Analysis of DOT1L Inhibitors

SGC0946, along with EPZ004777 and Pinometostat (EPZ-5676), represents a class of potent, SAM-competitive inhibitors of DOT1L. While all three compounds exhibit sub-nanomolar potency against DOT1L, their selectivity profiles are a key differentiating factor for researchers choosing the most appropriate tool for their studies.

InhibitorDOT1L IC50/KiSelectivity ProfileReference
SGC0946 IC50: 0.3 nMInactive against a panel of 12 other protein methyltransferases and DNMT1.[1][2]
EPZ004777 IC50: 0.4 nM>1,200-fold selective for DOT1L over other tested PMTs.[3][4]
Pinometostat (EPZ-5676) Ki: 80 pM>37,000-fold selective against all other PMTs tested.[5][6][7]

Table 1: Potency and Selectivity of DOT1L Inhibitors. This table summarizes the reported potency and selectivity of SGC0946 and its key comparators.

While Pinometostat (EPZ-5676) demonstrates the highest reported selectivity fold, SGC0946's characterization as "inactive" against a panel of other methyltransferases provides strong evidence of its clean profile, making it an excellent chemical probe for cellular and in vivo studies where off-target effects are a major concern.

Detailed Selectivity Panel for EPZ004777

To provide a concrete example of a selectivity screen, the data for EPZ004777, as reported by Daigle et al. (2011), is presented below. This level of detail is the gold standard for assessing inhibitor selectivity.

MethyltransferaseEPZ004777 IC50 (nM)
DOT1L 0.4
PRMT5521
SETD7>50,000
G9a>50,000
SUV39H2>50,000
SETD8>50,000
EZH2>50,000
CARM1>50,000
PRMT1>50,000
PRMT3>50,000
PRMT6>50,000
DNMT1>50,000

Table 2: Selectivity of EPZ004777 Against a Panel of Protein Methyltransferases. This data highlights the significant window of selectivity for EPZ004777 against DOT1L.[8]

Experimental Workflows for Assessing Methyltransferase Selectivity

The determination of an inhibitor's selectivity profile relies on robust and well-controlled experimental assays. Below are detailed protocols for two common in vitro methods and one cellular target engagement assay.

Biochemical Selectivity Profiling: Radiometric and AlphaLISA Assays

The core principle behind assessing methyltransferase activity is to quantify the transfer of a methyl group from the cofactor SAM to a substrate.

Caption: General workflow for biochemical methyltransferase assays.

This traditional and highly sensitive method utilizes radio-labeled SAM to track methyl group transfer.

  • Reaction Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT):

    • Methyltransferase enzyme (e.g., 1 nM recombinant human DOT1L).

    • Test inhibitor (e.g., SGC0946) at various concentrations.

    • Histone substrate (e.g., 200 nM H3 peptide or nucleosomes).

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a final concentration of ~1 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding an excess of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This bead-based assay offers a non-radioactive, high-throughput alternative.

  • Reaction Setup: In a 384-well plate, add the following in assay buffer:

    • Methyltransferase enzyme.

    • Test inhibitor.

    • Biotinylated histone substrate.

  • Initiation: Add SAM to initiate the methylation reaction.

  • Incubation: Incubate at room temperature for the desired time.

  • Detection: Stop the reaction and detect the methylated product by adding a mixture of:

    • Streptavidin-coated Donor beads, which bind to the biotinylated substrate.

    • Anti-methylated substrate antibody conjugated to Acceptor beads.

  • Signal Generation: If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission at 615 nm.

  • Quantification: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Determine IC50 values as described for the radiometric assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells (e.g., a human leukemia cell line) and treat with the test inhibitor (e.g., SGC0946) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Determine the amount of the target protein (e.g., DOT1L) in the soluble fraction by Western blot analysis using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

SGC0946 is a highly potent and selective chemical probe for the DOT1L methyltransferase. Its clean selectivity profile, as demonstrated by its inactivity against a panel of other methyltransferases, makes it an invaluable tool for researchers investigating the biological roles of DOT1L and for the development of novel therapeutics targeting MLL-rearranged leukemias. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of methyltransferase inhibitor selectivity and cellular target engagement, ensuring the generation of reliable and reproducible data in the pursuit of novel epigenetic modulators.

References

  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53–65. [Link]

  • Daigle, S. R., et al. (2011). Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor. Cancer Cell, 20(1), 53–65. [Link]

  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017–1025. [Link]

  • SGC0946 - Structural Genomics Consortium. [Link]

  • SGC0946 - the Chemical Probes Portal. [Link]

  • Discovery of potent DOT1L inhibitors by AlphaLISA based High Throughput Screening assay. PubMed. [Link]

  • Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias. PMC. [Link]

Sources

Comparative

SGC 0946: A Comparative Guide to Selectivity and Cross-Reactivity in DOT1L Inhibition

Executive Summary SGC 0946 stands as the reference chemical probe for investigating the Disruptor of telomeric silencing 1-like (DOT1L) histone methyltransferase.[1] Unlike broad-spectrum epigenetic modulators, SGC 0946...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SGC 0946 stands as the reference chemical probe for investigating the Disruptor of telomeric silencing 1-like (DOT1L) histone methyltransferase.[1] Unlike broad-spectrum epigenetic modulators, SGC 0946 is engineered for extreme specificity, functioning as an S-adenosylmethionine (SAM)-competitive inhibitor.[1]

This guide provides a technical analysis of SGC 0946’s cross-reactivity profile, contrasting it with its predecessor (EPZ004777 ) and the clinical candidate Pinometostat (EPZ-5676) .[1] It is designed to assist researchers in selecting the appropriate tool for MLL-rearranged leukemia models and chromatin biology studies.[1]

Mechanism of Action: Structural Basis for Selectivity

SGC 0946 is a brominated analogue of EPZ004777. Its high selectivity stems from its ability to induce a conformational change in the DOT1L catalytic pocket, a mechanism not shared by SET-domain methyltransferases.[1] This structural remodeling renders the enzyme catalytically "dead" by occupying the cofactor binding site.

Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism where SGC 0946 displaces SAM, preventing the transfer of methyl groups to the H3K79 nucleosomal residue.

DOT1L_Mechanism DOT1L DOT1L Enzyme Complex_Active Active Complex (DOT1L-SAM) DOT1L->Complex_Active + SAM Complex_Inhibited Inhibited Complex (DOT1L-SGC 0946) DOT1L->Complex_Inhibited + SGC 0946 (High Affinity) SAM Cofactor (SAM) SGC Inhibitor (SGC 0946) Nucleosome Nucleosome (H3K79) Methylation H3K79 Methylation (Gene Activation) Complex_Active->Methylation + Nucleosome Block Transcriptional Silencing Complex_Inhibited->Block Steric Hindrance

Figure 1: Competitive inhibition logic of SGC 0946 disrupting the DOT1L-SAM-Nucleosome axis.[1][2]

Comparative Selectivity Analysis

To validate experimental results, it is crucial to understand how SGC 0946 compares to alternative inhibitors.[1] SGC 0946 is generally preferred for in vitro and cellular mechanism studies due to its superior cellular retention compared to EPZ004777.

Table 1: Performance Benchmarking of DOT1L Inhibitors[3]
FeatureSGC 0946 (Probe)EPZ004777 (Predecessor)Pinometostat (Clinical)
Primary Target DOT1L (Human)DOT1L (Human)DOT1L (Human)
Enzymatic IC50 0.3 nM ~0.4 nM< 1 nM
Cellular IC50 (H3K79me2) 2.6 nM (A431 cells)~50–100 nM< 1 nM
Selectivity (vs. PMTs) >100-fold>1000-fold>37,000-fold
Pharmacokinetics Poor (Tool compound only)Poor (Rapid clearance)Optimized for clinical use
Key Advantage High cellular potency; standard academic probe.[1]First-in-class historical reference.Best for in vivo xenograft studies.[1]
Cross-Reactivity Profile

A "clean" inhibitor must not inhibit off-target enzymes that regulate similar pathways.[1] SGC 0946 has been rigorously screened against:

  • Epigenetic Panel (PMTs & DNMTs):

    • Tested against 12+ methyltransferases including EZH2, G9a, EHMT1, SETD7, and DNMT1 .[1]

    • Result: No significant inhibition observed at concentrations up to 10 µM (selectivity >100-fold).[1] This ensures that any observed reduction in methylation is DOT1L-specific and not due to general SAM-competitor activity.[1]

  • Non-Epigenetic Targets (Ricerca Panel):

    • Tested against a diversity panel of GPCRs, ion channels, and transporters.[1]

    • Result: Clean profile with no significant cross-reactivity, validating its utility as a specific chemical probe rather than a "dirty" drug.[1]

Experimental Validation Protocols

To generate E-E-A-T compliant data, researchers must validate the inhibitor's activity in their specific biological system. Below are two self-validating protocols.

Protocol A: Radiometric Methyltransferase Assay (Gold Standard)

Purpose: To determine biochemical IC50 without interference from fluorescent artifacts.[1]

Reagents:

  • Recombinant DOT1L (residues 1-416).[1]

  • Substrate: Oligonucleosomes (Chick erythrocyte or recombinant) — Note: DOT1L requires the nucleosome surface; free histone tails are poor substrates.

  • Cofactor: ^3H-SAM (S-adenosyl-L-[methyl-^3H]methionine).[1]

Workflow:

  • Preparation: Dilute SGC 0946 in DMSO (10-point dose response).

  • Incubation: Mix DOT1L enzyme + Inhibitor in assay buffer (20 mM Tris pH 8.0, 2 mM DTT). Incubate for 10 mins to allow conformational adjustment.

  • Reaction Start: Add ^3H-SAM and Nucleosomes.

  • Reaction: Incubate at Room Temperature for 30–60 minutes.

  • Quench: Add 10% TCA (Trichloroacetic acid) to precipitate proteins.

  • Filtration: Transfer to glass fiber filter plates (Whatman GF/B). Wash to remove unbound ^3H-SAM.

  • Detection: Add scintillation fluid and read on a MicroBeta counter.[1]

  • Validation: IC50 should approach ~0.3–0.5 nM.[1]

Protocol B: Cellular H3K79me2 Depletion (Functional Assay)

Purpose: To verify cell permeability and target engagement.[1]

Cell Lines: MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9).[1]

Workflow:

  • Seeding: Seed cells at 0.5 x 10^6 cells/mL.

  • Treatment: Treat with SGC 0946 (10 nM, 100 nM, 1 µM) for 3 to 4 days .

    • Critical Insight: H3K79 methylation turnover is slow.[1] Short treatments (<24h) will yield false negatives.[1]

  • Lysis: Harvest cells and perform nuclear extraction.[1]

  • Western Blot:

    • Primary Ab: Anti-H3K79me2 (CST #5427 or similar).[1]

    • Loading Control: Anti-Total H3.

  • Quantification: Calculate the ratio of H3K79me2/Total H3 relative to DMSO control.

Validation Workflow Visualization

The following flowchart outlines the logical progression for validating SGC 0946 in a new experimental model, ensuring data integrity.

Validation_Workflow Start Start: New Model System Step1 1. Dose Response (Viability) (7-10 Day Assay) Start->Step1 Step2 2. Target Engagement (Western: H3K79me2) Step1->Step2 Select IC50 dose Decision Is H3K79me2 Depleted? Step2->Decision Control Control: Use SGC0946-N (Inactive Analog) Step2->Control Parallel Validation Outcome_Pos Proceed to Phenotype (Differentiation/Apoptosis) Decision->Outcome_Pos Yes Outcome_Neg Check Permeability or Efflux Pumps Decision->Outcome_Neg No

Figure 2: Step-by-step validation logic for confirming on-target effects in cellular models.

References

  • Yu, W., et al. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors.[1][3] Nature Communications, 3, 1288.[1][3]

  • Structural Genomics Consortium (SGC). SGC0946 Chemical Probe Profile.[1] SGC Website.[1] [1]

  • Daigle, S. R., et al. (2011). Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor (EPZ004777).[1] Cancer Cell, 20(1), 53-65.[1]

  • Chemical Probes Portal. SGC0946 Validation Data.

Sources

Validation

A Comparative Guide to Alternative Chemical Probes for DOT1L

Introduction: The Critical Role of DOT1L and the Need for Diverse Chemical Tools Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, the sole enzyme responsible for mono-, di-, and trim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DOT1L and the Need for Diverse Chemical Tools

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase, the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1] This epigenetic modification is predominantly associated with actively transcribed genes. In certain malignancies, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at oncogenic target genes, driving leukemogenesis.[2][3] This has established DOT1L as a compelling therapeutic target.

The development of potent and selective chemical probes has been instrumental in validating DOT1L as a drug target and in dissecting its complex biology. The first generation of potent inhibitors, such as SGC0946, provided crucial proof-of-concept. However, the quest for improved pharmacological properties, diverse chemotypes to mitigate off-target effects, and tools with different kinetic profiles has spurred the development of alternative chemical probes. This guide provides a comprehensive comparison of key alternative chemical probes for DOT1L, offering experimental data to inform probe selection for both basic research and drug discovery programs.

The Benchmark: SGC0946

SGC0946 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L with a reported IC50 of 0.3 nM. It exhibits excellent selectivity over other histone methyltransferases.[4][5][6] While an invaluable research tool, its utility in in-vivo studies can be limited by its pharmacokinetic properties.

The Clinical Candidate: Pinometostat (EPZ-5676)

Pinometostat (EPZ-5676) is a testament to the therapeutic potential of DOT1L inhibition, having advanced into clinical trials for the treatment of MLL-rearranged leukemias.[2][3]

Performance Characteristics:

EPZ-5676 is a highly potent and selective inhibitor of DOT1L with a Ki of 80 pM.[7][8] It demonstrates over 37,000-fold selectivity against a panel of other methyltransferases.[3][9] In cellular assays, it effectively reduces H3K79me2 levels with IC50 values in the low nanomolar range in MLL-rearranged cell lines like MV4-11 and MOLM-13.[7][8][10] This on-target activity translates to potent anti-proliferative effects in these cell lines.[7][8]

Emerging Alternatives: Novel Non-Nucleoside Inhibitors

Recent drug discovery efforts have focused on identifying novel, non-nucleoside scaffolds for DOT1L inhibition to improve upon the drug-like properties of earlier compounds.

One such example is a novel inhibitor developed through a fragment-linking approach, herein referred to as "Compound 7". This compound demonstrates exceptional potency and a distinct chemical structure from the established aminonucleoside inhibitors.

Performance Characteristics of Compound 7:

This novel inhibitor exhibits a biochemical IC50 of less than 0.1 nM and a very long target residence time.[11] In head-to-head cellular assays, it performs on par with or better than EPZ-5676, potently suppressing H3K79 dimethylation with an IC50 of 3 nM and inhibiting the proliferation of the MV4-11 MLL-rearranged leukemia cell line with an IC50 of 5 nM.[11] Notably, it displays a favorable selectivity profile, showing no significant inhibition against a panel of 22 other protein methyltransferases at concentrations up to 50 µM.[11]

Another set of novel DOT1L inhibitors, referred to as "Compound 10" and "Compound 11," have also been developed and show promise for in vivo studies.[2][12]

Performance Characteristics of Compounds 10 & 11:

In a panel of 14 human leukemia cell lines, Compounds 10 and 11 demonstrated a sensitivity profile very similar to EPZ-5676, with MLL-rearranged cell lines being the most responsive.[2] Both compounds potently inhibit global H3K79me2 levels and induce differentiation in MLL-rearranged leukemia cells, mirroring the effects of EPZ-5676.[2] Gene expression analysis revealed a striking correlation between the transcriptional changes induced by Compound 10 and EPZ-5676, indicating high on-target specificity despite their different chemical structures.[2]

Quantitative Data Summary

Chemical ProbeBiochemical IC50/KiCellular H3K79me2 IC50Cellular Proliferation IC50 (MV4-11)Selectivity
SGC0946 0.3 nM (IC50)8.8 nM (MCF-10A)1-5 µM (cord blood cells)High vs. other PMTs
Pinometostat (EPZ-5676) 80 pM (Ki)3 nM (MV4-11)3.5 nM>37,000-fold vs. other PMTs[3][9]
Compound 7 <0.1 nM (IC50)3 nM (HeLa)5 nMNo inhibition of 22 PMTs at 50 µM[11]
Compound 10 Not explicitly statedPotent inhibitionSimilar to EPZ-5676Highly specific on-target activity[2]
Compound 11 Not explicitly statedPotent inhibitionSimilar to EPZ-5676Not explicitly stated

Visualizing the Landscape: Signaling Pathway and Experimental Workflows

DOT1L Signaling Pathway

The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia.

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment SAH SAH DOT1L->SAH Histone_H3 Histone H3 DOT1L->Histone_H3 Methylation SAM SAM SAM->DOT1L H3K79me2 H3K79me2 Histone_H3->H3K79me2 Oncogenes Oncogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Oncogenes Transcriptional Activation Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Chemical_Probes DOT1L Chemical Probes (SGC0946, EPZ-5676, etc.) Chemical_Probes->DOT1L Inhibition

Caption: DOT1L's role in MLL-rearranged leukemia and the point of intervention for chemical probes.

Experimental Workflow: Biochemical Potency Assessment (AlphaLISA)

AlphaLISA_Workflow cluster_workflow AlphaLISA Workflow for DOT1L Inhibition Start Start Add_Reagents Add DOT1L, Biotinylated Histone H3 Substrate, and SAM to well Start->Add_Reagents Add_Inhibitor Add Test Compound (e.g., EPZ-5676) Add_Reagents->Add_Inhibitor Incubate_Enzyme Incubate for Enzymatic Reaction Add_Inhibitor->Incubate_Enzyme Add_Beads Add Streptavidin-Donor and Anti-H3K79me2 Acceptor Beads Incubate_Enzyme->Add_Beads Incubate_Detection Incubate for Bead Proximity Binding Add_Beads->Incubate_Detection Read_Signal Read AlphaLISA Signal Incubate_Detection->Read_Signal End End Read_Signal->End

Caption: A streamlined workflow for assessing DOT1L inhibitor potency using AlphaLISA technology.

Experimental Workflow: Cellular Target Engagement (Western Blot for H3K79me2)

WB_Workflow cluster_workflow Western Blot Workflow for H3K79me2 Inhibition Cell_Culture Culture MLL-rearranged cells (e.g., MV4-11) Treat_Cells Treat cells with DOT1L inhibitor Cell_Culture->Treat_Cells Harvest_and_Lyse Harvest and lyse cells Treat_Cells->Harvest_and_Lyse Protein_Quant Protein Quantification Harvest_and_Lyse->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary Ab (anti-H3K79me2, anti-H3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Step-by-step workflow for analyzing cellular H3K79me2 levels after DOT1L inhibitor treatment.

Experimental Protocols

Biochemical Inhibition Assay: DOT1L AlphaLISA

This protocol is adapted from commercially available kits and literature procedures for assessing DOT1L inhibition.[4][6][13][14][15][16]

Materials:

  • Recombinant human DOT1L

  • Biotinylated Histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • AlphaLISA anti-H3K79me2 Acceptor beads

  • Streptavidin Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white opaque microplates

  • Test compounds (e.g., EPZ-5676, SGC0946)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of 2X DOT1L enzyme and 2.5 µL of 2X biotinylated H3 substrate/SAM mix.

  • Add 5 µL of the diluted test compound or DMSO control to the appropriate wells.

  • Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Add 5 µL of a 1:1 mix of AlphaLISA anti-H3K79me2 Acceptor beads and Streptavidin Donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cellular Target Engagement: Western Blot for H3K79me2

This protocol outlines the steps to measure the reduction of H3K79me2 in cells treated with a DOT1L inhibitor.[10][17][18][19][20]

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • DOT1L inhibitor (e.g., Pinometostat)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL and allow them to acclimate.

  • Treat the cells with a dose range of the DOT1L inhibitor or DMSO control for 72-96 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a digital imaging system.

  • Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative reduction in H3K79me2.

Conclusion and Future Perspectives

The landscape of chemical probes for DOT1L has evolved significantly, providing researchers with a diverse toolkit to explore its function and therapeutic potential. While SGC0946 remains a valuable tool, the clinical candidate Pinometostat (EPZ-5676) and newer non-nucleoside inhibitors like "Compound 7", "Compound 10", and "Compound 11" offer enhanced properties and alternative scaffolds. The choice of probe will depend on the specific experimental context, with considerations for biochemical potency, cellular activity, selectivity, and pharmacokinetic properties. The continued development of novel DOT1L inhibitors, coupled with robust and reproducible assay methodologies as outlined in this guide, will undoubtedly accelerate our understanding of this critical epigenetic regulator and pave the way for new therapeutic strategies.

References

  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017-1025. [Link]

  • Abdel-Wahab, O., et al. (2020). Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. European Journal of Medicinal Chemistry, 189, 112023. [Link]

  • Scheufler, C., et al. (2017). Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. ACS Medicinal Chemistry Letters, 8(3), 338-343. [Link]

  • Waters, N. J., et al. (2015). Dot1L Inhibitor EPZ-5676: Synthesis, pharmacokinetic and tissue distribution studies in Sprague-Dawley rats. Bioorganic & Medicinal Chemistry Letters, 25(16), 3144-3148. [Link]

  • Basavapathruni, A., et al. (2020). The Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach. ACS Medicinal Chemistry Letters, 11(5), 823-828. [Link]

  • Klaus, C. R., et al. (2017). Mechanisms of Pinometostat (EPZ-5676) Treatment–Emergent Resistance in MLL-Rearranged Leukemia. Molecular Cancer Therapeutics, 16(8), 1669-1679. [Link]

  • Scheufler, C., et al. (2017). The Discovery of Potent, Selective and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. ResearchGate. [Link]

  • Stein, E. M., et al. (2020). Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts. Blood, 136(17), 1985-1996. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Wikipedia. (n.d.). DOT1L. [Link]

  • Yao, Y., et al. (2011). Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies. Journal of the American Chemical Society, 133(42), 16746-16749. [Link]

  • Tiedt, R., et al. (2019). New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse. ACS Medicinal Chemistry Letters, 10(11), 1547-1553. [Link]

  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017–1025. [Link]

  • ResearchGate. (n.d.). Western blot analysis of H3K79 methylation levels following UV exposure. [Link]

  • Anglin, J. L., et al. (2014). Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement. ACS Chemical Biology, 9(12), 2844-2850. [Link]

  • Jeffrey Magee Lab. (n.d.). Western blot protocol. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • OriGene. (n.d.). Western Blot Protocol. [Link]

  • Britton, S., et al. (2024). Tracking DOT1L methyltransferase activity by stable isotope labelling using a selective synthetic co-factor. Nature Communications, 15(1), 5439. [Link]

  • Prabhu, L., et al. (2020). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PLoS ONE, 15(7), e0235920. [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. [Link]

  • Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 901592. [Link]

  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Chemical Profile

Operational Guide: Safe Handling and Disposal of SGC 0946 SGC 0946 is a highly potent, selective inhibitor of the DOT1L methyltransferase.[1][2] While some vendor Safety Data Sheets (SDS) may list it as "Not Classified"...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of SGC 0946

SGC 0946 is a highly potent, selective inhibitor of the DOT1L methyltransferase.[1][2] While some vendor Safety Data Sheets (SDS) may list it as "Not Classified" due to the research exemption (TSCA), its mechanism of action involves epigenetic modification (histone H3K79 methylation blockade).[3]

Crucial Safety Directive: Treat SGC 0946 as a Potent Bioactive Compound with potential reproductive and mutagenic risks. Do not handle as a benign reagent.[4]

Property Data Operational Implication
CAS No. 1561178-17-3Use for waste labeling/manifests.[3][4]
Formula C₂₈H₄₀BrN₇O₄Contains Bromine. Must be segregated into Halogenated waste streams.[4]
Molecular Weight 618.57 g/mol High MW; non-volatile solid.[4]
Solubility DMSO (up to 100 mM)DMSO penetrates skin rapidly, carrying the inhibitor into the bloodstream.
Target DOT1L (IC₅₀ = 0.3 nM)Extremely potent at nanomolar concentrations.[1][3] Zero-tolerance for exposure.[3][4][5]

Risk Assessment & Handling Protocol

The "Why" Behind the Protocol: Standard PPE is insufficient because SGC 0946 is typically solvated in DMSO (Dimethyl Sulfoxide). DMSO is a carrier solvent that can transport large molecules through nitrile gloves and skin barriers.

Required PPE Upgrade:

  • Gloves: Double-gloving is mandatory.[3][4] Inner layer: Nitrile.[4] Outer layer: Butyl Rubber or thick Chemical Resistant Nitrile (minimum 5 mil) if handling concentrated DMSO stocks.[3]

  • Respiratory: Work inside a certified Chemical Fume Hood.[4] If handling powder outside a hood (not recommended), N95 is insufficient; use a P100 particulate respirator.[3]

Disposal Workflow: The "Self-Validating" System

The following workflow ensures compliance with EPA (RCRA) and European (REACH) standards. The presence of the Bromine atom in SGC 0946 dictates its classification as Halogenated Waste .

Step-by-Step Disposal Procedure

Scenario A: Solid Waste (Original Vials, Contaminated Weigh Boats, Powder Spills) [3]

  • Segregation: Do not throw in general trash or biohazard bags.

  • Container: Place items in a wide-mouth jar labeled "Solid Hazardous Waste - Toxic."

  • Labeling: List full chemical name and "Halogenated Organic Solid."

Scenario B: Liquid Waste (Stock Solutions in DMSO/Ethanol)

  • Segregation: CRITICAL STEP. Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) if your facility strictly separates halogens to avoid incineration costs.[3]

  • Collection: Pour into the Halogenated Organic Solvent waste carboy.

  • Rinsing: Triple-rinse the empty source vial with a compatible solvent (DMSO or Ethanol).[3][4] Add the rinsate to the waste carboy.

  • Defacing: Deface the original vial label before discarding the glass.

Scenario C: Aqueous Waste (Cell Culture Media > 1 µM) [3]

  • Deactivation: Add 10% bleach is ineffective for chemical destruction of this stable molecule.[4]

  • Collection: Collect media in "Aqueous Chemical Waste" containers.

  • Labeling: List "SGC 0946 (Trace) + Media components."

Visualizing the Decision Logic

The following diagram illustrates the decision tree for segregating SGC 0946 waste. This logic minimizes the risk of mixing incompatible waste streams and ensures regulatory compliance.

SGC0946_Disposal Start Waste Generated: SGC 0946 StateCheck Physical State? Start->StateCheck Solid Solid (Powder, Vials, Wipes) StateCheck->Solid Liquid Liquid (Solutions) StateCheck->Liquid DispSolid DISPOSAL A: Solid Hazardous Waste (Tag: Toxic/Halogenated) Solid->DispSolid Place in sealed jar ConcCheck Concentration/Solvent? Liquid->ConcCheck HighConc Stock Solution (DMSO/Ethanol) ConcCheck->HighConc > 1 mM or Organic Solvent LowConc Dilute Aqueous (Cell Media) ConcCheck->LowConc < 100 µM in Media DispHalo DISPOSAL B: Halogenated Organic Solvent Waste HighConc->DispHalo Contains Bromine DispAq DISPOSAL C: Aqueous Chemical Waste (Do NOT Bleach) LowConc->DispAq Segregate from Biohazard

Figure 1: Decision matrix for SGC 0946 waste segregation based on physical state and concentration.[3][4] Note the specific requirement for Halogenated streams due to the Bromine atom.

Emergency Spill Protocol (Spill < 100 mg)

If SGC 0946 powder is spilled outside a containment device:

  • Evacuate & Alert: Clear the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles. Wear a P100 mask if powder is aerosolized.[4]

  • Contain: Cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation.[3][4] Do not sweep dry powder.[4]

  • Clean: Wipe the area from the outside in.

  • Verify: Check the area with a UV light (if applicable for fluorescent impurities) or simply repeat the wipe-down with fresh solvent 3 times.

  • Dispose: All cleanup materials go into Solid Hazardous Waste .

References

  • Structural Genomics Consortium (SGC). (2012).[3] SGC0946: A potent and selective inhibitor of DOT1L.[1][2][6] Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][7] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2024).[3] Compound Summary: SGC 0946 (CID 56962337).[3] Retrieved from [Link]

Sources

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